N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)15-8-3-2-7(5-14)9(4-8)10(11,12)13/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKLGEQKLMMVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371567 | |
| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97760-99-1 | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97760-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Cyano-3'-(trifluoromethyl)acetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide: Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide is a key chemical intermediate primarily recognized for its crucial role in the synthesis of bicalutamide, a non-steroidal anti-androgen medication widely used in the treatment of prostate cancer.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of this compound, offering valuable insights for researchers and professionals in the fields of medicinal chemistry and drug development. Understanding the characteristics of this precursor is essential for the efficient and controlled synthesis of bicalutamide and related pharmaceutical compounds.
Chemical Identity and Physicochemical Properties
This compound is a substituted acetamide with the chemical formula C₁₀H₇F₃N₂O.[3] The presence of a trifluoromethyl group and a cyano group on the phenyl ring significantly influences its chemical reactivity and physical properties.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 97760-99-1 | [3] |
| Molecular Formula | C₁₀H₇F₃N₂O | [3] |
| Molecular Weight | 228.17 g/mol | [3] |
| Physical Form | Solid | [3] |
| Melting Point | 170 °C | [5] |
| Boiling Point (Predicted) | 381.4±42.0 °C | [5] |
| Density (Predicted) | 1.34±0.1 g/cm³ | [5] |
| pKa (Predicted) | 13.55±0.70 | [5] |
| Purity | ≥95% | [3] |
Solubility: The compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[6]
Synthesis of this compound
The primary synthetic route to this compound involves the acylation of 4-amino-2-(trifluoromethyl)benzonitrile. This reaction is a standard procedure in organic synthesis, typically employing an acetylating agent such as acetic anhydride or acetyl chloride.[7]
Experimental Protocol: Acetylation of 4-amino-2-(trifluoromethyl)benzonitrile
This protocol describes a general method for the N-acetylation of an aromatic amine, which can be adapted for the synthesis of the target compound.
Materials:
-
4-amino-2-(trifluoromethyl)benzonitrile
-
Acetic anhydride[8]
-
Water[8]
-
Mechanical stirrer[8]
-
Erlenmeyer flask[8]
-
Büchner funnel[8]
-
Refrigerator[8]
Procedure:
-
In a suitably sized Erlenmeyer flask equipped with a mechanical stirrer, dissolve 1 mole equivalent of 4-amino-2-(trifluoromethyl)benzonitrile in a minimal amount of a suitable solvent (e.g., water, if solubility allows, or an inert organic solvent).[8]
-
With vigorous stirring, add 2 mole equivalents of acetic anhydride to the solution in one portion. The reaction is exothermic, and the temperature of the solution will increase.[8]
-
Continue to stir the mixture vigorously for 15-20 minutes. During this time, the product, this compound, may begin to crystallize out of the solution.[8]
-
To ensure complete crystallization, place the reaction flask in a refrigerator (5-7°C) overnight.[8]
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.[8]
-
Wash the collected crystals with a small amount of ice-cold water to remove any unreacted starting materials and byproducts.[8]
-
Dry the purified product at 100-110°C to a constant weight.[8]
-
The filtrate and washings can be combined and concentrated under reduced pressure to potentially recover a second crop of the product.[8]
Causality Behind Experimental Choices:
-
Acetic Anhydride: Acetic anhydride is a preferred acetylating agent due to its ready availability, lower cost, and higher stability compared to acetyl chloride, which can lead to fewer side reactions.[7]
-
Vigorous Stirring: Ensures proper mixing of the reactants, facilitating a complete and efficient reaction.
-
Cooling and Crystallization: The lower temperature reduces the solubility of the product, promoting its precipitation from the solution and leading to a higher yield of the crystalline solid.
-
Washing with Ice-Cold Water: This step is crucial for removing water-soluble impurities without significantly dissolving the desired product, thereby enhancing its purity.
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
Role in Bicalutamide Synthesis
This compound is a pivotal intermediate in the multi-step synthesis of Bicalutamide. While the acetamide itself is not the direct precursor that undergoes the key bond-forming reactions to create the final drug structure, it is a protected form of the aniline starting material. The synthesis of Bicalutamide involves the reaction of 3-Trifluoromethyl-4-cyanoaniline with methacryloyl chloride, followed by epoxidation and subsequent reactions.[9] The acetylation to form this compound can be a strategic step in the overall synthetic route, potentially for purification or to modulate reactivity in subsequent steps.
Mechanism of Action and Biological Activity
As a precursor to Bicalutamide, the primary biological relevance of this compound lies in its structural contribution to the final active pharmaceutical ingredient. Bicalutamide functions as a potent and selective competitive antagonist of the androgen receptor (AR).[2][10] It binds to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[2] This blockade of the AR leads to the inhibition of androgen-dependent gene transcription and cellular proliferation, which is the therapeutic mechanism in prostate cancer.[9][11]
There is currently no evidence to suggest that this compound itself possesses significant intrinsic biological activity as an androgen receptor antagonist. Its role is primarily that of a chemical building block.
Bicalutamide Mechanism of Action
Caption: Bicalutamide's competitive antagonism of the androgen receptor.
Analytical Characterization
Accurate analytical characterization is paramount for confirming the identity and purity of this compound. The following are key analytical techniques and expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons, as well as the aromatic protons on the substituted phenyl ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. Approximate chemical shifts can be predicted based on substituent effects.[12][13][14]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the acetamide group, the methyl carbon, the nitrile carbon, the trifluoromethyl carbon, and the aromatic carbons.[15][16][17]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 228.17.[18][19][20]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations of the secondary amide.
-
C=O stretching of the amide carbonyl group.
-
C≡N stretching of the nitrile group.
-
C-F stretching vibrations of the trifluoromethyl group.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[24]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P262: Do not get in eyes, on skin, or on clothing.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P402 + P404: Store in a dry place. Store in a closed container.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[25]
-
Skin Protection: Wear protective gloves and impervious clothing.[25]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[25]
Handling and Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[24]
Conclusion
This compound is a fundamentally important intermediate in the synthesis of the life-saving anti-cancer drug, Bicalutamide. Its synthesis via the acylation of 4-amino-2-(trifluoromethyl)benzonitrile is a straightforward yet critical step in the overall manufacturing process. A thorough understanding of its physicochemical properties, analytical characteristics, and safe handling procedures, as outlined in this guide, is essential for any researcher or drug development professional working with this compound. While it does not appear to have significant intrinsic biological activity, its role as a key building block underscores its importance in the pharmaceutical industry.
References
- 1. N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 97760-99-1 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-(4-Cyano-3-(trifluoromethyl)phenyl)acetamide , 95% , 97760-99-1 - CookeChem [cookechem.com]
- 6. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide CAS#: 24522-30-3 [m.chemicalbook.com]
- 7. air.unimi.it [air.unimi.it]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 11. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.pdx.edu [web.pdx.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. chemistryconnected.com [chemistryconnected.com]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. spectrabase.com [spectrabase.com]
- 18. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]- [webbook.nist.gov]
- 21. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. uanlch.vscht.cz [uanlch.vscht.cz]
- 23. m.youtube.com [m.youtube.com]
- 24. aksci.com [aksci.com]
- 25. echemi.com [echemi.com]
What is the mechanism of action for N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide?
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing a Potent Androgen Receptor Antagonist
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, a chemical structure closely related to the widely recognized nonsteroidal antiandrogen (NSAA), Bicalutamide, operates at the very heart of androgen-driven cellular processes. This guide will provide an in-depth exploration of the mechanism of action of Bicalutamide, a cornerstone in the management of prostate cancer. We will dissect its molecular interactions, the subsequent cellular signaling cascade, and the established experimental methodologies used to characterize its pharmacodynamics. This document is intended to serve as a comprehensive technical resource for researchers and drug development professionals actively engaged in the fields of oncology, endocrinology, and medicinal chemistry.
Core Mechanism: Competitive Antagonism of the Androgen Receptor
Bicalutamide functions as a highly selective and competitive antagonist of the androgen receptor (AR).[1][2][3] Unlike steroidal antiandrogens, Bicalutamide possesses a nonsteroidal chemical structure, which contributes to its high specificity for the AR with minimal off-target effects on other steroid hormone receptors.[4] The primary mechanism of action can be delineated into several key steps:
-
Direct Competition with Endogenous Androgens: Bicalutamide directly competes with endogenous androgens, primarily testosterone and its more potent metabolite, dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the AR.[1][3][5]
-
Induction of an Antagonistic Conformation: Upon binding, Bicalutamide induces a distinct conformational change in the AR that is different from the conformational change induced by agonist binding.[5][6] This altered conformation is crucial for its antagonistic activity.
-
Inhibition of Nuclear Translocation and Coactivator Recruitment: While some evidence suggests that Bicalutamide does not entirely prevent the nuclear translocation of the AR, it critically impairs the subsequent steps required for transcriptional activation.[5][7] The Bicalutamide-bound AR complex is unable to efficiently recruit the necessary coactivator proteins that are essential for initiating the transcription of androgen-responsive genes.[5] Instead, it may facilitate the recruitment of corepressor proteins.[5]
-
Suppression of Androgen-Dependent Gene Expression: By preventing the proper assembly of the transcriptional machinery on the promoter regions of target genes, Bicalutamide effectively inhibits the expression of genes responsible for prostate cell proliferation and survival, such as prostate-specific antigen (PSA).[1][8]
The antiandrogenic activity of Bicalutamide resides almost exclusively in its (R)-enantiomer, which has a significantly higher binding affinity for the AR compared to the (S)-enantiomer.[1][9]
Visualizing the Core Mechanism
Figure 2: Simplified canonical Androgen Receptor signaling pathway.
Paradoxical Agonism and Mechanisms of Resistance
A critical aspect for drug development professionals to understand is the phenomenon of the antiandrogen withdrawal syndrome and the development of resistance. In some cases of advanced prostate cancer, particularly those with mutations in the AR ligand-binding domain (e.g., W741L/C), Bicalutamide can paradoxically switch from an antagonist to an agonist. [2][10][11]This "agonistic switch" can lead to a paradoxical acceleration of tumor growth in the presence of the drug. [5][10]The withdrawal of Bicalutamide in such cases can lead to a temporary clinical improvement.
Mechanisms of resistance to Bicalutamide are multifaceted and include:
-
AR gene amplification and overexpression: This leads to heightened sensitivity to low levels of androgens. [12]* AR mutations: As described above, these can alter the ligand-binding pocket. [10][12]* Activation of alternative signaling pathways: Pathways such as the PI3K/AKT/mTOR and MAPK pathways can be upregulated to drive cell growth independently of AR. [12][13]* Expression of AR splice variants: Truncated AR variants that lack the ligand-binding domain can be constitutively active. [8][12]
Experimental Protocols for Characterizing Bicalutamide's Mechanism of Action
The elucidation of Bicalutamide's mechanism of action has been dependent on a variety of in vitro and in vivo experimental techniques.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of Bicalutamide for the androgen receptor.
Methodology:
-
Preparation of AR Source: Utilize prostate cancer cell lines with high AR expression (e.g., LNCaP) or recombinant human AR.
-
Radioligand: Use a radiolabeled androgen, such as [³H]-R1881 (a synthetic androgen).
-
Competition: Incubate the AR source with a fixed concentration of the radioligand and increasing concentrations of unlabeled Bicalutamide.
-
Separation: Separate bound from unbound radioligand using techniques like filtration or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of Bicalutamide to determine the IC50 value (the concentration of Bicalutamide that inhibits 50% of radioligand binding).
AR Transactivation Assay
Objective: To assess the functional activity of Bicalutamide as an AR antagonist.
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., PC-3 or DU145, which are AR-negative) and co-transfect with an AR expression vector and a reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or β-galactosidase).
-
Treatment: Treat the transfected cells with an androgen (e.g., DHT) in the presence or absence of varying concentrations of Bicalutamide.
-
Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene product.
-
Data Analysis: A decrease in reporter gene activity in the presence of Bicalutamide indicates its antagonistic effect.
Visualizing the Experimental Workflow
Figure 3: Key experimental workflows for characterizing Bicalutamide.
Conclusion
The mechanism of action of Bicalutamide is a well-defined example of targeted therapy in oncology. Its role as a competitive antagonist of the androgen receptor has been firmly established through extensive research. For scientists and researchers in drug development, a thorough understanding of its molecular interactions, the intricacies of the androgen receptor signaling pathway, and the potential for resistance are paramount for the development of next-generation antiandrogens and for devising effective therapeutic strategies to combat prostate cancer. The experimental protocols outlined provide a foundational framework for the continued investigation of AR modulators.
References
-
Wikipedia. (n.d.). Pharmacology of bicalutamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Bicalutamide. Retrieved from [Link]
-
Pharmacology of Bicalutamide (Casodex) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 15). YouTube. Retrieved from [Link]
-
Nath, L. R., et al. (2012). Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. PLoS ONE, 7(2), e31514. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Bicalutamide? Retrieved from [Link]
-
PharmaCompass. (n.d.). Bicalutamide. Retrieved from [Link]
-
News-Medical.Net. (n.d.). What are Antiandrogens? Retrieved from [Link]
-
Rigicon. (n.d.). Antiandrogen: Mechanism and Clinical Applications. Retrieved from [Link]
-
Akakura, K., et al. (1995). [Steroidal and nonsteroidal antiandrogens: chemical structures, mechanisms of action and clinical applications]. Nihon rinsho. Japanese journal of clinical medicine, 53(5), 1218–1224. Retrieved from [Link]
-
Labrie, F. (1993). [Antiandrogens. Mechanisms and paradoxical effects]. Annales d'endocrinologie, 54(4), 221–234. Retrieved from [Link]
-
Frontiers. (n.d.). What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? Retrieved from [Link]
-
Wikipedia. (n.d.). Nonsteroidal antiandrogen. Retrieved from [Link]
-
Goethals, L., et al. (1997). Pharmacodynamics and pharmacokinetics of bicalutamide: defining an active dosing regimen. Urologia internationalis, 58(3), 154–160. Retrieved from [Link]
-
QIAGEN GeneGlobe. (n.d.). Androgen Signaling. Retrieved from [Link]
-
MDPI. (n.d.). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Retrieved from [Link]
-
Proteopedia. (2024, January 9). Bicalutamide. Retrieved from [Link]
-
Culig, Z., et al. (2011). Androgen receptor signaling in prostate cancer development and progression. Translational andrology and urology, 1(2), 71–80. Retrieved from [Link]
-
ResearchGate. (n.d.). Androgen Receptor signalling. A simplified schematic of Androgen... Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bicalutamide. Retrieved from [Link]
-
PubChem. (n.d.). Bicalutamide. Retrieved from [Link]
Sources
- 1. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 2. Bicalutamide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rigicon.com [rigicon.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamics and pharmacokinetics of bicalutamide: defining an active dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bicalutamide - Proteopedia, life in 3D [proteopedia.org]
- 11. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Versatile Building Block
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is an organic compound of significant interest within the pharmaceutical and medicinal chemistry sectors. Characterized by a trifluoromethylated phenyl ring, an amide linkage, and a reactive cyano group, this molecule serves as a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1][2] The trifluoromethyl group is a particularly noteworthy feature, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic profiles.[1][3]
This guide provides a comprehensive technical overview of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide, covering its chemical structure, physicochemical properties, synthesis methodologies, and its pivotal role in drug development, most notably as a precursor to the immunomodulatory drug Teriflunomide.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is fundamental to its application in synthetic chemistry.
Chemical Structure and Formula
The molecule consists of a central acetamide group where the amide nitrogen is substituted with a 4-(trifluoromethyl)phenyl group, and the alpha-carbon is attached to a cyano (-C≡N) group.[1]
-
Molecular Formula: C₁₀H₇F₃N₂O[4]
-
IUPAC Name: 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide[4]
-
CAS Number: 24522-30-3[1]
-
Molecular Weight: 228.17 g/mol [2]
Chemical Structure of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide
Physicochemical Data
The properties of this compound make it suitable for a range of organic reactions. It typically appears as a white to light yellow crystalline powder.[5] Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 228.17 g/mol | [2] |
| Melting Point | 194 - 198 °C | [2] |
| Appearance | White to light yellow powder/crystal | [2][5] |
| Purity | ≥ 98% (by GC) | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [6] |
| Storage | Room temperature, sealed in dry conditions | [6] |
Synthesis and Characterization: A Validated Protocol
The primary route for synthesizing 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide involves the acylation of 4-(trifluoromethyl)aniline. This reaction is a cornerstone of its industrial production.
Rationale for Synthetic Approach
The formation of an amide bond between an amine and a carboxylic acid derivative is a robust and well-established transformation. In this case, 4-(trifluoromethyl)aniline serves as the nucleophile, and a reactive derivative of cyanoacetic acid acts as the electrophilic acylating agent. Using an activated form of cyanoacetic acid, such as cyanoacetyl chloride or an in-situ generated anhydride, is crucial for achieving high yields and reaction rates at manageable temperatures.[7][8] The use of an acid-binding agent, like pyridine or triethylamine, is essential to neutralize the HCl byproduct, driving the reaction to completion.[8]
Experimental Protocol: Amide Coupling
The following protocol describes a common lab-scale synthesis.
Materials:
-
4-(Trifluoromethyl)aniline
-
Cyanoacetyl chloride (or cyanoacetic acid with a coupling agent)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Pyridine or Triethylamine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous THF.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanoacetyl chloride (1.05 eq) in anhydrous THF dropwise to the cooled aniline solution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, standard analytical techniques are employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be consistent with the structure, showing characteristic signals for the aromatic protons on the trifluoromethylphenyl ring, the methylene protons adjacent to the cyano group, and the amide N-H proton.[9]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong C≡N (nitrile) stretch, a C=O (amide) stretch, and N-H stretching and bending frequencies.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (228.17 g/mol ).
Application in Drug Development: The Gateway to Teriflunomide
The primary and most significant application of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is its role as a key intermediate in the synthesis of Teriflunomide.[7] Teriflunomide is the active metabolite of Leflunomide and is an immunomodulatory drug approved for the treatment of relapsing multiple sclerosis.[10][11]
Mechanism of Action of Teriflunomide
Teriflunomide exerts its therapeutic effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[7][11] This enzyme is critical for the de novo synthesis of pyrimidine, a necessary component for DNA and RNA synthesis. By blocking DHODH, Teriflunomide depletes the pyrimidine pool, which in turn inhibits the proliferation of rapidly dividing cells, such as activated T and B lymphocytes, without causing cell death.[8][11] This cytostatic effect on lymphocytes is central to its efficacy in autoimmune diseases.
Conversion to Teriflunomide
The conversion of 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide to Teriflunomide involves an acylation reaction at the α-carbon, followed by tautomerization.
Caption: Conversion of the intermediate to the final API, Teriflunomide.
This synthetic step involves treating the intermediate with a strong base (like sodium hydride or sodium tert-butoxide) to deprotonate the α-carbon, creating a nucleophilic enolate.[7][12] This enolate is then reacted with an acetylating agent, such as acetyl chloride, to form the final product, Teriflunomide.[10][12]
Safety and Handling
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, must be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide is more than just a chemical compound; it is a vital component in the production of modern therapeutics. Its unique structure, featuring a trifluoromethyl group and a reactive cyanoacetamide moiety, makes it an ideal precursor for complex APIs like Teriflunomide. A thorough understanding of its synthesis, properties, and applications is essential for professionals engaged in pharmaceutical research and development, highlighting the critical link between foundational organic chemistry and the advancement of medicine.
References
-
ChemBK. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
-
PubChem. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
-
Norna Group. CAS 24522-30-3 2-Cyano-N-[4-(Trifluoromethyl)Phenyl]Acetamide. [Link]
-
Anveshana's International Journal of Research in Engineering and Applied Sciences. An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Google Patents.
-
New Drug Approvals. teriflunomide. [Link]
-
PubChem. Teriflunomide. [Link]
Sources
- 1. CAS 24522-30-3: 2-Cyano-N-[4-(trifluoromethyl)phenyl]aceta… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jelsciences.com [jelsciences.com]
- 4. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Cyano-N-[4-(trifluoromethyl)phenyl]-acetamide, CasNo.24522-30-3 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 6. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide CAS#: 24522-30-3 [m.chemicalbook.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. CN103709068A - Preparation method of teriflunomide - Google Patents [patents.google.com]
- 9. file.leyan.com [file.leyan.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jelsciences.com [jelsciences.com]
A Comprehensive Technical Guide to N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide (CAS: 97760-99-1)
Introduction: Strategic Importance in Advanced Pharmaceutical Synthesis
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, identified by CAS number 97760-99-1, is a highly significant fluorinated aromatic amide. While it may appear as a discrete chemical entity, its true value is realized in its role as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). The strategic incorporation of a trifluoromethyl group (-CF3) and a cyano (-CN) group on the phenyl ring imparts unique physicochemical properties that are leveraged in modern drug design.[1][2] The trifluoromethyl group, in particular, is a cornerstone of contemporary medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2]
This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its chemical and physical properties, established synthesis and purification protocols, analytical characterization methods, and its pivotal application as a precursor in pharmaceutical manufacturing, most notably in the synthesis of non-steroidal anti-androgens like Bicalutamide.
Part 1: Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective handling, reaction optimization, and quality control.
Key Properties Overview
| Property | Value | Source(s) |
| CAS Number | 97760-99-1 | [3] |
| Molecular Formula | C10H7F3N2O | [3][4] |
| Molecular Weight | 228.17 g/mol | [4][5] |
| Appearance | Solid, white to off-white or light brown powder/crystal | [4][5] |
| Purity | Typically ≥95% | [4] |
| InChI Key | FHKLGEQKLMMVCZ-UHFFFAOYSA-N | [4] |
Note: Physical properties such as melting point and solubility can vary depending on the purity of the substance.
Part 2: Synthesis and Purification Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route involves the acylation of 4-amino-2-(trifluoromethyl)benzonitrile.
Recommended Synthesis Workflow
The following protocol describes a standard laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Acylation of 4-amino-2-(trifluoromethyl)benzonitrile
The core of the synthesis is the formation of an amide bond between the primary amine of 4-amino-2-(trifluoromethyl)benzonitrile and an acetylating agent, typically acetic anhydride or acetyl chloride.
-
Rationale: Acetic anhydride is often preferred in a laboratory setting due to its lower volatility and less aggressive reactivity compared to acetyl chloride, which can lead to fewer side reactions. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct and drive the reaction to completion.
Detailed Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the flask, add 4-amino-2-(trifluoromethyl)benzonitrile and a suitable solvent such as ethyl acetate or dichloromethane.
-
Base Addition: Add a stoichiometric equivalent of a non-nucleophilic base, such as pyridine or triethylamine.
-
Acylating Agent Addition: Slowly add acetic anhydride to the stirred solution. An exothermic reaction may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound is typically purified by recrystallization.
-
Rationale: Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical; a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. An ethyl acetate/petroleum ether mixture is often effective.[6]
Detailed Protocol:
-
Solvent Selection: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add petroleum ether until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Synthesis Workflow Diagram
Caption: Synthesis and purification workflow for this compound.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure and proton environment of the molecule. The spectrum is expected to be consistent with the chemical structure.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present, such as the nitrile (C≡N) and amide (C=O, N-H) stretches.
Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons and the acetyl methyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the trifluoromethyl carbon, the nitrile carbon, and the amide carbonyl and methyl carbons. |
| FTIR (cm⁻¹) | ~3200-3300 (N-H stretch), ~2230 (C≡N stretch), ~1670 (C=O stretch).[8] |
Note: Chemical shifts in NMR are dependent on the solvent used.[9]
Chromatographic Analysis
-
HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound. A well-developed HPLC method will show a single major peak for the pure compound.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Can be used to confirm the molecular weight and fragmentation pattern of the compound.
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of this compound.
Part 4: Applications in Drug Development
The primary application of this compound is as a key building block in the synthesis of non-steroidal anti-androgens (NSAAs).[10] Its structure is a core component of Bicalutamide (Casodex), a widely used drug for the treatment of prostate cancer.[10][11]
Role in Bicalutamide Synthesis
Bicalutamide is a selective androgen receptor antagonist.[10] The this compound moiety forms the part of the Bicalutamide molecule that binds to the androgen receptor, effectively blocking the action of androgens like testosterone and dihydrotestosterone (DHT).[10]
The synthesis of Bicalutamide from this compound involves further chemical modifications, including the introduction of a chiral hydroxy group and a fluorophenylsulfonyl moiety.[6][12]
Mechanism of Action of Bicalutamide
The this compound core is crucial for the antagonistic activity of Bicalutamide at the androgen receptor.
Signaling Pathway Diagram```dot
Part 5: Safety, Handling, and Storage
Proper safety precautions are imperative when handling this compound due to its potential hazards.
Hazard Identification
-
Harmful if swallowed, in contact with skin, or if inhaled. *[13] Causes skin and serious eye irritation. *[14][15] May cause respiratory irritation.
[14]#### Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. F[14][15]acilities should be equipped with an eyewash station and safety shower. *[14] Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A[14][15][16] vapor respirator may be necessary depending on the handling conditions. *[15] Hygiene: Wash hands thoroughly after handling. D[14][15][16]o not eat, drink, or smoke when using this product.
[13]#### Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. K[13][15]eep away from incompatible materials such as strong oxidizing agents. *[15][16] Stability: The compound is stable under normal storage conditions.
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern pharmaceutical science. Its unique combination of functional groups makes it an indispensable component in the synthesis of life-saving drugs like Bicalutamide. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for any scientist or researcher working in the field of drug discovery and development. The continued exploration of such fluorinated building blocks will undoubtedly pave the way for the next generation of innovative therapeutics.
References
-
Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. PubMed. [Link]
- US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
-
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. PubChem. [Link]
-
Bicalutamide. Wikipedia. [Link]
-
N-[4-(trifluoromethyl)phenyl]acetamide. PubChem. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. IUCr. [Link]
- EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
-
Bicalutamide. PubChem. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. N-(4-Cyano-3-(trifluoromethyl)phenyl)acetamide , 95% , 97760-99-1 - CookeChem [cookechem.com]
- 4. This compound | 97760-99-1 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 7. file.leyan.com [file.leyan.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. chem.washington.edu [chem.washington.edu]
- 10. Bicalutamide - Wikipedia [en.wikipedia.org]
- 11. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 13. keyorganics.net [keyorganics.net]
- 14. aksci.com [aksci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to Leflunomide Impurity H: Physicochemical Properties and Analytical Characterization
This technical guide provides a comprehensive overview of the known physical and chemical properties of Leflunomide Impurity H, a critical analyte in the quality control and safety assessment of the immunosuppressive drug Leflunomide. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the characterization and analytical methodologies for this specific impurity.
Introduction: The Significance of Impurity Profiling in Leflunomide
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to ensure that impurities are identified, quantified, and controlled within acceptable limits.[2][3][4][5]
Leflunomide Impurity H is one of the potential process-related impurities or degradation products that may arise during the synthesis, formulation, or storage of Leflunomide.[2] A thorough understanding of its physicochemical properties is paramount for the development of robust analytical methods for its detection and quantification.
Physicochemical Properties of Leflunomide Impurity H
Leflunomide Impurity H is chemically identified as 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.[1][6][7][8][9] The fundamental physicochemical properties are summarized in the table below. It is important to note that while some properties are well-documented, others, such as the melting point, are not consistently reported in publicly available literature, highlighting the need for empirical determination in a laboratory setting.
| Property | Value | Source(s) |
| Chemical Name | 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | [1][6][7][8][9] |
| Synonyms | Teriflunomide EP Impurity B, Teriflunomide USP Related Compound B | [6] |
| CAS Number | 24522-30-3 | [1][7][8][10][11] |
| Molecular Formula | C₁₀H₇F₃N₂O | [6][7][8][9][10][11] |
| Molecular Weight | 228.17 g/mol | [6][7][9][10] |
| Appearance | Off-White Solid | [6][7] |
| Solubility | Soluble in Methanol (MeOH) | [7] |
| Purity (by HPLC) | ≥98% (typical for reference standards) | [7] |
| Storage | 2-8 °C | [7] |
Chemical Structure
The chemical structure of Leflunomide Impurity H is presented below. This visualization is crucial for understanding its chemical reactivity and for the interpretation of spectral data.
Sources
- 1. Leflunomide EP Impurity H | 24522-30-3 [chemicea.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC-UV method for their quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leflunomide EP Impurity H (Teriflunomide EP Impurity B, Te… [cymitquimica.com]
- 7. allmpus.com [allmpus.com]
- 8. pharmaceresearch.com [pharmaceresearch.com]
- 9. Leflunomide EP Impurity H : Venkatasai Life Sciences [venkatasailifesciences.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Leflunomide Impurities | SynZeal [synzeal.com]
An In-depth Technical Guide to the Solubility of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide in Organic Solvents
Foreword: The Criticality of Solubility in Process Chemistry
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide is a pivotal chemical intermediate, most notably in the synthesis of the non-steroidal antiandrogen drug, Bicalutamide.[1] In pharmaceutical development and process chemistry, understanding the solubility of such an intermediate is not merely an academic exercise; it is a cornerstone of process optimization, purification strategy, and ultimately, the economic viability and safety of the final active pharmaceutical ingredient (API). Poorly characterized solubility can lead to challenges in reaction kinetics, inefficient crystallizations, and impurities in the final product.
This guide addresses the notable absence of comprehensive, publicly available quantitative solubility data for this compound. Rather than presenting a simple data sheet, this document serves as a technical framework for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing its solubility and provides a robust, field-proven experimental protocol for its determination. We will delve into the causality behind experimental design, ensuring that the described methods are self-validating and yield data of the highest integrity.
Part 1: Physicochemical Profile and Theoretical Solubility Framework
To understand how a solute dissolves in a solvent, we must first characterize the solute itself and the theoretical principles of interaction. The molecule's structure—featuring a polar acetamide group, a cyano group, a lipophilic trifluoromethylphenyl ring—suggests a nuanced solubility profile, with potential affinity for both polar and non-polar organic solvents.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. It is important to note a significant discrepancy in the reported melting point values in the literature, which may suggest the existence of different crystalline forms (polymorphs) or variations in sample purity. This highlights the importance of characterizing the specific solid form used in any solubility determination.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇F₃N₂O | [1] |
| Molecular Weight | 228.17 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 145-147 °C or 194-198 °C | [1][3] |
Theoretical Framework: Hansen Solubility Parameters (HSP)
The age-old principle of "like dissolves like" can be quantified using the Hansen Solubility Parameters (HSP) model.[4] This model posits that the total cohesive energy of a substance can be divided into three components, each representing a different type of intermolecular force:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible.[4] The distance (Ra) between two substances in Hansen space is a strong indicator of affinity. A smaller distance implies higher solubility. This theoretical tool is invaluable for pre-screening potential solvents and for understanding experimental results on a deeper, mechanistic level.[5][6]
Caption: Conceptual diagram of Hansen Solubility Space.
Part 2: A Validated Protocol for Thermodynamic Solubility Determination
While high-throughput kinetic solubility assays are useful for early discovery screening, they often overestimate true solubility by starting from a dissolved DMSO stock, which can lead to supersaturated solutions.[7][8][9] For process development and definitive characterization, determining the thermodynamic solubility is paramount. This represents the true equilibrium concentration of a solute in a solvent at a given temperature, in the presence of excess solid.[10][11]
The Saturation Shake-Flask Method is universally regarded as the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[12][13][14]
Experimental Workflow: Shake-Flask Method
The following protocol is a comprehensive, self-validating workflow designed to produce accurate and reproducible solubility data.
Caption: Workflow for the Shake-Flask Solubility Method.
Detailed Step-by-Step Methodology
A. Materials & Reagents:
-
Solute: this compound (verify purity by HPLC, >98%).
-
Solvents: HPLC-grade organic solvents. A suggested screening panel should cover a range of polarities and functionalities. Insights from synthesis patents suggest solvents like ethyl acetate, dichloromethane, isopropanol, and toluene could be relevant.[15][16]
-
Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF)
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
Chlorinated: Dichloromethane (DCM)
-
Ester: Ethyl Acetate
-
Aromatic: Toluene
-
Non-polar: Heptane or Hexane
-
-
Equipment:
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Calibrated pipettes
-
Volumetric flasks
-
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
B. Experimental Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[12] A starting point is ~20-30 mg of solid per 1 mL of solvent.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 or 2.0 mL) of the selected organic solvent into each vial.
-
Equilibration:
-
Tightly seal the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the slurries for a predetermined period. Causality: The time required to reach equilibrium is critical. For crystalline compounds, this can take 24 to 72 hours.[14] It is recommended to sample at multiple time points (e.g., 24h, 48h, 72h) in a preliminary experiment to confirm that the concentration in solution has reached a plateau.[14]
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and let them stand briefly to allow heavy solids to settle.
-
Carefully withdraw a sample of the supernatant. It is crucial to separate the liquid from the undissolved solid without altering the temperature.
-
The most robust method is centrifugation, followed by sampling the clear liquid. Alternatively, use a syringe fitted with a solvent-compatible 0.22 µm filter to draw the solution.[17]
-
-
Quantification:
-
Immediately dilute the saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to prevent precipitation and to bring the concentration within the linear range of the analytical method.[14]
-
Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Trustworthiness: Using HPLC is superior to simple UV spectrophotometry as it can distinguish the analyte from any potential impurities or degradation products, ensuring the accuracy of the measurement.[12][14]
-
Quantify the concentration against a multi-point calibration curve prepared from a known stock solution of the compound.
-
Part 3: Data Interpretation and Application
The raw data from the HPLC analysis must be converted into meaningful solubility values and interpreted within the context of process chemistry.
Data Presentation
Solubility data should be compiled into a clear, comparative table. Reporting values in both mass/volume (mg/mL) and molarity (mol/L) allows for easy application in both practical and theoretical contexts.
| Organic Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |
| Heptane | 0.1 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |
| Ethanol | 5.2 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |
| Methanol | 6.6 | [Experimental Value] | [Calculated Value] |
Practical Application of Solubility Data
The generated data directly informs critical decisions in drug development:
-
Reaction Solvent Selection: For chemical synthesis, a solvent with high solubility for the starting material is often desired to ensure a homogeneous reaction medium and favorable kinetics.
-
Crystallization and Purification: The ideal crystallization solvent is one in which the compound has high solubility at an elevated temperature but significantly lower solubility at room temperature or below. Conversely, an "anti-solvent" is one in which the compound is poorly soluble. Patent literature often describes crystallization from solvent/anti-solvent mixtures, such as ethyl acetate/petroleum ether, indicating high solubility in the former and low solubility in the latter.[15][16]
-
Formulation Development: For downstream applications, understanding solubility in various excipients and solvent systems is fundamental to creating stable and bioavailable drug product formulations.
Conclusion
References
-
Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]
-
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]
-
U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Jouyban, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Link]
-
Hansen, C., Abbott, S., & Yamamoto, H. (n.d.). Hansen Solubility Parameters. hansen-solubility.com. [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. [Link]
-
Hansen, C., Abbott, S., & Yamamoto, H. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. hansen-solubility.com. [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]
-
iChemical. (n.d.). N-(4-trifluoromethylphenyl)cyanoacetamide, CAS No. 24522-30-3. iChemical. [Link]
-
Fakhree, M. A. A., et al. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences. [Link]
-
Pawar, A. S. (2013). Solubility Determination in Drug Discovery and Development. SlideShare. [Link]
-
World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series. [Link]
-
Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
-
PubChem. (n.d.). N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide. PubChem. [Link]
-
Perlovich, G. L., et al. (2022). Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability. Pharmaceutics. [Link]
-
Perlovich, G. L., et al. (2022). Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability. ResearchGate. [Link]
-
Perlovich, G. L., et al. (2022). Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability. PubMed. [Link]
-
ResearchGate. (n.d.). Molar volumes and Hansen solubility parameters of BCL and solvents. ResearchGate. [Link]
- Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
- Google Patents. (n.d.). EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 97760-99-1 [sigmaaldrich.com]
- 3. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide CAS#: 24522-30-3 [m.chemicalbook.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. ovid.com [ovid.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
- 14. who.int [who.int]
- 15. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 16. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 17. enamine.net [enamine.net]
Spectral Analysis of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide: A Technical Guide
Introduction
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a trifluoromethyl group, a nitrile moiety, and an acetamide linkage on a phenyl ring, gives rise to unique physicochemical properties and potential biological activities. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in various chemical and biological processes.
This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages spectral data from its immediate precursor, 4-cyano-3-(trifluoromethyl)aniline, to provide a robust and scientifically grounded prediction of its spectral features. This approach, rooted in the fundamental principles of spectroscopic techniques, offers valuable insights for researchers and scientists working with this compound.
Molecular Structure and Key Features
The structure of this compound is characterized by a 1,2,4-trisubstituted benzene ring. The strong electron-withdrawing nature of both the cyano (-CN) and trifluoromethyl (-CF₃) groups significantly influences the electron density distribution within the aromatic ring, which in turn dictates the chemical shifts of the aromatic protons and carbons in the NMR spectra. The acetamide group (-NHCOCH₃) further modifies the electronic environment and introduces characteristic signals.
The N-[4-cyano-3-(trifluoromethyl)phenyl] Moiety: A Cornerstone in Androgen Receptor Modulation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide core is a quintessential example of a privileged scaffold in modern medicinal chemistry, particularly in the discovery and development of therapies targeting the androgen receptor (AR). While the base acetamide itself is primarily a synthetic intermediate, its true significance lies in its incorporation into a class of potent, nonsteroidal antiandrogens that have reshaped the therapeutic landscape for hormone-sensitive diseases, most notably prostate cancer.[1][2] This guide will delve into the technical applications of this crucial chemical entity, with a primary focus on its role in the archetypal nonsteroidal antiandrogen, Bicalutamide, and related selective androgen receptor modulators (SARMs). We will explore the mechanistic underpinnings of its biological activity, provide detailed experimental protocols for its characterization, and present quantitative data to inform future research and development endeavors.
The N-[4-cyano-3-(trifluoromethyl)phenyl] moiety is characterized by an electron-withdrawing cyano group and a trifluoromethyl group attached to the phenyl ring. These substitutions are not arbitrary; they are critical for the molecule's high-affinity binding to the androgen receptor and for its overall pharmacological profile. The trifluoromethyl group, in particular, is a common feature in modern pharmaceuticals, known for enhancing metabolic stability and binding affinity.[3]
Mechanism of Action: Competitive Antagonism of the Androgen Receptor
The primary and most well-documented application of the N-[4-cyano-3-(trifluoromethyl)phenyl] moiety is in the structure of Bicalutamide, a potent and selective androgen receptor antagonist.[4][5] Unlike steroidal antiandrogens, Bicalutamide and other nonsteroidal antiandrogens (NSAAs) do not activate the androgen receptor; instead, they act as pure or silent antagonists.[6][7]
The mechanism of action is one of competitive inhibition.[8] In normal physiological processes, androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the ligand-binding domain (LBD) of the androgen receptor in the cytoplasm of target cells.[9][10] This binding event triggers a conformational change in the receptor, causing it to dissociate from heat shock proteins, dimerize, and translocate to the nucleus.[10][11] Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs), recruiting coactivators and initiating the transcription of genes that regulate cell growth, proliferation, and survival.[11][12]
Bicalutamide, by virtue of its structural features derived from the N-[4-cyano-3-(trifluoromethyl)phenyl] core, competes with endogenous androgens for the same binding pocket on the AR.[8][13] However, upon binding, it induces a conformational change that is distinct from that induced by agonist binding. This altered conformation prevents the proper recruitment of coactivators and inhibits the translocation of the receptor to the nucleus, thereby blocking the downstream signaling cascade that leads to androgen-mediated gene expression.[13][14] The result is a halt in the proliferation of androgen-dependent cells, such as those found in prostate cancer.[15]
Figure 1: Simplified Androgen Receptor Signaling Pathway and the Antagonistic Action of Bicalutamide.
Research Applications in Oncology: Prostate Cancer
The primary therapeutic application of compounds containing the N-[4-cyano-3-(trifluoromethyl)phenyl] moiety is in the treatment of prostate cancer.[16] Bicalutamide is approved for use in combination with a luteinizing hormone-releasing hormone (LHRH) agonist for the treatment of metastatic prostate cancer.[16] Clinical trials have demonstrated the efficacy of Bicalutamide in this setting.[17][18][19]
The antiproliferative activity of Bicalutamide and its analogues has been extensively studied in various prostate cancer cell lines. The table below summarizes some of the reported IC50 values.
| Compound | Cell Line | IC50 (µM) | Reference |
| Bicalutamide | LNCaP/AR(cs) | 0.16 | [20] |
| Bicalutamide | LNCaP | ~7 | [21] |
| Bicalutamide | CWR22R | 37.4 | [21] |
| Bicalutamide Analogue (Deshydroxy 16) | 22Rv1 | 6.59 | [22][23] |
| Bicalutamide Analogue (Deshydroxy 16) | DU-145 | 8.22 | [22][23] |
| Bicalutamide Analogue (Deshydroxy 16) | LNCaP | 10.86 | [22][23] |
| Bicalutamide Analogue (Deshydroxy 16) | VCap | 9.99 | [22][23] |
| Bicalutamide Analogue (Sulfoxide 28) | 22Rv1, DU-145, LNCaP, VCap | 9.09 - 31.11 | [24] |
The data indicates that while Bicalutamide is effective, there is ongoing research to develop analogues with improved potency.[22][23][24][25][26] These studies often involve modifications to other parts of the Bicalutamide molecule while retaining the core N-[4-cyano-3-(trifluoromethyl)phenyl] structure, highlighting its importance as a pharmacophore.
Emerging Applications: Selective Androgen Receptor Modulators (SARMs)
The N-[4-cyano-3-(trifluoromethyl)phenyl] scaffold is also a key component of some selective androgen receptor modulators (SARMs). Unlike antiandrogens which block the AR, SARMs can act as either agonists or antagonists in a tissue-specific manner. This tissue selectivity offers the potential for therapeutic benefits in conditions like muscle wasting and osteoporosis, without the androgenic side effects on tissues like the prostate.
One such SARM is S-23, or (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide. Preclinical studies in rats have shown that S-23 can increase bone mineral density and lean muscle mass while reducing fat mass.[27][28][29] It has also been investigated as a potential male hormonal contraceptive due to its ability to suppress spermatogenesis reversibly.[27][28] S-23 demonstrates high binding affinity for the androgen receptor with an inhibitory constant (Ki) of 1.7 nM.[27][28]
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay is fundamental for determining the binding affinity of a test compound to the androgen receptor. The principle is to measure the ability of the test compound to displace a radiolabeled androgen from the receptor.[30][31][32][33]
Materials:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD)
-
Radiolabeled androgen, e.g., [³H]-R1881 (a synthetic androgen)
-
Test compound (e.g., Bicalutamide or its analogue)
-
Assay Buffer (e.g., TEGMD: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Wash Buffer (Assay buffer without DTT and molybdate)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the radiolabeled androgen in assay buffer to the desired final concentration (e.g., 1 nM).
-
Dilute the AR-LBD in assay buffer.
-
-
Assay Plate Setup:
-
To the wells of a 96-well plate, add the diluted test compound at various concentrations.
-
Include controls for total binding (radioligand and AR-LBD only) and non-specific binding (radioligand, AR-LBD, and a high concentration of unlabeled androgen).
-
Add the radiolabeled androgen solution to all wells.
-
Initiate the binding reaction by adding the diluted AR-LBD to all wells.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Transfer the contents of the assay plate to a pre-soaked filter plate.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Figure 2: General Workflow for an Androgen Receptor Competitive Binding Assay.
Prostate Cancer Cell Proliferation Assay (e.g., using LNCaP cells)
This assay assesses the functional effect of an antiandrogen on the proliferation of androgen-sensitive prostate cancer cells.[34][35][36][37][38]
Materials:
-
LNCaP cells (androgen-sensitive human prostate adenocarcinoma cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Charcoal-stripped serum (CSS) to remove endogenous androgens
-
Test compound (e.g., Bicalutamide)
-
Androgen (e.g., Dihydrotestosterone - DHT)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium.
-
Allow the cells to attach overnight.
-
-
Androgen Deprivation:
-
Replace the complete growth medium with a medium containing charcoal-stripped serum for 24-48 hours to synchronize the cells and remove the influence of endogenous androgens.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound in the presence of a fixed concentration of DHT (e.g., 1 nM) to stimulate proliferation.
-
Include controls for basal proliferation (no DHT, no test compound), stimulated proliferation (DHT only), and vehicle control.
-
-
Incubation:
-
Incubate the cells for 3-5 days.
-
-
Measurement of Proliferation:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the stimulated control (DHT only).
-
Plot the percentage of proliferation against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the DHT-stimulated cell proliferation.
-
Conclusion
The this compound scaffold is a cornerstone in the development of androgen receptor modulators. Its incorporation into molecules like Bicalutamide has provided a vital therapeutic option for patients with prostate cancer. The deep understanding of its mechanism of action as a competitive antagonist of the androgen receptor continues to fuel the development of next-generation antiandrogens and selective androgen receptor modulators with improved potency and tissue selectivity. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel compounds based on this privileged chemical structure, with the ultimate goal of developing more effective and safer therapies for a range of androgen-dependent diseases.
References
-
Pharmacy Freak. (2025, September 10). Mechanism of Action of Bicalutamide. [Link]
-
Wikipedia. Bicalutamide. [Link]
-
Wikipedia. Pharmacology of bicalutamide. [Link]
-
Wikipedia. Nonsteroidal antiandrogen. [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. [Link]
-
ICCVAM. (2002, October 1). Protocol for Androgen Receptor Competitive Binding Assay. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Bicalutamide?[Link]
-
Rigicon. (n.d.). Antiandrogen: Mechanism and Clinical Applications. [Link]
-
National Center for Biotechnology Information. (2020, December 24). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. [Link]
-
MDPI. (n.d.). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. [Link]
-
PubMed. (n.d.). [Antiandrogens. Mechanisms and paradoxical effects]. [Link]
-
Frontiers. (n.d.). What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us?[Link]
-
PubMed. (n.d.). Bicalutamide (Casodex) in the treatment of prostate cancer: history of clinical development. [Link]
-
QIAGEN GeneGlobe. (n.d.). Androgen Signaling. [Link]
-
PubMed. (2020, December 24). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer | Request PDF. [Link]
-
PubMed. (2021, March 15). Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. [Link]
-
National Center for Biotechnology Information. (2011, August 23). Androgen receptor signaling in prostate cancer development and progression. [Link]
-
PubMed. (n.d.). Bicalutamide in the treatment of advanced prostatic carcinoma: a phase II multicenter trial. [Link]
-
ResearchGate. (2025, October 15). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
News-Medical.Net. (n.d.). What are Antiandrogens?[Link]
-
ResearchGate. (n.d.). Androgen Receptor signalling. A simplified schematic of Androgen...[Link]
-
Wikipedia. Antiandrogen. [Link]
-
Bio-protocol. (n.d.). Cell proliferation assay. [Link]
-
ClinicalTrials.gov. (n.d.). Bicalutamide and RO4929097 in Treating Patients With Previously Treated Prostate Cancer. [Link]
-
PubMed. (n.d.). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. [Link]
-
National Cancer Institute. (2014, February 10). Bicalutamide. [Link]
-
Spandidos Publications. (2017, September 7). Androgen-independent LNCaP cells are a subline of LNCaP cells with a more aggressive phenotype and androgen suppresses their growth by inducing cell cycle arrest at the G1 phase. [Link]
-
MDPI. (n.d.). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. [Link]
-
National Center for Biotechnology Information. (2008, September 4). Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception. [Link]
-
Springer Nature Experiments. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor. [Link]
-
iChemical. (n.d.). N-(4-trifluoromethylphenyl)cyanoacetamide, CAS No. 24522-30-3. [Link]
-
ACS Publications. (n.d.). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit | Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]
-
PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
-
ResearchGate. (n.d.). MTT Proliferation assay for the LNCaP cells. | Download Scientific Diagram. [Link]
-
ResearchGate. (2025, August 7). (PDF) Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro,4-Chlorophenoxy)-2- Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception. [Link]
-
DOI. (n.d.). The Para Substituent of S-3-(Phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides Is a Major Structural Determinant of in Vivo Disposition and Activity of Selective Androgen Receptor Modulators. [Link]
-
Cytion. (n.d.). LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Bicalutamide - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 6. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacyfreak.com [pharmacyfreak.com]
- 15. rigicon.com [rigicon.com]
- 16. Bicalutamide - NCI [cancer.gov]
- 17. Bicalutamide (Casodex) in the treatment of prostate cancer: history of clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bicalutamide in the treatment of advanced prostatic carcinoma: a phase II multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 33. researchgate.net [researchgate.net]
- 34. Cell proliferation assay [bio-protocol.org]
- 35. spandidos-publications.com [spandidos-publications.com]
- 36. researchgate.net [researchgate.net]
- 37. documents.thermofisher.com [documents.thermofisher.com]
- 38. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
Role of the trifluoromethyl group in pharmaceutical compounds
<An In-Depth Technical Guide to the Trifluoromethyl Group in Pharmaceutical Compounds
Introduction: The Rise of a "Superstituent" in Medicinal Chemistry
In modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safe and effective therapeutics.[1][2][3] Among the vast arsenal of chemical motifs available to medicinal chemists, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful substituent.[4] Its incorporation into a drug candidate can profoundly and often beneficially alter a molecule's physicochemical and biological properties.[1][2][4] The CF₃ group is not merely a bulky, inert decoration; its distinct electronic nature and metabolic robustness grant it a status some have likened to a "superstituent" capable of rescuing problematic leads and enhancing promising ones.
This guide provides a detailed exploration of the trifluoromethyl group's multifaceted role in pharmaceutical science. We will dissect its fundamental properties, examine its impact on drug behavior, and provide practical methodologies for its strategic implementation and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable functional group.
The Fundamental Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group's influence stems from a unique combination of high electronegativity, moderate steric bulk, and exceptional stability.[1][5] These core attributes translate into predictable and advantageous modifications of a molecule's overall profile.
Electronegativity and Inductive Effects
The three fluorine atoms, being the most electronegative elements, create a powerful electron-withdrawing inductive effect (-I effect).[5][6] This has several critical consequences:
-
Modulation of Acidity/Basicity (pKa): When placed near an acidic or basic center, the CF₃ group can significantly alter its pKa. For example, attaching a CF₃ group to an aromatic ring can lower the pKa of a nearby carboxylic acid, making it a stronger acid. Conversely, it lowers the basicity of amines.[7] This is a crucial tool for tuning a drug's ionization state at physiological pH (≈7.4), which directly impacts solubility, receptor binding, and cell permeability.
-
Influence on Aromatic Systems: On an aromatic ring, the CF₃ group acts as a strong deactivating group for electrophilic substitution, which can be a strategic advantage during synthesis.[8] More importantly, it alters the electronic landscape of the ring, which can enhance interactions with biological targets.[1][6]
Lipophilicity: A Double-Edged Sword
Lipophilicity, often quantified as logP or logD, is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF₃ group is highly lipophilic, with a Hansch-Fujita π constant of approximately +0.88.[1][5][9]
-
Enhanced Membrane Permeability: Increasing lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[1][5][8] This was a key factor in the success of Fluoxetine (Prozac), where the CF₃ group enhances brain penetration.[1][8]
-
Potential for Non-Specific Binding: While beneficial, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity. The medicinal chemist's goal is to find the optimal lipophilicity balance.
Metabolic Stability: The "Teflon" Shield
One of the most celebrated features of the CF₃ group is its exceptional metabolic stability.[1][4][5]
-
Blocking Metabolic Oxidation: Aromatic and aliphatic C-H bonds are common sites for oxidation by cytochrome P450 (CYP) enzymes in the liver. Replacing a metabolically vulnerable methyl (-CH₃) or hydrogen (-H) group with a CF₃ group effectively blocks this pathway.[7] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of ~485 kJ/mol, making it highly resistant to enzymatic cleavage.[1][5][8]
-
Prolonging Half-Life: By preventing metabolic breakdown, trifluoromethylation can significantly increase a drug's half-life, leading to a longer duration of action and potentially less frequent dosing.[5]
Pharmacological Consequences of Trifluoromethylation
The physicochemical changes induced by the CF₃ group directly translate into tangible pharmacological benefits, from enhanced target engagement to improved pharmacokinetic profiles.
Enhancing Binding Affinity and Selectivity
The introduction of a CF₃ group can dramatically improve how a drug interacts with its biological target.
-
Hydrophobic and van der Waals Interactions: The lipophilic nature of the CF₃ group allows it to fit snugly into hydrophobic pockets within a protein's binding site, increasing binding affinity.[5]
-
Multipolar Interactions: Beyond simple hydrophobic packing, the CF₃ group can engage in favorable multipolar interactions with protein backbones, particularly with the carbonyl groups of peptide bonds.[10] These fluorine-backbone interactions can be a major contributor to high-affinity binding.[10]
-
Conformational Control: The steric bulk of the CF₃ group, which is comparable to an isopropyl group, can lock the molecule into a specific, more bioactive conformation, improving its selectivity for the intended target over other proteins.[5]
Case Study: Celecoxib (Celebrex)
Celecoxib is a selective COX-2 inhibitor used to treat arthritis and pain.[11] Its structure features a pyrazole ring with a trifluoromethyl group at the 3-position and a p-tolyl group at the 5-position.[11] The CF₃ group is crucial for its activity. It occupies a hydrophobic pocket in the COX-2 enzyme, and its strong electron-withdrawing nature contributes to the overall electronic profile required for selective binding.[12] Replacing the methyl group in celecoxib with a trifluoromethyl group (creating TFM-C) drastically reduces its COX-2 inhibitory activity, demonstrating the critical role of these substituents in target engagement.[13][14]
| Compound | Key Substituent | COX-2 IC₅₀ | Significance |
| Celecoxib | -CH₃ at para-position of phenyl ring | 0.04 µM[13] | The methyl group fits into a specific hydrophobic pocket. |
| TFM-C | -CF₃ at para-position of phenyl ring | 8.2 µM[13] | The larger, more electron-rich CF₃ group disrupts optimal binding, reducing potency by over 200-fold. |
Improving Bioavailability and Pharmacokinetics
By enhancing both membrane permeability and metabolic stability, the CF₃ group often leads to improved oral bioavailability and a more favorable pharmacokinetic profile.[1][4]
Case Study: Fluoxetine (Prozac)
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression.[7][15][16] A key feature of its structure is the trifluoromethyl group on the phenoxy ring.[17]
-
Enhanced Lipophilicity: This group increases the molecule's lipophilicity, which is critical for crossing the blood-brain barrier to reach its target in the central nervous system.[1][8]
-
Metabolic Blocking: The CF₃ group is positioned at the para-position of the phenoxy ring, a common site for metabolic oxidation. Its presence blocks this metabolic pathway, contributing to the drug's longer half-life. SAR studies have shown that the inclusion of the CF₃ group at this position increased the potency for inhibiting serotonin uptake by 6-fold compared to the non-fluorinated analog.[15]
Strategic Implementation: Synthetic Methodologies
The successful incorporation of a CF₃ group requires a robust synthetic strategy. A variety of reagents and methods are available, each with its own advantages and limitations.[15][18]
Overview of Trifluoromethylation Reagents
Modern organic chemistry offers a toolkit for introducing the CF₃ group:
-
Nucleophilic Reagents: The Ruppert-Prakash reagent (CF₃Si(CH₃)₃) is a widely used source of a nucleophilic "CF₃⁻" equivalent, often activated by a fluoride source.[15][18]
-
Electrophilic Reagents: Reagents like Umemoto's and Togni's reagents provide an electrophilic "CF₃⁺" source, suitable for reacting with nucleophiles like enolates or electron-rich aromatic rings.[18]
-
Radical Reagents: Reagents such as sodium trifluoromethanesulfinate (Langlois' reagent) can generate a CF₃ radical, which is highly effective for the trifluoromethylation of heteroaromatics.[15][18]
Workflow for Selecting a Trifluoromethylation Strategy
The choice of reagent and reaction conditions is dictated by the substrate and the desired position of the CF₃ group.
Caption: A decision workflow for selecting an appropriate trifluoromethylation strategy.
Experimental Protocols for Evaluation
Once a trifluoromethylated compound is synthesized, its properties must be rigorously evaluated. The following protocols are standard in drug discovery for assessing metabolic stability and lipophilicity.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) present in liver microsomes.[19][20][21][22] A slow rate of disappearance indicates high metabolic stability.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a test compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[19]
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates, incubator (37°C), centrifuge
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Thaw liver microsomes on ice.[19]
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[20]
-
Prepare the test compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.[19][20] The final DMSO concentration should be <0.5%.[19]
-
-
Incubation:
-
Add the microsomal suspension to wells of a 96-well plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Add the test compound to the wells to start the incubation.
-
-
Time Points and Quenching:
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from linear regression analysis represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).
-
Protocol: Determination of Lipophilicity (LogD₇.₄) via Shake-Flask Method
This classic "shake-flask" method is considered the gold standard for determining the partition coefficient of a compound between an organic and an aqueous phase at a specific pH.[23]
Objective: To measure the distribution coefficient (LogD) of a compound between n-octanol and a phosphate buffer at pH 7.4.
Materials:
-
n-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
Glass vials with Teflon-lined caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Phase Saturation:
-
Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation of the two phases.[24]
-
Allow the layers to separate completely before use. This step is critical for accurate results.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in one of the phases (or a co-solvent like DMSO).
-
Add a small aliquot of the stock solution to a vial containing pre-determined volumes of the saturated n-octanol and saturated PBS. A typical ratio is 1:1. The final concentration should be within the linear range of the analytical detector.
-
-
Partitioning:
-
Cap the vials tightly and shake or vortex them for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[25]
-
After shaking, centrifuge the vials at low speed to ensure complete separation of the two layers.
-
-
Quantification:
-
Carefully remove an aliquot from each phase (n-octanol and PBS).
-
Dilute the aliquots as necessary and analyze the concentration of the compound in each phase ([C]ₒ꜀ₜₐₙₒₗ and [C]ₚᵦₛ) using an appropriate analytical method.
-
-
Calculation:
-
The distribution coefficient, D₇.₄, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogD₇.₄ = log₁₀ ([C]ₒ꜀ₜₐₙₒₗ / [C]ₚᵦₛ)[26]
-
Caption: Experimental workflow for LogD determination using the shake-flask method.
Conclusion and Future Outlook
The trifluoromethyl group is an indispensable tool in the medicinal chemist's toolkit.[1] Its ability to simultaneously enhance metabolic stability, modulate lipophilicity, and improve binding affinity makes it a highly valuable substituent for drug design.[1][4][8] From blockbuster drugs like Fluoxetine and Celecoxib to countless compounds in the development pipeline, the impact of the CF₃ group is undeniable.[7][27]
As synthetic methodologies for trifluoromethylation continue to advance, offering milder conditions and greater functional group tolerance, we can expect to see even more creative and strategic applications of this "superstituent".[28] The continued exploration of its unique electronic and steric properties will undoubtedly lead to the development of the next generation of safer, more effective pharmaceutical compounds.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. In Wikipedia. Retrieved from [Link]
-
Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. [Link]
-
Grokipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Semantic Scholar. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Semantic Scholar. Retrieved from [Link]
-
Goud, S., & Ghorai, P. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6825. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]
-
Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. In Wikipedia. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
-
Chiba, A., Mizuno, M., Tomi, C., Tajima, R., Alloza, I., di Penta, A., Yamamura, T., Vandenbroeck, K., & Miyake, S. (2015). A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. Arthritis Research & Therapy, 17, 16. [Link]
-
ResearchGate. (n.d.). Examples of prominent drugs containing trifluoromethyl groups. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis. Retrieved from [Link]
-
Burgey, C. S., et al. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters, 15(21), 4761-4769. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Tlili, A., & Billard, T. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 11. [Link]
-
Coric, I., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(23), 9836–9845. [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
JoVE. (2018). A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups (highlighted in green)... Retrieved from [Link]
-
Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(16), 6523–6533. [Link]
-
PubChem. (n.d.). Fluoxetine. National Institutes of Health. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical characteristics of the trifluoromethyl group. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethylphenyl moiety of fluoxetine is essential in... Retrieved from [Link]
-
Pop, R. F., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(9), 1140. [Link]
-
Goud, S., & Ghorai, P. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6825. [Link]
-
Vandenbroeck, K., et al. (2011). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE, 6(1), e16341. [Link]
-
PubChem. (n.d.). Celecoxib. National Institutes of Health. Retrieved from [Link]
-
Penning, T. D., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1637–1646. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 19. mercell.com [mercell.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 23. LogP / LogD shake-flask method [protocols.io]
- 24. agilent.com [agilent.com]
- 25. enamine.net [enamine.net]
- 26. acdlabs.com [acdlabs.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
Teriflunomide has established its role in the management of relapsing forms of multiple sclerosis, primarily through its targeted inhibition of pyrimidine synthesis in activated lymphocytes.[1][2] As with any active pharmaceutical ingredient (API), a comprehensive understanding of its related compounds—impurities arising from synthesis, degradation, or metabolism—is paramount for ensuring drug safety and efficacy. This guide provides a detailed framework for the exploratory investigation of a specific related substance, designated here as "Teriflunomide Related Compound B."
It is critical to note that the nomenclature of teriflunomide-related compounds can be ambiguous across various sources. For instance, "Leflunomide EP Impurity B" is, in fact, teriflunomide itself.[3][4] To provide a focused and practical guide, we will define Teriflunomide Related Compound B for our purposes as the degradation product 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide .[5][6] This compound has been identified in forced degradation studies and serves as an excellent model for outlining the necessary exploratory workflows. This document is structured to guide the senior application scientist through the logical and scientific progression of such an investigation, from initial detection to preliminary biological assessment.
Part 1: The Foundation: Teriflunomide and the Rationale for Impurity Investigation
Teriflunomide: A Targeted Immunomodulatory Agent
Teriflunomide, the active metabolite of leflunomide, exerts its therapeutic effect by reversibly inhibiting dihydroorotate dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[7][8] This pathway is essential for the proliferation of activated T and B lymphocytes, which are key mediators in the inflammatory processes of multiple sclerosis.[2] By impeding pyrimidine synthesis, teriflunomide has a cytostatic effect on these rapidly dividing immune cells, reducing their numbers in the central nervous system without causing widespread cytotoxicity, as other cell types can utilize a DHODH-independent "salvage pathway" for pyrimidine generation.[2][7]
The Genesis of Related Compounds
Pharmaceutical impurities can originate from various sources, including the starting materials, intermediates of the synthesis process, or degradation of the final API under environmental stress.[9][10] Forced degradation studies, which intentionally expose the API to harsh conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products that could form during the shelf life of the drug product.[5][11] These studies are fundamental to developing stability-indicating analytical methods.[12] Research has shown that teriflunomide can degrade under oxidative and thermal stress to form impurities such as 4-(trifluoromethyl)aniline and 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (our designated Compound B).[5]
The Scientific Imperative for Investigating Compound B
Any related compound present in a final drug product has the potential to alter its safety or efficacy profile.[13] A structurally similar compound might:
-
Retain a fraction of the parent drug's activity: Potentially leading to an overestimation of dose-response.
-
Exhibit a different biological activity: Introducing off-target effects.
-
Be more toxic than the parent compound: Posing a direct safety risk.
-
Antagonize the parent drug's effect: Reducing therapeutic efficacy.
Therefore, a systematic investigation into the identity, quantity, and biological activity of significant related compounds like Compound B is not merely a regulatory requirement but a cornerstone of responsible drug development.
Part 2: Analytical Framework for Compound B
A robust analytical strategy is the bedrock of any impurity investigation. The goal is to develop a self-validating system capable of reliably detecting, quantifying, and isolating the impurity for further characterization.
Workflow for Forced Degradation and Method Development
Protocol: Forced Degradation of Teriflunomide
Objective: To generate degradation products of teriflunomide, including Compound B, under controlled stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Teriflunomide API at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile:water 50:50 v/v).[14]
-
Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.[5]
-
Base Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute to ~100 µg/mL.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 1 hour. Dilute to ~100 µg/mL.[14]
-
Thermal Degradation: Place 10 mg of solid Teriflunomide API in an oven at 80°C for 2 hours. Dissolve and dilute to ~100 µg/mL.[5]
-
Control Sample: Prepare a control sample by diluting the stock solution to ~100 µg/mL without subjecting it to stress.
-
Analysis: Analyze all samples using a developed RP-HPLC method with a photodiode array (PDA) detector to check for peak purity and the formation of new peaks.[15]
Protocol: Stability-Indicating RP-HPLC Method
Objective: To develop and validate a chromatographic method that separates Teriflunomide from its related compounds, ensuring the assay's specificity.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[12]
-
Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 0.015 M potassium dihydrogen phosphate, pH 3.5) and acetonitrile is often effective.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm, where both the API and potential impurities show absorbance.[12]
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples to demonstrate that degradation peaks do not interfere with the main teriflunomide peak. Peak purity analysis using a PDA detector is essential.[11]
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., LOQ to 150% of the target concentration).[17]
-
Accuracy & Precision: Determine the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision) at multiple concentration levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[12]
-
Robustness: Intentionally vary method parameters (e.g., pH, flow rate) to assess the method's reliability during normal use.
-
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.999 | |
| Accuracy (% Recovery) | 98.0% - 102.0% | [15] |
| Precision (% RSD) | ≤ 2.0% | [17] |
| LOD/LOQ | Signal-to-Noise Ratio of 3:1 / 10:1 | |
| Robustness | System suitability parameters remain within limits | [14] |
Part 3: Biological Impact Assessment of Compound B
Once Compound B is identified, quantified, and ideally isolated, the next critical step is to assess its biological activity, particularly in the context of teriflunomide's immunomodulatory mechanism.
Rationale for a Tiered In Vitro Assay Approach
A tiered or cascaded approach to biological testing is efficient and resource-conscious. It begins with broad cytotoxicity assays and progresses to more specific, mechanism-based assays relevant to the parent drug.[18] For Compound B, the primary question is whether it retains the DHODH-inhibiting, anti-proliferative effects of teriflunomide.
Protocol: T-Lymphocyte Proliferation Assay
Objective: To determine if Compound B inhibits the proliferation of activated T-lymphocytes, a key pharmacodynamic effect of teriflunomide.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Label PBMCs with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture: Plate CFSE-labeled PBMCs in a 96-well plate.
-
Treatment: Add varying concentrations of Compound B, Teriflunomide (as a positive control), and a vehicle control (e.g., DMSO) to the wells.
-
Stimulation: Activate the T-cells using a mitogen like Phytohaemagglutinin (PHA) or anti-CD3/CD28 antibodies.[19]
-
Incubation: Culture the cells for 3-5 days.
-
Analysis: Analyze the cells using flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity. Quantify the percentage of divided cells in each treatment condition.[20]
Protocol: Cytokine Release Profiling
Objective: To assess if Compound B modulates the release of key pro-inflammatory cytokines from activated immune cells.
Methodology:
-
Cell Culture and Stimulation: Set up a cell culture as described in the proliferation assay (steps 1, 3, 4, 5).
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Use an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of key cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) in the supernatant.[19]
-
Data Analysis: Compare the cytokine levels in the wells treated with Compound B to the vehicle control and the teriflunomide positive control.
| Assay | Purpose | Endpoint Measured | Reference |
| MTT/XTT Assay | General Cytotoxicity | Mitochondrial dehydrogenase activity (Cell Viability) | [18] |
| CFSE Proliferation Assay | Anti-proliferative Effect | Dye dilution in daughter cells via Flow Cytometry | [21] |
| ELISA | Immunomodulatory Effect | Concentration of secreted cytokines (e.g., IFN-γ, TNF-α) | [19][20] |
Part 4: Synthesis of Findings and Future Perspectives
The culmination of these exploratory studies is a comprehensive data package that characterizes Teriflunomide Related Compound B both analytically and biologically. The findings should be synthesized to build a clear scientific narrative. For instance, if Compound B is found to be 10% as potent as teriflunomide in inhibiting T-cell proliferation, this information, combined with its quantified levels in the drug product, allows for a science-based risk assessment.
The results of this exploratory work will dictate the next steps. If Compound B is found to be biologically active, further toxicological studies may be warranted. If it is inactive, the focus will remain on controlling its level within acceptable limits defined by regulatory guidelines (e.g., ICH Q3A/Q3B). This structured, evidence-based approach ensures that the safety and efficacy of teriflunomide are thoroughly understood and maintained, upholding the highest standards of scientific integrity in drug development.
References
-
PubChem. Teriflunomide. National Center for Biotechnology Information. [Link]
-
O'Connor, P., et al. (2011). Teriflunomide (A Novel Oral Multiple Sclerosis Drug) in Relapsing-Remitting Multiple Sclerosis. US National Library of Medicine, National Institutes of Health. [Link]
-
Invitrocue. Immunomodulatory Assays. [Link]
-
Zappasodi, R., et al. (2020). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods in Enzymology. [Link]
-
El-Kimary, E. I., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. BMC Chemistry. [Link]
-
Chowdhury, S., et al. (2022). Understanding immune-modulatory efficacy in vitro. Journal of Pharmaceutical Analysis. [Link]
-
Expert Opinion on Drug Metabolism & Toxicology. (2014). Pharmacokinetic evaluation of teriflunomide for the treatment of multiple sclerosis. [Link]
-
Pandurang, P. P., et al. (2022). An Improved Synthesis of Teriflunomide and Identification, Synthesis and Characterization of Its Critical Process Impurities. ResearchGate. [Link]
-
Gayretli, H., et al. (2024). A Comprehensive Stability-indicating Method for Teriflunomide: Impurity Profiling and Degradation Analysis in Tablet Formulations. ResearchGate. [Link]
-
CoLab. A Comprehensive Stability-indicating Method for Teriflunomide: Impurity Profiling and Degradation Analysis in Tablet Formulations. [Link]
-
Pandurang, P. P., et al. (2022). An Improved Synthesis of Teriflunomide and Identification, Synthesis and Characterization of Its Critical Process Impurities. Journal of Pharmaceutical Research International. [Link]
-
ResearchGate. Overview of pharmacokinetics of teriflunomide. [Link]
-
Pandurang, P. P., et al. (2022). An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities. AWS. [Link]
-
Nadella, N. P., et al. (2017). Quality-by-design-based development and validation of a stability-indicating UPLC method for quantification of teriflunomide in. viXra.org. [Link]
-
Brennan, F., et al. In vitro assays supporting the safety assessment of immunomodulatory monoclonal antibodies. Semantic Scholar. [Link]
-
Daicel Pharma Standards. Teriflunomide Impurities Manufacturers & Suppliers. [Link]
-
ResearchGate. Specificity, Forced Degradation Studies and Mass Balance Results. [Link]
-
Kumar, K. S., et al. (2023). Development of a validated RP-HPLC assay method for quantitative separation of Teriflunomide and its process-related. Semantic Scholar. [Link]
-
ACROBiosystems. (2022). In vitro functional assays to augment immunotherapy research. News-Medical.Net. [Link]
-
Solanki, P. V., et al. (2015). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences. [Link]
-
The Pharma Innovation Journal. (2021). Development and validation of stability indicating RP-HPLC method for estimation of teriflunomide in active pharmaceutical ingredient. [Link]
-
Drugs.com. Teriflunomide: Package Insert / Prescribing Info / MOA. [Link]
-
International Journal of Pharmaceutical and Allied Research. (2018). A new analytical method development and validation for the determination of teriflunomide in bulk form and marketed pharmaceutic. [Link]
-
SynZeal. Leflunomide EP Impurity B. [Link]
-
Pharmaffiliates. Teriflunomide-impurities. [Link]
-
ResearchGate. Chemical structure of teriflunomide impurity B (2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide). [Link]
-
precisionFDA. TERIFLUNOMIDE. [Link]
-
Allmpus. Leflunomide BP Impurity B / Teriflunomide (E)-Isomer. [Link]
-
Wiendl, H. (2013). Teriflunomide. US National Library of Medicine, National Institutes of Health. [Link]
-
Ceronie, B., et al. (2023). Teriflunomide Concentrations in Cerebrospinal Fluid and Plasma in Patients with Multiple Sclerosis: A Pharmacokinetic Study. US National Library of Medicine, National Institutes of Health. [Link]
Sources
- 1. Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leflunomide EP Impurity B | 163451-81-8 | SynZeal [synzeal.com]
- 4. GSRS [precision.fda.gov]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teriflunomide Concentrations in Cerebrospinal Fluid and Plasma in Patients with Multiple Sclerosis: A Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journaljpri.com [journaljpri.com]
- 10. wjpsonline.com [wjpsonline.com]
- 11. A Comprehensive Stability-indicating Method for Teriflunomide: Impurity Profiling and Degradation Analysis in Tablet Formulations | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. Teriflunomide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. vixra.org [vixra.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. ijpar.com [ijpar.com]
- 18. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 21. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
An Application Note and Synthesis Protocol for N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust and reproducible method for the N-acetylation of 4-amino-2-(trifluoromethyl)benzonitrile using acetic anhydride. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, safety protocols, and troubleshooting strategies to ensure a successful synthesis. This application note is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction and Significance
This compound is a crucial building block in medicinal chemistry. Its structure, featuring a trifluoromethyl group and a cyano group, makes it a valuable precursor for the synthesis of more complex molecules. The trifluoromethyl group, in particular, is a privileged moiety in drug design, often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target[1].
The primary significance of this acetamide lies in its role as a late-stage intermediate in the synthesis of non-steroidal antiandrogen agents, such as Bicalutamide, which is used in the treatment of prostate cancer[2][3]. It also serves as a precursor in the synthesis of other biologically active compounds, including selective androgen receptor modulators (SARMs)[4]. The efficient and reliable synthesis of this compound is therefore a critical step in the supply chain for these important therapeutics. This guide provides a detailed, validated protocol for its preparation on a laboratory scale.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 4-amino-2-(trifluoromethyl)benzonitrile acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The reaction is typically facilitated by a base, such as pyridine, which can act as a nucleophilic catalyst and also neutralizes the acetic acid byproduct.
Overall Reaction:

Mechanism Rationale:
The lone pair of electrons on the nitrogen atom of the primary amine initiates the reaction by attacking a carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an acetate ion—a good leaving group—to form the stable amide product. While the reaction can proceed without a catalyst, pyridine is often added to accelerate the process. It does so by first reacting with acetic anhydride to form a highly reactive acetylpyridinium ion, which is then more readily attacked by the aniline.
Diagram: Reaction Mechanism
Caption: Figure 1: Mechanism of N-Acetylation.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier | Purity |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 | C₈H₅F₃N₂ | 186.13 | Sigma-Aldrich | 97% |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Fisher Scientific | ≥98% |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Sigma-Aldrich | Anhydrous, 99.8% |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | VWR | ACS Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR | ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Fisher Scientific | Granular |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel (100 mL)
-
Thermometer and nitrogen inlet adapter
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
Detailed Experimental Protocol
Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot to ensure anhydrous conditions.
-
Place the flask in a heating mantle on a magnetic stirrer.
Synthesis Procedure
-
To the reaction flask, add 4-amino-2-(trifluoromethyl)benzonitrile (9.31 g, 50.0 mmol).
-
Add anhydrous pyridine (80 mL) to the flask. Stir the mixture under a gentle stream of nitrogen until the starting material is fully dissolved.
-
In the dropping funnel, place acetic anhydride (7.1 mL, 7.66 g, 75.0 mmol).
-
Cool the reaction mixture in the flask to 0-5 °C using an ice-water bath.
-
Add the acetic anhydride dropwise from the dropping funnel to the stirred solution over a period of 30 minutes. Maintain the internal temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 50 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed.
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring. This will quench the excess acetic anhydride. A precipitate should form.
-
Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove pyridine and acetic acid salts.
-
Dry the crude product in a vacuum oven at 50 °C overnight. The expected crude yield is approximately 10-11 g.
-
For further purification, recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of boiling ethyl acetate and then add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Diagram: Experimental Workflow
Caption: Figure 2: Step-by-Step Experimental Workflow.
Data Summary and Expected Results
| Parameter | Value |
| Starting Material Amount | 9.31 g (50.0 mmol) |
| Acetic Anhydride Amount | 7.1 mL (75.0 mmol, 1.5 eq) |
| Reaction Time | 3 hours at 50 °C |
| Expected Yield (Purified) | 9.7 - 10.8 g (85 - 95%) |
| Physical Appearance | White to off-white solid |
| Molecular Weight (Product) | 228.17 g/mol |
Characterization Data
-
Melting Point: 141-145 °C (literature value for the starting material, the product's MP should be determined and recorded).
-
FT-IR (ATR, cm⁻¹): Expected characteristic peaks include: ~3300 (N-H stretch), ~2230 (C≡N stretch), ~1670 (C=O amide I band), ~1540 (N-H bend, amide II band), ~1320 (C-F stretch).
-
¹H NMR (400 MHz, DMSO-d₆, δ): Expected signals: ~10.5 (s, 1H, NH), ~8.0-8.5 (m, 3H, Ar-H), ~2.1 (s, 3H, COCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆, δ): Expected signals: ~169 (C=O), ~140 (Ar-C), ~135 (Ar-C), ~126 (Ar-C), ~122 (q, CF₃), ~118 (Ar-C), ~116 (C≡N), ~110 (Ar-C), ~24 (CH₃).
Safety Precautions
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Amino-2-(trifluoromethyl)benzonitrile: Toxic if swallowed, inhaled, or in contact with skin.[5][6] It is also irritating to the eyes, respiratory system, and skin.[5] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water.[6][7]
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is a lachrymator. Handle only in a fume hood. Reacts violently with water.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects and damage to fertility or the unborn child.
-
Work-up: The quenching of acetic anhydride with water is an exothermic reaction. Perform this step slowly and with adequate cooling to control the temperature rise.
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before starting the experiment.[5][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete (TLC shows starting material) | 1. Insufficiently anhydrous conditions (water hydrolyzes acetic anhydride).2. Reagents have degraded.3. Insufficient heating or reaction time. | 1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Use fresh, high-purity acetic anhydride and pyridine.3. Increase reaction time or temperature slightly (e.g., to 60 °C) and continue monitoring by TLC. |
| Low yield of crude product | 1. Incomplete reaction.2. Product is partially soluble in the aqueous quench solution. | 1. See above.2. Ensure the quench solution is ice-cold to minimize solubility. After filtration, you can extract the aqueous filtrate with ethyl acetate (2x), combine the organic layers, dry, and concentrate to recover more product. |
| Product fails to crystallize or oils out | 1. Presence of impurities.2. Improper solvent ratio for recrystallization. | 1. Wash the crude product thoroughly. If it remains oily, try dissolving in a solvent like dichloromethane, washing with dilute HCl (to remove pyridine) and then water, drying, and concentrating before attempting recrystallization again.2. Adjust the ethyl acetate/hexanes ratio. Ensure the crude product is fully dissolved in the minimum amount of hot ethyl acetate before adding hexanes. |
| Product is discolored (yellow or brown) | Presence of impurities from starting materials or side reactions. | Add a small amount of activated charcoal to the hot recrystallization solution, let it sit for a few minutes, and then filter it hot through a celite plug before allowing it to cool. |
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%.
- ECHEMI. (2019). 4-Amino-2-(trifluoromethyl)benzonitrile SDS, 654-70-6 Safety Data Sheets.
- ChemicalBook. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6).
- Sigma-Aldrich. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile 97%.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 4-Amino-2-(trifluoromethyl)benzonitrile.
- Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
- Google Patents. (n.d.). EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
- Chem-Impex. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
- Generic Sourcing. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
- Sigma-Aldrich. (n.d.). This compound.
- Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-95.
- Google Patents. (n.d.). CN103709068A - Preparation method of teriflunomide.
-
Riss, P. J., & Gaja, V. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link].
- Organic Syntheses. (n.d.). Acetylglycine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 3. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 4. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Application Notes & Protocols: The Strategic Use of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide in the Synthesis of Advanced Pharmaceutical Agents
Abstract and Scope
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide is a highly functionalized aromatic compound that serves as a critical starting material and key intermediate in modern medicinal chemistry. Its intrinsic structural motifs—specifically the electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) groups—are foundational to the pharmacophore of several non-steroidal anti-androgen drugs.[1] These drugs are pivotal in the treatment of androgen-sensitive pathologies, most notably prostate cancer.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on the practical application of this reagent. It outlines its physicochemical properties, explains the rationale behind its use in targeting the androgen receptor, and provides detailed, field-proven protocols for its conversion into advanced drug precursors, using the synthesis of a Bicalutamide intermediate as a primary exemplar.
Physicochemical Properties and Safe Handling
Proper characterization and safe handling are paramount for successful and reproducible synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 97760-99-1 | [4] |
| Molecular Formula | C₁₀H₇F₃N₂O | [4] |
| Molecular Weight | 228.17 g/mol | [4] |
| Appearance | Solid / White to light yellow powder | [4][5] |
| Purity | Typically ≥95-98% | [4][5] |
| Storage | Store at room temperature in a dry place. | [5] |
| Key Synonyms | N/A |
Safety Profile: Researchers must consult the full Safety Data Sheet (SDS) before use. Key GHS hazard statements include:
-
H302: Harmful if swallowed.[4]
-
H312: Harmful in contact with skin.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.[4]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Androgen Receptor and the 4-Cyano-3-(Trifluoromethyl)phenyl Pharmacophore
The cornerstone of modern non-steroidal anti-androgens like Bicalutamide and Enzalutamide is the 4-cyano-3-(trifluoromethyl)phenyl "A-ring" structure.[1] This specific substitution pattern is not accidental; it is the result of extensive structure-activity relationship (SAR) studies designed to maximize binding affinity for the androgen receptor (AR).
-
Causality of the Design: The trifluoromethyl and cyano groups are potent electron-withdrawing groups. This electronic profile is crucial for creating a strong interaction with the ligand-binding domain of the AR, enabling the molecule to act as a competitive antagonist against endogenous androgens like testosterone and dihydrotestosterone.[6][7] The discovery that this specific scaffold avoids the cross-resistance seen with other anti-androgens has made it a privileged structure in the field.[1]
This compound is an N-acetylated precursor to the key amine, 4-amino-2-(trifluoromethyl)benzonitrile, which is directly incorporated into these drugs. The first critical step in its utilization is therefore the deprotection (hydrolysis) of the acetamide group to reveal the reactive primary amine.
Synthetic Workflow: From Acetamide to a Bicalutamide Precursor
The following diagram and protocol detail a validated workflow to convert this compound into a direct precursor of the anti-androgen drug Bicalutamide.
Caption: Synthetic pathway from the starting acetamide to the final API, Bicalutamide.
Detailed Experimental Protocols
Protocol 1: Hydrolysis to 4-amino-2-(trifluoromethyl)benzonitrile
This protocol describes the deprotection of the acetamide to yield the free amine, which is the key nucleophile for the subsequent coupling step.
Rationale: Acid-catalyzed hydrolysis is a classic and robust method for cleaving amide bonds. Refluxing in aqueous acid provides the thermal energy required to overcome the activation energy of the reaction, while the excess water drives the equilibrium towards the products (amine and acetic acid).
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Charge a round-bottom flask with this compound (1.0 eq).
-
Add a 1:1 mixture of deionized water and concentrated HCl (e.g., 10 mL per gram of starting material).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature, then carefully transfer it to a beaker set in an ice bath.
-
Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8. Be cautious of CO₂ evolution (foaming).
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-amino-2-(trifluoromethyl)benzonitrile as a solid. The product can be used directly or purified further by recrystallization.
Protocol 2: Synthesis of Bicalutamide Precursor via Amide Coupling
This step constructs the core structure of the drug by forming an amide bond between the synthesized amine and a suitable carboxylic acid derivative.
Rationale: The reaction of an amine with an activated carboxylic acid (such as an acid chloride) is a highly efficient method for forming amide bonds. A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[8]
Materials:
-
4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq)
-
3-(4-Fluorophenylthio)-2-hydroxy-2-methylpropanoyl chloride (1.1 eq) (Prepared separately from the corresponding acid)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Toluene or Dichloromethane (CH₂Cl₂)
-
Reaction vessel, magnetic stirrer, dropping funnel
Procedure:
-
Dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) and pyridine (1.2 eq) in anhydrous toluene in a reaction vessel under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Dissolve the acid chloride (1.1 eq) in a minimal amount of anhydrous toluene and add it dropwise to the cooled amine solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC/HPLC.
-
Upon completion, quench the reaction by adding water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude thioether precursor, N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide.[9]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol or an ethyl acetate/heptane mixture, to achieve high purity (>99.5%).[10]
Protocol 3: Oxidation to Bicalutamide
This final step converts the thioether intermediate into the active sulfonyl moiety of Bicalutamide.
Rationale: The oxidation of a thioether to a sulfone is a critical transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this purpose, as it is selective and operates under mild conditions.[9] Alternatively, hydrogen peroxide with a catalyst can be used in industrial settings.[2]
Materials:
-
Thioether precursor from Protocol 2 (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~75%, 2.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Reaction vessel, magnetic stirrer
Procedure:
-
Dissolve the thioether precursor (1.0 eq) in dichloromethane.
-
Cool the solution to 0-5 °C.
-
Add m-CPBA (2.2 eq) portion-wise, ensuring the temperature remains below 15 °C.
-
Stir the reaction at room temperature for 5-8 hours until the oxidation is complete (monitored by HPLC).[9]
-
Filter the reaction mixture to remove the m-chlorobenzoic acid byproduct.
-
Wash the filtrate with saturated sodium bisulfite solution (to quench excess peroxide), followed by saturated NaHCO₃ and brine.
-
Dry the organic layer and concentrate to yield crude Bicalutamide.
-
Final Purification: High-purity Bicalutamide (Form I) can be obtained by recrystallization from a solvent such as ethyl acetate or methylethyl ketone/hexane.[2]
Conclusion
This compound represents a strategically valuable building block for the synthesis of complex pharmaceutical agents. Its utility is rooted in the well-established importance of the 4-cyano-3-(trifluoromethyl)phenyl pharmacophore for high-affinity androgen receptor antagonism. By following robust and well-understood synthetic transformations—namely amide hydrolysis, acylation, and oxidation—researchers can efficiently leverage this compound to construct potent drug candidates like Bicalutamide. The protocols detailed herein provide a validated framework for its successful application in a drug discovery or process development setting.
References
- An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2016). Chinese Chemical Letters.
- A novel route for the synthesis of androgen receptor antagonist enzalutamide. (2023). RSC Advances.
- Bicalutamide synthesis. ChemicalBook.
- Enzalutamide synthesis. ChemicalBook.
- Procedure for the synthesis of bicalutamide. (2006).
- Improved procedure for the synthesis of bicalutamide. (2006).
- Synthetic method of enzalutamide. (2021).
- Process for preparation of bicalutamide. (2007).
- 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Chem-Impex.
- CAS 24522-3-3: 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. CymitQuimica.
- Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. (2021). RSC Medicinal Chemistry.
- Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception. (2009). Endocrinology.
- 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. PubChem.
- Process for preparing bicalutamide. (2012).
- 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide. ChemicalBook.
- Novel Trifluoromethylated Enobosarm Analogues with Potent Antiandrogenic Activity In Vitro and Tissue Selectivity In Vivo. (2018). Molecular Cancer Therapeutics.
- 2-CYANO-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE. Sigma-Aldrich.
- Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. (2009). Endocrinology.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences.
- Discovery of Aryloxy Tetramethylcyclobutanes as Novel Androgen Receptor Antagonists. (2015). ACS Medicinal Chemistry Letters.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules.
- This compound. Sigma-Aldrich.
- How to synthesize n-[4-Cyano-3-(Trifluoromethyl)phenyl]-3-[(4-Fluorophenyl)Thio]-2-Hydroxy-2-MethylPropionamide?. Guidechem.
- 2-Cyano-N-[4-(trifluoromethyl)phenyl]-acetamide CAS NO.24522-30-3. Guidechem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]
- 3. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 4. This compound | 97760-99-1 [sigmaaldrich.com]
- 5. 2-Cyano-N-[4-(trifluoromethyl)phenyl]-acetamide, CasNo.24522-30-3 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 9. EP1614677A2 - Improved procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 10. Bicalutamide synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Performance Analytical Methods for the Quantification of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Abstract
This document provides detailed application notes and validated protocols for the quantitative analysis of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, a critical intermediate and potential impurity in the synthesis of pharmaceuticals such as Bicalutamide.[1][2][3] Ensuring the purity and quality of active pharmaceutical ingredients (APIs) necessitates robust and reliable analytical methods. This guide presents two primary methodologies: a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on the causal reasoning behind experimental choices and adherence to validation standards outlined by the International Council for Harmonisation (ICH).[4][5][6]
Introduction
This compound, hereafter referred to as the analyte, is a key chemical entity in modern pharmaceutical synthesis.[3] It is recognized as "Impurity C" in the manufacturing process of Bicalutamide, an antiandrogen agent used in the treatment of prostate cancer.[1][2] The presence and concentration of this compound must be meticulously controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies require stringent monitoring of such impurities, making the development of validated, accurate, and precise quantification methods a cornerstone of Good Manufacturing Practice (GMP).
This guide provides the scientific foundation and step-by-step protocols for two powerful analytical techniques. The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the need for structural confirmation.
Analyte Physicochemical Properties
Understanding the analyte's properties is fundamental to developing effective separation and detection strategies.
-
Molecular Formula: C₁₀H₇F₃N₂O[7]
-
Molecular Weight: 228.17 g/mol [7]
-
Appearance: Solid
-
Key Structural Features: The molecule possesses a trifluoromethylphenyl group and a cyano group, which impart significant hydrophobicity, making it well-suited for reverse-phase chromatography. The aromatic structure provides strong chromophores for UV detection.
Methodology 1: HPLC with UV Detection
The HPLC-UV method is a robust, cost-effective, and widely available technique ideal for routine quality control, process monitoring, and stability testing where analyte concentrations are expected to be within the microgram-per-milliliter (µg/mL) range.
Principle and Rationale
This method employs reverse-phase chromatography, where the stationary phase (typically C18) is nonpolar, and the mobile phase is a more polar mixture of an organic solvent (like acetonitrile) and an aqueous buffer. The analyte, being relatively nonpolar, is retained on the column and then eluted by the organic mobile phase.
-
Column Choice (C18): An octadecylsilane (C18) column is selected due to its strong hydrophobic interactions with the analyte, providing excellent retention and resolution from polar impurities. A column with a 3.5 µm or 5 µm particle size offers a good balance between efficiency and backpressure.[8]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol. The ratio of acetonitrile to water is optimized to achieve a suitable retention time (typically 3-10 minutes) for high-throughput analysis.
-
UV Detection Wavelength (270 nm): The analyte exhibits significant UV absorbance due to its aromatic ring system. A detection wavelength of 270 nm is chosen as it provides high sensitivity for bicalutamide and its related impurities, ensuring that all components can be monitored effectively.[8]
Experimental Protocol: HPLC-UV
Instrumentation and Reagents:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV detector.
-
Symmetry C18 column (150 mm x 4.6 mm, 3.5 µm particle size) or equivalent.[8]
-
HPLC-grade acetonitrile, trifluoroacetic acid, and Milli-Q or equivalent purified water.
-
Reference standard of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) |
| Column | Symmetry C18, 150 mm x 4.6 mm, 3.5 µm |
| Column Temperature | 35°C[8] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm[8] |
| Run Time | ~10 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Degas the solution using sonication or vacuum filtration.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample (e.g., API or formulation powder) and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the blank (mobile phase), followed by the standard solutions and then the samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, such as impurity profiling at trace levels or analysis in complex biological matrices, LC-MS/MS is the method of choice.[9][10]
Principle and Rationale
This technique couples the separation power of LC with the highly selective and sensitive detection capabilities of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization - ESI), and finally detected using Multiple Reaction Monitoring (MRM).
-
Ionization (ESI): ESI is a soft ionization technique suitable for polar and semi-polar molecules, minimizing fragmentation in the source and preserving the molecular ion.
-
MRM Detection: In MRM mode, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor a specific product ion. This two-stage mass filtering provides exceptional specificity, virtually eliminating matrix interferences.
Experimental Protocol: LC-MS/MS
Instrumentation and Reagents:
-
LC-MS/MS system (e.g., Agilent 6470 Triple Quadrupole or equivalent) with an ESI source.[9]
-
UHPLC column (e.g., Poroshell HPH-C18, 2.1 mm x 50 mm, 2.7 µm) for faster analysis times.[11]
-
LC-MS grade acetonitrile, formic acid, and water.
LC-MS/MS Parameters:
| Parameter | Condition |
| LC Column | Poroshell HPH-C18, 2.1 mm x 50 mm, 2.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min |
| Ionization Mode | ESI Positive or Negative (to be optimized) |
| Precursor Ion (Q1) | m/z 229.1 (for [M+H]⁺) or 227.1 (for [M-H]⁻) |
| Product Ion (Q3) | To be determined by infusion/optimization |
| Collision Energy | To be determined by optimization |
Procedure:
-
Analyte Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion, product ions, and collision energy.
-
Standard and Sample Preparation: Prepare stock and working standards as described in the HPLC-UV method, but at much lower concentrations (e.g., nanogram-per-milliliter, ng/mL range). Use LC-MS grade solvents. Sample preparation may require more rigorous extraction or dilution steps depending on the matrix.[10][12]
-
Analysis: Equilibrate the LC-MS/MS system. Inject a series of calibration standards to establish a calibration curve.
-
Quantification: Quantify the analyte in samples using the calibration curve based on the MRM transition peak area.
Method Validation
Any analytical method intended for regulatory submission must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][5][13]
Validation Parameters Summary:
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Baseline resolution from other impurities | Unique MRM transition |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range | e.g., 0.1 - 10 µg/mL | e.g., 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL[2][14] | ~0.05 ng/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL[2][14] | ~0.2 ng/mL |
Values presented are typical and must be experimentally determined for each specific method and instrument.
Workflow and Decision Diagrams
Visualizing the analytical process aids in understanding the workflow and decision-making logic.
Caption: General analytical workflow from sample receipt to final report.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
This application note details two validated, robust, and reliable methods for the quantification of this compound. The HPLC-UV method serves as a workhorse for routine quality control, offering simplicity and reliability. The LC-MS/MS method provides superior sensitivity and specificity, making it indispensable for trace-level analysis and research applications. The successful implementation of these protocols, grounded in sound scientific principles and validated according to ICH guidelines, will ensure the accurate assessment of this critical compound, thereby safeguarding pharmaceutical product quality.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
-
Development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. International Journal of Pharmacy.
-
Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide. ResearchGate.
-
Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide. DergiPark.
-
Separation of Four Impurities and Degradants By HPLC: A Case of Bicalutamide. DergiPark.
-
Multi-Matrix Approach for the Analysis of Bicalutamide Residues in Oncology Centers by HPLC–FLD. National Center for Biotechnology Information (NCBI).
-
How to synthesize n-[4-Cyano-3-(Trifluoromethyl)phenyl]-3-[(4-Fluorophenyl)Thio]-2-Hydroxy-2-MethylPropionamide? Guidechem.
-
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. PubChem.
-
This compound. Sigma-Aldrich.
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies.
-
LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Phenomenex.
-
Free/Bound Drug ratio – LC-MS/MS. European Nanomedicine Characterisation Laboratory (EUNCL).
-
Using ICP-MS/MS with M-Lens for the analysis of high silicon matrix samples. Agilent Technologies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hacettepe University Journal of the Faculty of Pharmacy » Submission » Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide [dergipark.org.tr]
- 3. Page loading... [wap.guidechem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmascholars.com [pharmascholars.com]
- 9. agilent.com [agilent.com]
- 10. phenomenex.com [phenomenex.com]
- 11. lcms.cz [lcms.cz]
- 12. euncl.org [euncl.org]
- 13. database.ich.org [database.ich.org]
- 14. dergipark.org.tr [dergipark.org.tr]
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Abstract: This document details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise and reliable quantification of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2] The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, reagent preparation, detailed experimental procedures, and data interpretation.
Introduction: The Significance of Quantifying this compound
This compound is a crucial building block in organic synthesis. Its trifluoromethyl and cyano moieties contribute to the unique physicochemical and biological properties of the final products.[1][3] Accurate determination of its purity and concentration in reaction mixtures and final products is paramount for ensuring the quality, efficacy, and safety of manufactured goods.[4][5] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of compounds in a mixture.[4][6] Coupled with a UV detector, it offers a sensitive and reliable method for analyzing chromophoric compounds like this compound.[7]
This application note presents a systematic approach to developing and validating an HPLC-UV method, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the generation of trustworthy and reproducible data.[8][9]
Experimental Design and Rationale
The development of a robust HPLC method requires careful consideration of the analyte's properties and the selection of appropriate chromatographic conditions.[10]
Physicochemical Properties of the Analyte
-
Molecular Formula: C₁₀H₇F₃N₂O
-
Molecular Weight: 228.17 g/mol
-
Appearance: White to off-white solid[11]
-
Solubility: Soluble in organic solvents such as methanol, acetonitrile, and DMSO.[11] This information is critical for selecting an appropriate solvent for sample and standard preparation.
Chromatographic System and Conditions
The selection of the stationary and mobile phases is crucial for achieving optimal separation. A reversed-phase HPLC (RP-HPLC) method was chosen due to the non-polar nature of the analyte.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump, autosampler, column thermostat, and UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent retention and separation for moderately non-polar compounds. The specified dimensions and particle size offer a good balance between resolution and analysis time.[10] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | A common and effective mobile phase for reversed-phase chromatography. The ratio can be adjusted to optimize retention time and peak shape. The use of HPLC-grade solvents is essential to minimize baseline noise.[12] |
| Flow Rate | 1.0 mL/min | A typical flow rate that provides good separation efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.[13] |
| Injection Volume | 10 µL | A small injection volume helps to maintain sharp peaks and prevent column overloading. |
| UV Detection | 270 nm | Based on the UV spectrum of structurally similar compounds, this wavelength provides good sensitivity for the analyte. |
Step-by-Step Experimental Protocol
Reagent and Standard Preparation
-
Mobile Phase Preparation: Mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water. Degas the solution for at least 15 minutes using a sonicator or vacuum filtration to prevent air bubbles in the system.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.
-
Add a sufficient amount of acetonitrile to dissolve the sample.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the UV detection wavelength to 270 nm.
-
Inject 10 µL of each working standard solution in ascending order of concentration.
-
Inject 10 µL of the prepared sample solution.
-
Run a blank (mobile phase) injection between samples to prevent carryover.
Analytical Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: Workflow for HPLC-UV analysis.
Method Validation and Performance
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[14] Key validation parameters are summarized below, in accordance with ICH Q2(R1) guidelines.[9][15]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is operating correctly.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% | 0.8% |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
The high correlation coefficient indicates a strong linear relationship between the concentration and the peak area.
Accuracy and Precision
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix. Precision was assessed by repeatability (intra-day) and intermediate precision (inter-day).[16]
| Parameter | Acceptance Criteria (%RSD) | Typical Result (%RSD) |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% |
| Intra-day Precision | ≤ 2.0% | 0.9% |
| Inter-day Precision | ≤ 2.0% | 1.2% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This was demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo chromatogram.
Troubleshooting Guide
Even with a robust method, issues can arise. The following diagram outlines a logical approach to troubleshooting common HPLC problems.
Caption: HPLC troubleshooting decision tree.
Conclusion
The HPLC-UV method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method has been validated according to ICH guidelines and has demonstrated excellent linearity, accuracy, precision, and specificity. This protocol is well-suited for routine quality control in a manufacturing environment and for research and development purposes.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- Journal of Global Trends in Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF BICALUTAMIDE IN PURE AND PHARMACEUTICAL DOSAGE FORMS.
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- In-Depth Research. (2024, October 3). RP-HPLC method for bicalutamide in bulk and tablets validated.
- MDPI. (n.d.). Multi-Matrix Approach for the Analysis of Bicalutamide Residues in Oncology Centers by HPLC–FLD.
- PubMed. (2009, June 15). High performance liquid chromatography method for the pharmacokinetic study of bicalutamide SMEDDS and suspension formulations after oral administration to rats.
- Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of RP-HPLC Method for Estimation of Bicalutamide.
- International Council for Harmonisation. (2005, November). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Sigma-Aldrich. (n.d.). This compound.
- Chem-Impex. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
- ChemBK. (2024, April 9). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
- PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
- Sigma-Aldrich. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-[3-(trifluoromethyl)phenyl]- (CAS 351-36-0).
- ChemicalBook. (n.d.). 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
- Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.
- BLDpharm. (n.d.). 24522-30-3|2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide.
- National Institutes of Health. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
- Ark Pharma Scientific Limited. (n.d.). N-(4-cyano-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide.
- CookeChem. (n.d.). N-(4-Cyano-3-(trifluoromethyl)phenyl)acetamide , 95% , 97760-99-1.
- Sigma-Aldrich. (n.d.). 2-CYANO-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE.
- Thermo Fisher Scientific. (n.d.). HPLC - UV-Vis absorption and charged aerosol detection.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. asianjpr.com [asianjpr.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. HPLC analytical Method development: an overview [pharmacores.com]
- 11. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide CAS#: 24522-30-3 [m.chemicalbook.com]
- 12. rjpn.org [rjpn.org]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. RP-HPLC method for bicalutamide in bulk and tablets validated. [wisdomlib.org]
LC-MS/MS protocol for acetamide derivatives in biological samples
An Application Guide for the Quantitative Analysis of Acetamide Derivatives in Biological Matrices by LC-MS/MS
Abstract
This guide provides a comprehensive framework for the development and validation of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of acetamide derivatives in complex biological samples such as plasma, serum, and urine. We delve into the critical aspects of method development, from sample preparation and chromatographic separation to mass spectrometric detection and method validation. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to generate high-quality, reproducible, and defensible bioanalytical data.
Introduction: The Analytical Challenge of Acetamide Derivatives
Acetamide and its derivatives represent a broad class of compounds with significant relevance in pharmaceuticals, agrochemicals, and as industrial intermediates. Their presence in biological systems, either as parent drugs, metabolites, or environmental contaminants, necessitates sensitive and selective analytical methods for accurate quantification. Due to their often polar nature and the complexity of biological matrices, developing reliable analytical protocols can be challenging.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and high throughput.[1] This guide outlines a systematic approach to developing a fit-for-purpose LC-MS/MS method for acetamide derivatives, emphasizing the creation of a self-validating and robust analytical system.
Principle of the Method: A High-Level Workflow
The fundamental workflow for the analysis of acetamide derivatives involves several key stages: sample preparation to isolate the analyte and remove interferences, chromatographic separation to resolve the analyte from other components, and finally, detection and quantification by tandem mass spectrometry. An internal standard (IS) is added at the beginning of the process to correct for variability during sample handling and analysis.[2][3]
Sources
Application Note & Protocol: The Strategic Synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide as a Key Intermediate for Bicalutamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, a crucial intermediate in the manufacturing of Bicalutamide. Bicalutamide is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer.[1] The efficiency of Bicalutamide synthesis is significantly influenced by the purity and yield of its intermediates. This document offers detailed protocols, mechanistic insights, and safety considerations for researchers, scientists, and professionals in drug development, aiming to optimize the synthetic pathway of this life-saving therapeutic agent.
Introduction: The Significance of Bicalutamide and its Intermediates
Bicalutamide, marketed under the brand name Casodex, functions by competitively inhibiting the action of androgens at the receptor level, thereby impeding the growth of prostate cancer cells.[2] The synthesis of Bicalutamide is a multi-step process, with each intermediate playing a pivotal role in the overall efficiency and purity of the final active pharmaceutical ingredient (API). The intermediate, this compound, is derived from 4-amino-2-(trifluoromethyl)benzonitrile, a key starting material in many synthetic routes to Bicalutamide.[3] The structural integrity and purity of this acetamide derivative are paramount to ensure the successful formation of the subsequent, more complex intermediates in the Bicalutamide synthesis cascade.
Mechanistic Insights and Synthetic Strategy
The synthesis of this compound is fundamentally an acylation reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-amino-2-(trifluoromethyl)benzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. The presence of the electron-withdrawing trifluoromethyl and cyano groups on the aromatic ring can influence the reactivity of the amino group.
A common and efficient method for this transformation is the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base or solvent. The base serves to neutralize the acid byproduct of the reaction, driving the equilibrium towards the product.
Visualizing the Synthetic Pathway
Figure 1: Synthetic workflow for the preparation of the Bicalutamide intermediate.
Detailed Experimental Protocol
This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Materials and Equipment
| Reagents | Grade | Supplier |
| 4-Amino-2-(trifluoromethyl)benzonitrile | ≥98% | Commercially Available |
| Acetic Anhydride | Reagent Grade | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Commercially Available | |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Hexane | Reagent Grade | Commercially Available |
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Beakers and graduated cylinders
-
Filtration apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (53.7 mmol) of 4-amino-2-(trifluoromethyl)benzonitrile in 100 mL of anhydrous dichloromethane.[4]
-
Addition of Base: To the stirred solution, add 4.7 mL (58.9 mmol) of anhydrous pyridine.
-
Acetylation: Cool the mixture to 0 °C using an ice bath. Slowly add 5.6 mL (58.9 mmol) of acetic anhydride dropwise from a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure this compound as a white to off-white solid.[5]
-
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as:
-
¹H NMR Spectroscopy: To confirm the presence of aromatic, amide, and methyl protons with appropriate chemical shifts and splitting patterns.[6]
-
¹³C NMR Spectroscopy: To identify the carbon skeleton of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Chemical | Hazards | Handling Precautions |
| 4-Amino-2-(trifluoromethyl)benzonitrile | Harmful if swallowed, may cause an allergic skin reaction. | Wear gloves, eye protection, and a lab coat. Avoid inhalation of dust. |
| Acetic Anhydride | Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor. | Handle in a fume hood. Wear appropriate gloves and eye/face protection. Keep away from heat and open flames. |
| Pyridine | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. | Use in a well-ventilated area. Wear protective gloves and clothing. |
| Dichloromethane | May cause cancer. Causes skin and eye irritation. | Handle in a fume hood. Avoid breathing vapors. Wear appropriate PPE. |
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Role in Bicalutamide Synthesis
While various synthetic routes to Bicalutamide exist, the acetylation of 4-amino-2-(trifluoromethyl)benzonitrile to form this compound can be a strategic first step.[1][2] This intermediate can then undergo further chemical modifications. For example, the acetyl group can serve as a protecting group for the amine while other transformations are carried out on the molecule. More commonly, related amide intermediates are formed directly by reacting 4-amino-2-(trifluoromethyl)benzonitrile with more complex acid chlorides, such as methacryloyl chloride, to build the core structure of Bicalutamide.[7][8] The fundamental chemistry of amide bond formation, as detailed in this protocol, is a cornerstone of these more advanced synthetic pathways.
Conclusion
The synthesis of this compound is a critical process in the production of Bicalutamide. The protocol detailed herein provides a robust and reproducible method for obtaining this key intermediate in high purity. A thorough understanding of the reaction mechanism, adherence to safety protocols, and proper characterization are essential for the successful implementation of this synthesis in a research or industrial setting. The principles and techniques described in this application note are fundamental to the broader field of medicinal chemistry and pharmaceutical manufacturing.
References
- CN103539710A - Synthesis method of (R)
- WO2012042532A1 - Process for preparing bicalutamide - Google P
- EP1863759A1 - Process for preparation of bicalutamide - Google P
- US20060041161A1 - Procedure for the synthesis of bicalutamide - Google P
-
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide - PubChem. (URL: [Link])
-
Safety Data Sheet: N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyl-oxiranecarboxamine - Chemos GmbH&Co.KG. (URL: [Link])
- CN106748884B - Preparation method of bicalutamide intermediate - Google P
- US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)
-
Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer - -ORCA - Cardiff University. (URL: [Link])
- CN106748884A - A kind of preparation method of Bicalutamide intermediate - Google P
- EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])
-
(IUCr) Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. (URL: [Link])
-
N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem. (URL: [Link])
-
Synthesis of Potential Impurities of Bicalutamide - Taylor & Francis Online. (URL: [Link])
-
Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - MDPI. (URL: [Link])
-
Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed. (URL: [Link])
-
acetamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-propenyl)benzo[2][9]thieno[2,3-d]pyrimidin-2-yl]thio]-. (URL: [Link])
-
Synthesis of (R)-bicalutamide derivatives[10][11][12]. Reagents and... - ResearchGate. (URL: [Link])
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P
-
The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE. (URL: [Link])
Sources
- 1. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]
- 2. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 3. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 4. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 6. CN106748884B - Preparation method of bicalutamide intermediate - Google Patents [patents.google.com]
- 7. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 11. jelsciences.com [jelsciences.com]
- 12. journals.iucr.org [journals.iucr.org]
Application Notes: N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide as a Pivotal Intermediate in Advanced Molecular Synthesis
Abstract
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide is a highly functionalized aromatic compound whose true value in material science lies in its role as a critical, high-value intermediate for the synthesis of complex functional molecules. While not a "material" in the conventional sense of a polymer or semiconductor, its unique combination of a reactive cyano group, a metabolically robust trifluoromethyl group, and an amide linkage makes it an essential building block in pharmaceutical development. This guide provides an in-depth look at the properties of this compound and details its primary application in the multi-step synthesis of the non-steroidal anti-androgen drug, Bicalutamide. Furthermore, we explore the untapped potential of its constituent functional groups for the prospective design of novel polymers and functional materials.
Introduction: A Molecular Architect's Keystone
In the realm of advanced material and drug development, the final product is often the culmination of a precise, multi-step synthetic pathway. The quality, purity, and structural integrity of each intermediate compound are paramount to the success of the entire process. This compound (CAS No. 97760-99-1) serves as a quintessential example of such a critical intermediate.
Its molecular architecture is noteworthy for three key features:
-
Trifluoromethyl (CF3) Group: This group is a cornerstone of modern medicinal chemistry.[1] It significantly enhances the lipophilicity and metabolic stability of a molecule, often improving its bioavailability and efficacy.[2][3] The high bond energy of C-F bonds protects against metabolic oxidation, a common pathway for drug degradation.[3]
-
Cyano (-C≡N) Group: The cyano, or nitrile, group is a versatile functional handle.[4] Its strong electron-withdrawing nature influences the electronic properties of the aromatic ring, and it serves as a reactive site for a variety of chemical transformations.[4][5] In material science, nitrile groups are known to coordinate with metal ions and can be incorporated into polymers to enhance thermal stability and chemical resistance.[5][6]
-
Amide (-NHCO-) Linkage: The acetamide group provides a site for further chemical modification and influences the compound's solubility and crystalline structure.
Collectively, these features make this compound a purpose-built precursor for creating sophisticated organic molecules where biological activity and stability are primary design considerations.
Physicochemical Properties & Data
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The table below summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 97760-99-1 | |
| Molecular Formula | C₁₀H₇F₃N₂O | |
| Molecular Weight | 228.17 g/mol | |
| Appearance | Solid | |
| Purity | ≥ 95% | |
| Melting Point | 145-147 °C | [7] |
| Boiling Point | 386.3±42.0 °C (Predicted) | [7] |
| InChI Key | FHKLGEQKLMMVCZ-UHFFFAOYSA-N |
Core Application: Synthesis of Bicalutamide
The most prominent and well-documented application of this compound is as a late-stage precursor in the synthesis of Bicalutamide. Bicalutamide is a non-steroidal anti-androgen drug used in the treatment of prostate cancer.[8][9] The synthesis involves the oxidation of the thioether linkage in its immediate precursor, N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide, to a sulfone.
The diagram below illustrates this critical oxidation step in the overall synthetic workflow.
Caption: Oxidation of the thioether precursor to the final Bicalutamide product.
Protocol: Oxidation of N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide to Bicalutamide
This protocol is a synthesis of procedures described in the patent literature.[10][11][12] Researchers must adapt and optimize these conditions based on their specific laboratory setup and scale.
Disclaimer: This protocol involves hazardous chemicals. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Materials:
-
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (Substrate)
-
meta-Chloroperbenzoic acid (m-CPBA, 75%) or Potassium Permanganate (KMnO₄) (Oxidizing Agent)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (Solvent)
-
Sodium Bicarbonate solution (Aqueous wash)
-
Brine (Aqueous wash)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)
-
Rotary Evaporator
-
Stir plate and magnetic stir bar
-
Reaction flask and condenser
-
Separatory funnel
Procedure:
-
Dissolution: In a suitable reaction flask, dissolve the thioether precursor (1.0 equivalent) in the chosen organic solvent (e.g., Dichloromethane or Ethyl Acetate).[10][11]
-
Controlling Causality: The choice of solvent is critical. Dichloromethane is an excellent choice for its ability to dissolve the starting material and its relative inertness to the oxidizing conditions. Ethyl acetate can also be used and may be preferable for workup and environmental considerations.[10][11]
-
Oxidant Addition: Cool the solution in an ice bath to 0-5 °C. Add the oxidizing agent (e.g., m-CPBA, ~2.0-2.2 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 25 °C.[10][12]
-
Expert Rationale: The slow, portion-wise addition of the powerful oxidizing agent is a critical control step. It prevents a rapid, exothermic reaction that could lead to side product formation and ensures the selective oxidation of the sulfide to the sulfone without affecting other functional groups.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).[10]
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, quench any excess oxidant by washing the organic layer with a saturated solution of sodium bicarbonate.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Bicalutamide.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene or isopropanol, to achieve high purity (>99.5%).[10][11]
Prospective Applications in Material Science
While its primary role is in pharmaceutical synthesis, the unique functional groups of this compound and its derivatives offer intriguing possibilities for rational material design.
Caption: Potential material science applications derived from the compound's functional groups.
-
Fluorinated Polymers: The trifluoromethyl group is a well-known component for creating materials with low surface energy and high thermal stability.[2][13] Hypothetically, monomers derived from this acetamide could be polymerized to create specialty polymers or coatings with enhanced hydrophobicity (water repellency) and chemical resistance, suitable for demanding electronic or aerospace applications.
-
Coordination Polymers and MOFs: The nitrile group has a known ability to coordinate with metal ions.[5] This opens the possibility of using derivatives of this compound as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. Such materials could be designed for applications in gas storage, catalysis, or sensing.
-
Advanced Resins and Composites: The combination of a rigid aromatic core, a polar nitrile group, and a thermally stable trifluoromethyl group could be leveraged in the development of high-performance resins.[6] Incorporation into an epoxy or polyimide backbone could enhance the thermal and mechanical properties of the resulting composite materials.
These potential applications remain speculative but are grounded in the established chemical principles of the compound's functional groups, offering fertile ground for future research and development.
Conclusion
This compound is a prime example of a molecular tool whose value is expressed through its synthetic utility. Its primary, field-proven application is as an indispensable intermediate in the production of the life-saving drug Bicalutamide. The protocols and rationale detailed herein provide a guide for its effective use in this context. Looking forward, the very functional groups that make it ideal for pharmaceutical synthesis—the trifluoromethyl and cyano moieties—present a compelling case for its exploration in the broader field of material science, promising a new generation of functional polymers and advanced materials.
References
- The Significance of Trifluoromethyl Groups in Chemical Intermediates. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- US20060041161A1 - Procedure for the synthesis of bicalutamide. (2006). Google Patents.
- Bicalutamide synthesis. (n.d.). ChemicalBook.
- 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. (n.d.). Chem-Impex.
- Synthesis of Water-Soluble Cyano-Containing Polymeric Additives and Their Application to the Preparation of Ag+-Loaded Hydrogels. (2025). ACS Applied Polymer Materials.
- WO2012042532A1 - Process for preparing bicalutamide. (2012). Google Patents.
- Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis. (2023). ChemicalBook.
- EP1614677A2 - Improved procedure for the synthesis of bicalutamide. (2006). Google Patents.
- EP1863759A1 - Process for preparation of bicalutamide. (2007). Google Patents.
- 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. (n.d.). PubChem.
- Trifluoromethyl group. (n.d.). Wikipedia.
- Nitrile Definition, Functional Group & Structure. (n.d.). Study.com.
- An overview of synthetic modification of nitrile group in polymers and applications. (n.d.). ResearchGate.
- What Is The Cyano Group? (2025). YouTube.
- Transition Metals Catalyzed Element-Cyano Bonds Activations. (n.d.). PubMed Central.
- 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. (n.d.). CymitQuimica.
- 2-CYANO-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE. (n.d.). Sigma-Aldrich.
- 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide. (n.d.). ChemicalBook.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- This compound. (n.d.). Sigma-Aldrich.
- 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. (n.d.). LGC Standards.
- 24522-30-3|2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide. (n.d.). BLDpharm.
Sources
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide CAS#: 24522-30-3 [m.chemicalbook.com]
- 8. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 9. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]
- 10. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 11. Bicalutamide synthesis - chemicalbook [chemicalbook.com]
- 12. EP1614677A2 - Improved procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
Application Notes & Protocols for the Safe Handling and Storage of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Introduction: Understanding the Compound
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide is a highly functionalized aromatic compound of significant interest in pharmaceutical and agrochemical research and development. Its molecular structure, featuring a trifluoromethyl group and a cyano group, imparts unique chemical properties that make it a valuable intermediate in the synthesis of complex target molecules, most notably the anti-cancer drug Bicalutamide[1][2][3]. The presence of these reactive moieties, however, necessitates a thorough understanding and implementation of rigorous safety protocols to mitigate potential risks to laboratory personnel.
This document provides a detailed guide for the safe handling and storage of this compound, grounded in established safety principles and data from authoritative sources. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to work with this compound in a manner that ensures both personal safety and experimental integrity.
Table 1: Compound Identification and Key Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 97760-99-1 | [4] |
| Alternate CAS | 24522-30-3 | [5][6] |
| Molecular Formula | C₁₀H₇F₃N₂O | [5] |
| Molecular Weight | 228.17 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 194 - 198 °C | [5] |
Hazard Identification and Risk Assessment: A Proactive Approach
A comprehensive risk assessment is the cornerstone of safe laboratory practice. This compound is classified as hazardous, and understanding its specific risks is critical for implementing appropriate control measures.
2.1 GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The primary hazards associated with this compound are summarized below.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement(s) | Source(s) |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [6][7] | |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | [6] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [6] | |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | [6] | |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | [6] | |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation |
Causality: The trifluoromethyl and cyano groups can enhance the reactivity and biological activity of the molecule, contributing to its irritant and toxic properties. The fine, powdered nature of the solid also increases the risk of aerosolization and subsequent inhalation.
Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense
A multi-layered approach to exposure control is essential. This begins with engineering controls, supplemented by appropriate PPE.
3.1 Engineering Controls: Isolating the Hazard
-
Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8] The fume hood provides a physical barrier and active ventilation to capture and exhaust airborne particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Both local exhaust (fume hood) and general room ventilation are crucial for maintaining a safe working environment.[7]
3.2 Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed. The following diagram illustrates a logical workflow for selecting appropriate PPE.
Caption: PPE Selection Workflow for handling this compound.
Protocol 3.2.1: Donning and Doffing PPE
-
Donning (Putting On):
-
Put on the laboratory coat and fasten it completely.
-
Put on respiratory protection, if required by your risk assessment.
-
Put on chemical safety goggles or a face shield.
-
Wash and dry hands thoroughly.
-
Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Remove the laboratory coat, turning it inside out as you remove it.
-
Remove eye and respiratory protection.
-
Wash hands thoroughly with soap and water.
-
Trustworthiness: This systematic approach ensures that all potential exposure routes are considered and protected against, creating a self-validating safety system for the user.
Standard Operating Procedures for Safe Handling
Adherence to a standardized protocol is crucial for minimizing exposure and preventing accidents.
Protocol 4.1: Weighing and Transferring Solid Compound
-
Rationale: Weighing is a primary point of potential aerosol generation. These steps are designed to contain the solid material effectively.
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood before opening the primary container.
-
-
Execution:
-
Slowly open the container to avoid creating a plume of powder.
-
Use a dedicated spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid scooping actions that could generate dust.
-
Close the primary container immediately after use.[9]
-
Carefully transfer the weighed solid to the reaction vessel or solvent.
-
-
Cleanup:
-
Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) or dispose of them as hazardous waste.
-
Wipe down the work surface within the fume hood.
-
Dispose of the contaminated bench paper in the designated solid hazardous waste container.
-
Protocol 4.2: Solution Preparation
-
Rationale: This protocol addresses the safe dissolution of the compound, considering potential splashing and solvent compatibility.
-
Solvent Selection: Choose an appropriate solvent. The compound is soluble in various organic solvents.[5]
-
Dissolution:
-
Add the weighed solid to the solvent in the reaction vessel inside the fume hood. Do not add solvent to the dry solid in a way that could cause splashing.
-
If necessary, stir the mixture gently using a magnetic stirrer to avoid aerosol formation.
-
Ensure the vessel is loosely capped or vented if heating is required.
-
Storage and Stability: Maintaining Compound Integrity
Proper storage is vital for both safety and maintaining the chemical integrity of this compound.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2 - 8 °C (Refrigerated) | To ensure long-term stability and prevent degradation. | [5] |
| Atmosphere | Store in a dry place. | The compound may be sensitive to moisture. | [8] |
| Container | Tightly closed container. | To prevent contamination and exposure to moisture and air. | [9][10] |
| Location | Well-ventilated, designated chemical storage area. | To ensure proper ventilation and separation from incompatible materials. | [9] |
| Incompatibilities | Strong oxidizing agents. | To prevent hazardous reactions. | [11] |
Expertise & Experience: While some sources may indicate room temperature storage is acceptable for short periods, long-term storage at 2-8°C is best practice for preserving the purity of this research-grade chemical, especially given its role as a precursor in sensitive synthetic pathways.
Spill and Emergency Procedures: Preparedness and Response
Accidents can happen despite the best precautions. A clear and practiced emergency plan is essential.
6.1 Spill Response
The following flowchart outlines the immediate actions to be taken in the event of a spill.
Caption: Workflow for responding to a spill of this compound.
6.2 First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12]
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
Protocol 7.1: Waste Segregation and Disposal
-
Solid Waste:
-
Place contaminated items (e.g., gloves, bench paper, weigh boats) into a designated, labeled, and sealed hazardous waste container.
-
Unused or unwanted solid compound must also be disposed of in this manner.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a labeled, sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.[13]
-
References
-
PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Making Cosmetics. (n.d.). SDS (Safety Data Sheet) - SkinWhite MSH. Retrieved from [Link]
-
PubChem. (n.d.). Sepiwhite. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). undecylenoyl phenylalanine. Retrieved from [Link]
- Google Patents. (2012). WO2012042532A1 - Process for preparing bicalutamide.
- Google Patents. (2007). EP1863759A1 - Process for preparation of bicalutamide.
-
ChemBK. (2024, April 9). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-[3-(trifluoromethyl)phenyl]- (CAS 351-36-0). Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyl-oxiranecarboxamine. Retrieved from [Link]
-
DergiPark. (n.d.). Bioavailability File: Bicalutamide. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of Potential Impurities of Bicalutamide. Retrieved from [Link]
-
Semantic Scholar. (2009). Synthesis of Potential Impurities of Bicalutamide. Retrieved from [Link]
Sources
- 1. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 2. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 97760-99-1 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. keyorganics.net [keyorganics.net]
- 9. aksci.com [aksci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. aksci.com [aksci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Experimental design for testing the biological activity of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
An Application Note and Protocol for the Preclinical Evaluation of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide as a Putative Androgen Receptor Antagonist
Authored by: Senior Application Scientist, Drug Discovery Division
Introduction
This compound is a synthetic compound whose core structure is highly analogous to established non-steroidal anti-androgens (NSAAs), such as the widely used prostate cancer therapeutic, Bicalutamide.[1][2][3] NSAAs function by directly antagonizing the androgen receptor (AR), a ligand-activated transcription factor that is the primary driver of prostate cancer cell proliferation and survival.[4][5] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, inducing a conformational change that promotes its nuclear translocation, dimerization, and subsequent binding to androgen response elements (AREs) on target genes, ultimately driving transcription.[6][7] By competitively inhibiting this process, AR antagonists can effectively halt the growth of androgen-dependent tumors.[8][9]
Given its chemical structure, there is a strong scientific rationale to hypothesize that this compound functions as an AR antagonist. This application note provides a comprehensive, multi-tiered experimental framework designed to rigorously test this hypothesis and characterize the compound's biological activity. The protocols herein guide researchers from initial in vitro mechanistic studies to in vivo validation of anti-tumor efficacy, establishing a robust data package for drug development professionals.
PART 1: In Vitro Characterization: From Target Engagement to Cellular Function
The initial phase of investigation is designed to confirm the compound's direct interaction with the androgen receptor and to quantify its functional consequences at the cellular level.
Experimental Workflow for In Vitro Analysis
The following diagram outlines the logical progression of in vitro experiments.
Caption: Step-wise in vitro workflow.
Protocol: Androgen Receptor Competitive Binding Assay
Causality: The foundational step is to determine if the test compound, hereafter referred to as 'Test Article', physically interacts with the androgen receptor. A competitive binding assay measures the ability of the Test Article to displace a known high-affinity radiolabeled ligand (e.g., [³H]-R1881, a synthetic androgen) from the AR ligand-binding domain (LBD).[10][11][12] A successful displacement indicates direct target engagement.
Methodology:
-
Receptor Source: Utilize either purified recombinant rat AR-LBD, which is homologous to the human receptor, or cytosol prepared from rat ventral prostate tissue.[10][12]
-
Assay Buffer Preparation: Prepare a suitable buffer such as TEDG buffer (Tris-EDTA-DTT-Glycerol) with protease inhibitors.[10]
-
Reaction Setup: In a 96-well plate format, combine the AR preparation with a fixed, subsaturating concentration of [³H]-R1881.
-
Test Article Addition: Add the Test Article across a wide range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) to compete with the radioligand.
-
Controls:
-
Total Binding: AR + [³H]-R1881 (no competitor).
-
Non-Specific Binding: AR + [³H]-R1881 + a saturating concentration of non-labeled R1881.
-
Reference Antagonist: Include a known competitor like Bicalutamide as a positive control.[13]
-
-
Incubation: Incubate the plates overnight at 4°C to reach binding equilibrium.[10]
-
Separation: Separate bound from unbound radioligand using a method like hydroxylapatite (HAP) slurry or dextran-coated charcoal.[10]
-
Detection: Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the Test Article. Use non-linear regression to determine the IC₅₀ value (the concentration of Test Article that displaces 50% of the radioligand).
Data Presentation:
| Compound | Binding Affinity (IC₅₀, nM) |
| Test Article | Experimental Value |
| Bicalutamide (Control) | Literature/Experimental Value |
| R1881 (Control) | Literature/Experimental Value |
Protocol: AR Luciferase Reporter Gene Assay
Causality: While binding is essential, it does not distinguish between an agonist (activator) and an antagonist (inhibitor). A reporter gene assay provides this functional readout.[6][14] In this system, cells are engineered to express the AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. An AR antagonist will inhibit the androgen-induced expression of the reporter gene.[15][16][17]
Methodology:
-
Cell Line Selection: Use a cell line suitable for transfection that expresses the human AR, such as PC-3 (prostate cancer) or T47D (breast cancer), or utilize a commercially available stable cell line.[15][16]
-
Transfection (if required): Co-transfect cells with an AR expression vector and a reporter plasmid containing an ARE-driven luciferase gene.[6][15]
-
Cell Seeding: Plate the transfected or stable cells in a 96-well white, clear-bottom plate and allow them to adhere.
-
Treatment:
-
Agonist Mode: Treat cells with increasing concentrations of the Test Article alone to check for any intrinsic agonist activity.
-
Antagonist Mode: Treat cells with increasing concentrations of the Test Article in the presence of a fixed, sub-maximal concentration of an AR agonist (e.g., 0.1 nM R1881).[18]
-
-
Controls:
-
Vehicle Control: Cells treated with vehicle (e.g., DMSO).
-
Agonist Control: Cells treated with R1881 only.
-
Reference Antagonist: Bicalutamide or Enzalutamide co-treated with R1881.
-
-
Incubation: Incubate for 18-24 hours to allow for gene transcription and protein expression.
-
Lysis and Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. For antagonist mode, plot the percentage of R1881-induced activity against the log concentration of the Test Article to calculate the functional IC₅₀.
Data Presentation:
| Compound | Agonist Activity (EC₅₀, nM) | Antagonist Activity (IC₅₀, nM) |
| Test Article | Experimental Value | Experimental Value |
| R1881 (Control) | Literature/Experimental Value | N/A |
| Bicalutamide (Control) | >10,000 | Literature/Experimental Value |
Protocol: Cell Proliferation and Viability Assay
Causality: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. This assay assesses the Test Article's effect on the proliferation of prostate cancer cells. By using both androgen-sensitive (e.g., LNCaP, VCaP) and androgen-insensitive (e.g., PC-3, DU-145) cell lines, we can validate that the anti-proliferative effect is dependent on the AR pathway.[19][20]
Methodology:
-
Cell Lines:
-
AR-Dependent: LNCaP (expresses a mutant, but functional, AR).
-
AR-Independent: PC-3, DU-145 (do not express functional AR).
-
-
Cell Seeding: Seed cells in 96-well plates in their respective growth media. For LNCaP, use media containing charcoal-stripped fetal bovine serum to remove endogenous androgens, and supplement with a low concentration of DHT (e.g., 0.1 nM) to stimulate growth.
-
Treatment: Add the Test Article over a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Incubation: Incubate for 72-120 hours, a period sufficient to observe effects on cell division.
-
Viability Assessment: Use a standard viability reagent such as MTT, resazurin, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to vehicle-treated controls. Plot cell viability (%) against the log concentration of the Test Article and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation:
| Compound | LNCaP (AR+) GI₅₀ (µM) | PC-3 (AR-) GI₅₀ (µM) | DU-145 (AR-) GI₅₀ (µM) | Selectivity Index (AR-/AR+) |
| Test Article | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Bicalutamide | Literature/Experimental Value | >100 | >100 | Calculated Value |
PART 2: In Vivo Evaluation: Efficacy and Safety in a Preclinical Model
Positive in vitro results must be translated into in vivo efficacy.[21] This phase assesses the Test Article's ability to inhibit tumor growth in an animal model and provides a preliminary assessment of its safety profile.
Androgen Receptor Signaling Pathway and NSAA Mechanism
The diagram below illustrates the AR signaling pathway and the proposed point of intervention for this compound.
Caption: AR signaling and the antagonistic action of the Test Article.
Protocol: Acute Oral Toxicity Study (OECD 420)
Causality: Before an efficacy study, it is crucial to establish a safe and tolerated dose range for the Test Article. The Fixed Dose Procedure (OECD Guideline 420) is an ethical and efficient method to determine acute toxicity without using mortality as the primary endpoint.[22][23]
Methodology:
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dose Selection: Based on in vitro data and structural analogues, select a starting dose from the fixed levels: 5, 50, 300, and 2000 mg/kg.[23]
-
Administration: Administer the Test Article as a single oral gavage dose.
-
Sighting Study: Dose one animal at the starting dose.
-
If evident toxicity is observed, re-dose at a lower level.
-
If no toxicity is seen, dose the next animal at a higher level.
-
-
Main Study: Once the toxic range is identified, dose an additional four animals at the selected level, one at a time, with a 24-hour interval.
-
Observation: Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration) immediately after dosing and periodically for 14 days. Record body weight changes.
-
Endpoint: The study determines the dose level that produces evident toxicity but no mortality, which helps inform dose selection for subsequent efficacy studies.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |
| 300 | 5 | 0/5 | e.g., Lethargy, piloerection | e.g., -5% |
| 2000 | 1 | 1/1 | e.g., Severe lethargy, tremors | N/A |
Protocol: Prostate Cancer Xenograft Efficacy Study
Causality: This is the definitive preclinical test to determine if the Test Article can inhibit tumor growth in a living system.[24][25] Human prostate cancer cells (e.g., LNCaP) are implanted into immunodeficient mice, which are then treated with the Test Article.[26][27][28]
Methodology:
-
Animal Model: Use male immunodeficient mice (e.g., NOD-SCID or athymic nude), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ LNCaP cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., corn oil, orally, daily).
-
Group 2: Test Article, Low Dose (e.g., 10 mg/kg, orally, daily).
-
Group 3: Test Article, High Dose (e.g., 50 mg/kg, orally, daily).
-
Group 4: Positive Control (e.g., Bicalutamide, 50 mg/kg, orally, daily).
-
-
Dosing and Monitoring: Administer treatments for a defined period (e.g., 21-28 days). Measure tumor volume with calipers 2-3 times per week and record animal body weights as a measure of general health.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Tumors are excised and weighed.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100. Perform statistical analysis (e.g., ANOVA) to determine significance.
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI, %) | P-value (vs. Vehicle) |
| Vehicle | - | Experimental Value | - | - |
| Test Article (Low) | 10 | Experimental Value | Calculated Value | Calculated Value |
| Test Article (High) | 50 | Experimental Value | Calculated Value | Calculated Value |
| Bicalutamide | 50 | Experimental Value | Calculated Value | Calculated Value |
Conclusion and Forward Outlook
The experimental design detailed in this document provides a rigorous and logical pathway for the comprehensive evaluation of this compound. By systematically progressing from in vitro target validation to in vivo efficacy testing, researchers can build a robust data package. Positive outcomes from this testing cascade would strongly support the classification of this compound as a novel androgen receptor antagonist and justify its advancement into further preclinical development, including formal IND-enabling toxicology and pharmacokinetic studies.
References
-
Wikipedia. (n.d.). Nonsteroidal antiandrogen. Retrieved from [Link]
-
Axerio-Cilies, P., et al. (n.d.). Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. PMC - NIH. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Bicalutamide?. Retrieved from [Link]
-
Rigicon. (n.d.). Antiandrogen: Mechanism and Clinical Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Bicalutamide. Retrieved from [Link]
-
Sonneveld, E., et al. (2002). Sensitive in vitro test systems to determine androgenic/antiandrogenic activity. PubMed. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Bicalutamide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
YouTube. (2025). Pharmacology of Bicalutamide (Casodex) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]
-
Kuttenn, F., et al. (1990). [Antiandrogens. Mechanisms and paradoxical effects]. PubMed. Retrieved from [Link]
-
Körner, W., et al. (2004). Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals. PubMed. Retrieved from [Link]
-
Sahu, B., et al. (n.d.). Analysis of Androgen Receptor Activity by Reporter Gene Assays. Retrieved from [Link]
-
ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Nieto, M., et al. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Retrieved from [Link]
-
OECD. (2001). OECD Guideline for Testing of Chemicals 420. Retrieved from [Link]
-
OECD. (2009). OECD Guideline for the Testing of Chemicals 453. Retrieved from [Link]
-
Sketchy Medical. (2023). Non-Steroidal Antiandrogens (NSAAs) (Full Lesson). YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Antiandrogen. Retrieved from [Link]
-
OECD. (n.d.). OECD Guidelines for Testing of Chemicals. Retrieved from [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Taylor, B., et al. (n.d.). In Vivo Models for Prostate Cancer Research. PubMed Central - NIH. Retrieved from [Link]
-
Akram, O., et al. (2012). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. MDPI. Retrieved from [Link]
-
van der Burg, B., et al. (2006). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Oxford Academic. Retrieved from [Link]
-
EURL ECVAM. (n.d.). Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential. Retrieved from [Link]
-
Zylstra, C., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central. Retrieved from [Link]
-
Dittmann, K., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of anti-androgenic activities of some endocrine disrupting chemicals. Retrieved from [Link]
-
Roy, P., et al. (n.d.). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. NIH. Retrieved from [Link]
-
Freyberger, A., et al. (2009). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. PubMed. Retrieved from [Link]
-
Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Retrieved from [Link]
-
PubChem. (n.d.). N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
-
Preprints.org. (2022). In Vivo Models for Prostate Cancer Research. Retrieved from [Link]
-
Jan, M., et al. (2019). A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells. Life Science Alliance. Retrieved from [Link]
-
Sahu, B., et al. (2013). Analysis of androgen receptor activity by reporter gene assays. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Retrieved from [Link]
-
POL Scientific. (n.d.). In vitro and in vivo model systems used in prostate cancer research. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human AR Reporter Assay Kit. Retrieved from [Link]
-
ResearchGate. (2022). In Vivo Models for Prostate Cancer Research. Retrieved from [Link]
-
PubChem. (n.d.). N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Retrieved from [Link]
-
Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Retrieved from [Link]
Sources
- 1. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 2. Bicalutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer | MDPI [mdpi.com]
- 4. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rigicon.com [rigicon.com]
- 6. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 9. Bicalutamide - Wikipedia [en.wikipedia.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 12. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interlaboratory comparison of four in vitro assays for assessing androgenic and antiandrogenic activity of environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. caymanchem.com [caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
- 20. In vitro and in vivo model systems used in prostate cancer research [polscientific.com]
- 21. ijpbs.com [ijpbs.com]
- 22. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vivo Models for Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vivo Models for Prostate Cancer Research[v1] | Preprints.org [preprints.org]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide in Agrochemical Development
Introduction: Unlocking the Potential of a Versatile Chemical Scaffold
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by a trifluoromethyl group and a cyano group on the phenyl ring. These electron-withdrawing moieties are known to enhance the metabolic stability and binding affinity of molecules to biological targets, making this compound a molecule of significant interest in the development of bioactive agents.[1] While primarily documented as a key intermediate in the synthesis of pharmaceuticals, its structural alerts suggest a strong potential for applications in the agrochemical sector.[1] The presence of the trifluoromethylphenyl amide substructure is common in a number of active agrochemicals, suggesting that this core scaffold could be a valuable starting point for the discovery of novel insecticides, herbicides, and fungicides.[2][3][4]
This document provides a comprehensive guide for researchers and scientists in the agrochemical industry on how to systematically evaluate the potential of this compound as a lead compound. The following protocols are designed to be robust and adaptable, allowing for the screening of this compound and its analogues against a variety of agricultural pests and weeds.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is critical for its effective application in biological screenings.
| Property | Value | Source |
| CAS Number | 24522-30-3 | [5] |
| Molecular Formula | C₁₀H₇F₃N₂O | [5] |
| Molecular Weight | 228.17 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [1][6] |
| Melting Point | 194 - 198 °C | [1] |
| Solubility | Low in water, soluble in organic solvents. | |
| Storage | Store at 2 - 8 °C | [1] |
Rationale for Agrochemical Screening
The decision to screen this compound for agrochemical activity is based on the following justifications:
-
Structural Analogy to Known Pesticides: The trifluoromethylphenyl amide moiety is a key feature in several commercial pesticides. For example, Flufenacet is a herbicide that contains a trifluoromethylphenyl group.[4] Furthermore, various phenylpyrazole insecticides, which are known to block glutamate-gated chloride channels in insects, also feature this critical functional group.[7]
-
Potential for Novel Modes of Action: The unique combination of the cyano and trifluoromethyl groups may lead to interactions with novel biological targets in pests and weeds, offering a potential solution to the growing problem of pesticide resistance.
-
Synthetic Tractability: As an intermediate, this compound is readily available and can be chemically modified to create a library of analogues for structure-activity relationship (SAR) studies.
Experimental Workflows for Agrochemical Screening
The following diagram outlines a general workflow for the systematic evaluation of this compound in an agrochemical discovery program.
Protocol 1: Primary Insecticidal Activity Screening
This protocol is designed for the initial assessment of the insecticidal properties of this compound against common agricultural pests.
Rationale
A primary screen is essential to quickly identify if the compound possesses any insecticidal activity. The choice of a contact poison assay is a standard and effective method for initial screening.[8] A representative chewing insect (e.g., larvae of Spodoptera litura, tobacco cutworm) and a sucking insect (e.g., Aphis craccivora, cowpea aphid) are chosen to assess the breadth of activity.[9]
Materials
-
This compound
-
Acetone (for stock solution)
-
Triton X-100 (surfactant)
-
Distilled water
-
Tobacco cutworm larvae (3rd instar)
-
Cowpea aphid adults
-
Petri dishes
-
Leaf discs (cabbage for cutworms, cowpea leaves for aphids)
-
Micro-pipettes
-
Spray bottle
Methodology
-
Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of this compound in acetone.
-
Test Solution Preparation: Prepare a 1000 ppm test solution by diluting the stock solution with distilled water containing 0.1% Triton X-100. The final acetone concentration should not exceed 1%.
-
Control Preparation: Prepare a control solution of 1% acetone and 0.1% Triton X-100 in distilled water.
-
Leaf Disc Treatment:
-
For tobacco cutworms, dip cabbage leaf discs (5 cm diameter) in the test solution for 30 seconds and allow them to air dry.
-
For cowpea aphids, spray cowpea leaf discs with the test solution until runoff and allow them to air dry.
-
-
Insect Exposure:
-
Place one treated leaf disc in a petri dish lined with moist filter paper.
-
Introduce 10 tobacco cutworm larvae or 20 adult cowpea aphids into each petri dish.
-
Seal the petri dishes with perforated lids to allow for air circulation.
-
-
Incubation: Incubate the petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Data Collection: Record the number of dead insects at 24, 48, and 72 hours post-treatment.[10] An insect is considered dead if it is unable to move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each treatment and control. Correct for control mortality using Abbott's formula if necessary.
Expected Outcome
A mortality rate significantly higher than the control (e.g., >50%) would indicate that this compound has insecticidal activity and warrants further investigation in dose-response studies.
Protocol 2: Primary Herbicidal Activity Screening
This protocol outlines a method for the initial evaluation of the herbicidal potential of this compound on representative monocot and dicot weed species.
Rationale
A primary screen for herbicidal activity should assess the compound's effect on both broadleaf (dicot) and grass (monocot) weeds to determine its spectrum of activity. A pre-emergence assay evaluates the compound's ability to inhibit seed germination and seedling growth, while a post-emergence assay assesses its effect on established plants.[11]
Materials
-
This compound
-
Acetone
-
Triton X-100
-
Distilled water
-
Seeds of a representative monocot weed (e.g., Echinochloa crus-galli, barnyard grass)
-
Seeds of a representative dicot weed (e.g., Brassica campestris, field mustard)
-
Pots with sterile soil mix
-
Greenhouse or growth chamber with controlled conditions
Methodology
-
Test Solution Preparation: Prepare test solutions of this compound at 1000 ppm and 100 ppm as described in Protocol 1.3.
-
Pre-emergence Assay:
-
Sow 20 seeds of each weed species in separate pots.
-
Apply 20 mL of the test solution evenly to the soil surface of each pot.
-
Water the pots as needed.
-
-
Post-emergence Assay:
-
Sow seeds of each weed species and allow them to grow to the 2-3 leaf stage.
-
Spray the seedlings with the test solution until the foliage is thoroughly wet.
-
-
Control Groups: Treat separate pots with the control solution for both pre- and post-emergence assays.
-
Incubation: Maintain the pots in a greenhouse at 25/20°C (day/night) with a 16-hour photoperiod.
-
Data Collection: After 14 and 28 days, visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill) compared to the untreated control.[12]
-
Data Analysis: Record the average percentage of weed control for each concentration and application method.
Expected Outcome
A weed control rating of over 70% at 100 ppm would be considered a "hit" and would justify further dose-response studies to determine the half-maximal effective concentration (EC₅₀).
Protocol 3: Primary Fungicidal Activity Screening
This protocol details an in vitro method to assess the fungicidal potential of this compound against common plant pathogenic fungi.
Rationale
An in vitro poisoned food technique is a standard and straightforward method to evaluate the direct inhibitory effect of a compound on fungal mycelial growth.[2] The selection of fungi from different classes (e.g., an Ascomycete like Fusarium oxysporum and a Deuteromycete like Botrytis cinerea) provides an initial indication of the compound's spectrum of antifungal activity.
Materials
-
This compound
-
Acetone
-
Potato Dextrose Agar (PDA) medium
-
Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Sterile petri dishes
-
Sterile pipettes
-
Incubator
Methodology
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in acetone.
-
Poisoned Medium Preparation:
-
Autoclave PDA medium and cool it to about 50-60°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations of 100 ppm and 10 ppm.
-
Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
-
Control Plates: Prepare control plates with PDA containing the same concentration of acetone as the treated plates.
-
Fungal Inoculation:
-
Cut a 5 mm diameter disc of mycelium from the edge of an actively growing fungal culture.
-
Place the mycelial disc, mycelium side down, in the center of each PDA plate (both treated and control).
-
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: When the fungal growth in the control plates reaches the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Data Analysis: Calculate the percentage inhibition of mycelial growth using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
-
Expected Outcome
A mycelial growth inhibition of over 50% at 10 ppm would indicate significant fungicidal activity and would merit further investigation, including the determination of the minimum inhibitory concentration (MIC).
Data Interpretation and Next Steps
The results from these primary screens will provide a clear indication of whether this compound has potential as an insecticide, herbicide, or fungicide.
A "hit" from any of the primary screens should be followed by more detailed studies, including:
-
Dose-Response Assays: To determine the potency (EC₅₀ or LC₅₀) of the compound.
-
Spectrum of Activity Testing: To evaluate the compound against a broader range of pests, weeds, or fungi.
-
Selectivity Testing: To assess the compound's effects on non-target organisms, such as beneficial insects or crop plants.
-
Mechanism of Action Studies: To understand how the compound exerts its biological effect.
Conclusion
This compound represents a promising starting point for the development of new agrochemicals due to its favorable chemical features and structural similarity to known active ingredients. The protocols outlined in this document provide a systematic and scientifically rigorous framework for evaluating its potential. By following these guidelines, researchers can efficiently determine the agrochemical profile of this compound and its derivatives, paving the way for the discovery of next-generation crop protection solutions.
References
-
Entomology Testing Laboratory. (2018). Insecticides efficacy testing PT18. Retrieved from [Link]
-
Gao, J., et al. (2023). Cheminformatics and artificial intelligence for accelerating agrochemical discovery. Frontiers in Plant Science, 14, 1198258. [Link]
-
Glomski, C. M., & Netherland, M. D. (2016). General guidelines for sound, small-scale herbicide efficacy research. Journal of Aquatic Plant Management, 54, 1-9. [Link]
-
Government of Canada. (1993). Regulatory Directive Dir93-07b: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
-
Herbicide Resistance Action Committee. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]
-
Microbe Investigations. (2024). Efficacy Testing for Household Insecticides and Repellents. Retrieved from [Link]
-
Moss, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52943. [Link]
-
U.S. Environmental Protection Agency. (2021). Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2020). Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. Retrieved from [Link]
-
World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. Retrieved from [Link]
-
Tsikolia, M., et al. (2019). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Chemistry & Biodiversity, 16(4), e1800618. [Link]
-
Zhang, Y., et al. (2018). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives. RSC Advances, 8(3), 1337-1343. [Link]
-
Contract Laboratory. (2023). Herbicide Testing: Resistance, Residues, and Soil Impact. Retrieved from [Link]
-
Horizon Research Publishing. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Retrieved from [Link]
-
Padmanabhan, A., et al. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide. IUCrData, 7(11), x221231. [Link]
-
ResearchGate. (2019). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Retrieved from [Link]
-
ResearchGate. (2012). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Retrieved from [Link]
-
PubChem. (n.d.). Flufenacet. Retrieved from [Link]
-
iChemical. (n.d.). N-(4-trifluoromethylphenyl)cyanoacetamide, CAS No. 24522-30-3. Retrieved from [Link]
-
Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-395. [Link]
-
PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Flufenacet | C14H13F4N3O2S | CID 86429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(4-trifluoromethylphenyl)cyanoacetamide, CAS No. 24522-30-3 - iChemical [ichemical.com]
- 7. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insecticides efficacy testing PT18 – Entomology Testing Laboratory [biocidetesting.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hracglobal.com [hracglobal.com]
Application Note: Preparation and Handling of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide Stock Solutions for In Vitro Assays
Introduction
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide is an organic compound utilized in various research and development applications. The integrity of in vitro experimental data is fundamentally dependent on the precise and consistent preparation of test compound solutions. For hydrophobic compounds such as this, which exhibit low aqueous solubility, creating a concentrated stock solution in an appropriate organic solvent is a mandatory first step.
This guide provides a detailed, field-proven protocol for the preparation, quality control, and storage of this compound stock solutions. It is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure experimental reproducibility and trustworthiness of results. We will focus on using Dimethyl Sulfoxide (DMSO) as the primary solvent, addressing its benefits and potential pitfalls, to empower researchers to generate reliable data in their cell-based assays and other in vitro systems.
Compound Profile: this compound
A thorough understanding of the compound's physicochemical properties is the foundation for developing a robust preparation protocol.
| Property | Value | Source |
| CAS Number | 97760-99-1 | [1] |
| Molecular Formula | C₁₀H₇F₃N₂O | |
| Molecular Weight | 228.17 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| InChI Key | FHKLGEQKLMMVCZ-UHFFFAOYSA-N |
The Critical Role of the Solvent: Dimethyl Sulfoxide (DMSO)
For compounds that are not readily soluble in aqueous buffers, DMSO is the most widely used solvent in drug discovery and life science research.[2] Its utility stems from its remarkable ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3][4]
Causality Behind Solvent Choice: While indispensable, DMSO is not biologically inert and its use necessitates careful consideration. At high concentrations, DMSO can be toxic to cells, induce cellular differentiation, alter membrane permeability, or even interfere with the activity of assay components, leading to experimental artifacts.[3][5][6] Studies have shown that DMSO concentrations above 1-2% can significantly reduce cell viability, while even concentrations below 1% can have inhibitory or stimulatory effects depending on the cell type.[5][7]
Therefore, two principles are paramount:
-
Minimize Final Concentration: The final concentration of DMSO in the in vitro assay should be kept as low as possible, typically well below 0.5%, and ideally at or below 0.1%.[2]
-
Maintain Consistency with a Vehicle Control: Every experiment must include a "vehicle control" group, which consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the test compound. This allows for the differentiation of compound-specific effects from solvent-induced artifacts.[2]
Materials and Equipment
-
This compound (Purity ≥95%)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity, sterile-filtered
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Sterile microcentrifuge tubes or amber glass vials with Teflon-lined screw caps[8]
-
Vortex mixer
-
Bath sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a high-concentration primary stock solution. Preparing an accurate primary stock is crucial, as all subsequent dilutions and final assay concentrations depend on it.[9][10]
Pre-Preparation & Calculation
The fundamental principle of preparing a molar solution is to dissolve a calculated mass of the solute in a specific volume of solvent.
Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
Worked Example for a 10 mM Stock in 1 mL:
-
Convert Units:
-
Concentration: 10 mM = 0.01 mol/L
-
Volume: 1 mL = 0.001 L
-
-
Calculate Mass:
-
Mass (g) = 0.01 mol/L × 0.001 L × 228.17 g/mol = 0.0022817 g
-
Mass (mg) = 2.28 mg
-
Dissolution Procedure
-
Weigh Compound: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh out 2.28 mg of this compound into the tube.
-
Expert Insight: For small quantities, accurately weighing can be challenging. It is acceptable to weigh a slightly different amount (e.g., 2.50 mg) and adjust the volume of DMSO added to achieve the desired 10 mM concentration (in this case, 1.096 mL). Meticulous documentation is key.
-
-
Add Solvent: Using a calibrated pipette, add 1.0 mL of anhydrous, sterile DMSO to the tube containing the compound.
-
Ensure Complete Dissolution: Close the tube tightly and vortex vigorously for 1-2 minutes.[2] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Label Clearly: Label the primary stock tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[12]
Aliquoting and Storage
-
Aliquot for Single Use: To preserve the integrity of the stock solution, immediately aliquot it into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes or glass vials.[2]
-
Store Appropriately: Store the aliquots in a freezer at -20°C or -80°C.[11][13] For the majority of compounds dissolved in DMSO, stock solutions are stable for up to 3 months at -20°C.[11] Long-term stability is generally enhanced at -80°C.[13]
Workflow Visualization
The following diagram outlines the logical flow for preparing a validated stock solution.
Sources
- 1. N-(4-Cyano-3-(trifluoromethyl)phenyl)acetamide , 95% , 97760-99-1 - CookeChem [cookechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. enfanos.com [enfanos.com]
- 9. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. selleckchem.com [selleckchem.com]
- 12. csstc.org [csstc.org]
- 13. gmpplastic.com [gmpplastic.com]
Troubleshooting & Optimization
How to improve the yield of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide synthesis
Technical Support Center: N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of this critical intermediate. Our focus is on providing practical, experience-based solutions to common challenges encountered during the acetylation of 4-amino-2-(trifluoromethyl)benzonitrile.
Overview of the Synthesis
The synthesis of this compound is fundamentally an N-acetylation reaction. The primary starting material is 4-amino-2-(trifluoromethyl)benzonitrile, a key intermediate in the manufacturing of pharmaceuticals like Bicalutamide.[1][2] The most common and straightforward method involves reacting the aniline with an acetylating agent, typically acetic anhydride, with or without a catalyst.
The reaction's success hinges on the nucleophilic attack of the aniline's amino group onto the electrophilic carbonyl carbon of the acetylating agent. While seemingly simple, achieving high yield and purity requires careful control over several experimental parameters. Electron-withdrawing groups on the aniline ring, such as the trifluoromethyl and cyano groups, decrease the nucleophilicity of the amino group, making the reaction more challenging than the acetylation of simple anilines.
Core Reaction Scheme
Caption: General schematic for the acetylation of 4-amino-2-(trifluoromethyl)benzonitrile.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low (<75%). What are the primary factors to investigate?
A1: Low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.
-
Purity of Starting Material (4-amino-2-(trifluoromethyl)benzonitrile): This is the most critical starting point. The purity of this aniline derivative is paramount.[3][4] Impurities from its synthesis can interfere with the acetylation.
-
Quality and Stoichiometry of Acetic Anhydride:
-
Quality: Acetic anhydride is susceptible to hydrolysis by atmospheric moisture, converting it to inactive acetic acid. Using old or improperly stored reagent is a frequent cause of failure.
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, the reduced nucleophilicity of the starting aniline often requires a slight excess of acetic anhydride to drive the reaction to completion. However, a large excess can complicate the workup and purification.
-
| Molar Equivalents of Acetic Anhydride | Typical Observation | Recommendation |
| 1.0 - 1.1 eq. | Incomplete conversion, significant starting material remains. | Use as a starting point, but expect incomplete reaction. |
| 1.2 - 1.5 eq. | Optimal range for driving the reaction to completion. | Recommended for initial optimization. |
| > 2.0 eq. | Can lead to a more challenging workup and potential for side reactions. | Generally not recommended unless other methods fail. |
-
Reaction Conditions (Temperature & Time):
-
Temperature: The acetylation is exothermic.[7] Uncontrolled temperature can lead to side reactions. However, gentle heating (e.g., 40-50°C) may be necessary to overcome the activation energy barrier, especially if no catalyst is used.[8]
-
Time: The reaction may be slower than expected. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Presence of Water: Moisture is detrimental. It hydrolyzes the acetic anhydride and can protonate the starting aniline, rendering it non-nucleophilic.
-
Recommendation: Use dry solvents (if any) and glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if facing persistent issues.
-
Caption: A troubleshooting workflow for diagnosing low reaction yield.
Q2: The reaction stalls and does not go to completion, even with excess anhydride and longer reaction times. What can I do?
A2: When the reaction stalls, it indicates that the conditions are not sufficiently activating for the deactivated aniline. In this case, catalysis is the logical next step.
-
Acid Catalysis: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) can protonate the carbonyl oxygen of acetic anhydride, making it significantly more electrophilic and susceptible to attack by the weak nucleophile.
-
Caution: Use only a catalytic amount. Excess acid will protonate the aniline starting material, deactivating it completely.
-
-
Base Catalysis: While seemingly counterintuitive, certain bases can act as nucleophilic catalysts.
-
Pyridine: Pyridine can react with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is a much more potent acetylating agent. Pyridine also serves to scavenge the acetic acid byproduct.[9]
-
DMAP (4-Dimethylaminopyridine): DMAP is an even more effective nucleophilic catalyst than pyridine and is used in smaller (catalytic) amounts.[10]
-
-
Solvent Effects: Running the reaction neat (without solvent) is common. However, using a solvent can sometimes be beneficial. Glacial acetic acid can serve as both a solvent and a mild acid catalyst.[11] Aprotic solvents like dichloromethane or ethyl acetate can also be used.
Q3: How do I perform the workup and purification to maximize recovery and purity?
A3: A proper workup is critical for isolating a pure product and achieving a good final yield.
-
Quenching: The most common method is to pour the reaction mixture into ice-cold water.[12][13] This accomplishes three things simultaneously:
-
It precipitates the solid acetamide product, which has low water solubility.
-
It hydrolyzes and quenches any unreacted acetic anhydride.
-
It dissolves water-soluble byproducts and reagents.
-
-
Neutralization: The resulting slurry will be acidic due to the acetic acid byproduct. If necessary, you can slowly add a base like sodium bicarbonate to neutralize the acid, though this is often not required if the product is robustly crystalline.
-
Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids and other water-soluble impurities.
-
Purification (Recrystallization): This is the most effective method for achieving high purity.
-
Solvent System: A common and effective solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy (the cloud point). Allow it to cool slowly to room temperature, then in an ice bath, to form well-defined crystals. Other solvents like toluene have also been reported for related intermediates.[14]
-
Frequently Asked Questions (FAQs)
-
Can I use acetyl chloride instead of acetic anhydride?
-
Yes, acetyl chloride is a more reactive acetylating agent. However, its reaction with anilines produces hydrochloric acid (HCl) as a byproduct.[13] This HCl will immediately react with the starting aniline to form an unreactive hydrochloride salt. Therefore, the reaction must be run in the presence of at least one equivalent of a non-nucleophilic base (like triethylamine) or two equivalents of the starting aniline to neutralize the HCl.[13] For simplicity and efficiency, acetic anhydride is generally preferred.
-
-
What is the role of sodium acetate in some acetylation procedures?
-
In procedures that start by forming the aniline hydrochloride salt (e.g., by dissolving aniline in aqueous HCl), sodium acetate is added as a base.[12] It deprotonates the aniline hydrochloride in situ, freeing the neutral amine to react with the acetic anhydride. It also acts as a buffer to neutralize the acid byproduct.
-
-
My final product is slightly colored. How can I fix this?
-
A slight color is often due to minor, highly conjugated impurities formed from oxidation of the starting aniline.[7] During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of your product, slightly reducing the yield.
-
Experimental Protocols
Protocol 1: Standard Non-Catalyzed Acetylation
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq).
-
Reagent Addition: Add acetic anhydride (1.3 eq) dropwise to the flask while stirring. If the starting material is a solid, gentle warming may be needed to create a mobile slurry.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, then warm to 40-50°C and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (approx. 10 mL per gram of starting material) with vigorous stirring.
-
Isolation: A solid precipitate should form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
Purification: Recrystallize the crude product from an ethanol/water mixture for optimal purity.
Protocol 2: Pyridine-Catalyzed Acetylation
-
Setup: In a round-bottom flask, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in pyridine (2.0-3.0 eq). The pyridine acts as both a solvent and a catalyst.
-
Reagent Addition: Cool the solution in an ice bath to 0-5°C. Slowly add acetic anhydride (1.1 eq) dropwise, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup & Isolation: Pour the reaction mixture into ice water. The product should precipitate. Filter, wash extensively with water, and then wash with a small amount of cold, dilute HCl to remove any remaining pyridine, followed by another water wash.
-
Drying & Purification: Dry the product under vacuum and recrystallize as described in Protocol 1.
References
- Optimizing Acetic Anhydride Amount for Improved Properties of Acetylated Cellulose Nanofibers from Sisal Fibers Using a High-Speed Blender. ACS Omega.
- Mechanistic studies on the synthesis of bicalutamide. Organic & Biomolecular Chemistry.
- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry.
- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
- A kind of preparation method of Bicalutamide intermediate. Google Patents (CN106748884A).
- Synthesis of (R)-bicalutamide derivatives. ResearchGate.
- Preparation method of bicalutamide intermediate. Google Patents (CN106748884B).
- Bicalutamide. Wikipedia.
- Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. Google Patents (US7199257B1).
- Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. Journal of Organic Chemistry.
- Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide. Google Patents (EP1189898A1).
- Effects of Acetic Anhydride toward Degree of Substitution on Acetylation Method of Sago Starch (Metroxylon sp) from Papua. Neliti.
- Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV.
- Catalyst for the preparation of aniline. Google Patents (US5304525A).
- Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. IUCr.
- An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry.
- Acetylation of Aniline (Experiment). Chemistry LibreTexts.
- Acylation of Aniline Explained. Pearson.
- Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. General Chemical.
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- Acetylation of aniline. YouTube.
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents (CN1810775B).
- 4-Amino-2-(trifluoromethyl)benzonitrile 97. Sigma-Aldrich.
- The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. EASTFINE.
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
Sources
- 1. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Bicalutamide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 11. ymerdigital.com [ymerdigital.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. CN106748884B - Preparation method of bicalutamide intermediate - Google Patents [patents.google.com]
Technical Support Center: Purification of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Here is the technical support center for Purification techniques for crude N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide.
Welcome to the dedicated technical support guide for the purification of this compound. This molecule, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs) like Leflunomide and Bicalutamide, requires high purity for downstream applications.[][2][3][4] This guide provides field-proven troubleshooting advice and detailed protocols to help you overcome common purification challenges, ensuring the integrity of your research and development efforts.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of crude this compound in a direct question-and-answer format.
Question 1: My product oiled out during recrystallization instead of forming crystals. What went wrong and how can I fix it?
Answer:
"Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that specific solvent environment.
Probable Causes & Solutions:
-
Cooling Rate is Too Fast: Rapid cooling does not give molecules sufficient time to align into an ordered crystal lattice.
-
Solution: Re-heat the solution until your compound fully dissolves. Allow it to cool slowly to room temperature on the benchtop, undisturbed. If no crystals form, consider placing it in a refrigerator (2-8 °C), but avoid the rapid shock of a dry ice/acetone bath initially.
-
-
Inappropriate Solvent System: The solvent may be too "good," keeping the compound dissolved even at low temperatures, or there might be an insufficient amount of the anti-solvent.
-
Solution: The goal is to find a solvent system where the compound is highly soluble when hot and poorly soluble when cold. A common and effective system for this compound is an Isopropanol/Water mixture.[2][5] If you are using this, you may need to adjust the ratio. Add more water (the anti-solvent) dropwise to the hot, dissolved solution until you see persistent turbidity, then add a few drops of isopropanol to re-clarify before allowing it to cool slowly.
-
-
Presence of Impurities: Certain impurities can inhibit crystal formation by interfering with lattice packing.
-
Solution: If slow cooling and solvent adjustment fail, the impurity load may be too high for recrystallization alone. Consider a preliminary purification step. A simple filtration through a small plug of silica gel with a moderately polar solvent (e.g., 30% Ethyl Acetate in Hexanes) can remove baseline impurities. Alternatively, a liquid-liquid extraction wash of the crude material dissolved in a solvent like ethyl acetate with a saturated sodium bicarbonate solution can remove acidic impurities.[4][6]
-
Question 2: After column chromatography, my TLC plate still shows a faint spot corresponding to the starting material. How can I improve the separation?
Answer:
Achieving complete separation of compounds with similar polarities, such as the product and a slightly less polar starting material, requires careful optimization of your chromatography technique.
Probable Causes & Solutions:
-
Inadequate Eluent Polarity: Your chosen solvent system (mobile phase) may be too polar, causing all compounds to move too quickly up the column (high Rf values) without sufficient interaction with the silica gel (stationary phase).
-
Solution: Decrease the polarity of your eluent. For an ethyl acetate/hexanes system, this means increasing the proportion of hexanes.[7] Aim for an Rf value for your target compound of around 0.25-0.35 on the analytical TLC plate, as this generally provides the best separation in a column.
-
-
Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. This leads to broad, overlapping bands that cannot be resolved.
-
Solution: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample. If you loaded 1g of crude material, you should be using 50-100g of silica gel.
-
-
Poor Column Packing or Sample Loading: Air bubbles, cracks in the silica bed, or a disturbed surface can create channels where the solvent and sample flow unevenly, ruining separation.
-
Solution: Ensure the column is packed uniformly without any cracks. Load the sample in a highly concentrated, narrow band. The best practice is "dry loading," where the crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The synthesis of this compound typically involves the coupling of 4-amino-2-(trifluoromethyl)benzonitrile with a cyanoacetic acid derivative.[2][5] Based on this, you can anticipate the following impurities:
| Impurity Type | Chemical Name | Reason for Presence | Removal Strategy |
| Starting Material | 4-amino-2-(trifluoromethyl)benzonitrile | Incomplete reaction | Column Chromatography |
| Starting Material | Cyanoacetic acid | Incomplete reaction | Aqueous wash (e.g., NaHCO3) |
| Reagent-Related | N-methylmorpholine, Isopropyl chlorocarbonate | Reagents used in coupling | Aqueous wash |
| Side Product | Hydrolyzed product (amide from cyano group) | Presence of water during reaction or workup | Column Chromatography |
Q2: Which purification technique is better for this compound: recrystallization or column chromatography?
This depends on the purity of your crude product and the scale of your reaction. The following diagram illustrates a typical decision-making workflow.
Caption: Purification decision workflow.
-
Recrystallization is ideal for removing small amounts of impurities from a product that is already relatively pure (>90%). It is fast, economical, and highly scalable. A patent for a related synthesis describes a large-scale purification using an isopropanol/water system, highlighting its industrial applicability.[2][5]
-
Column Chromatography is necessary for complex mixtures containing multiple components or impurities with polarities very similar to the product. While more time-consuming and solvent-intensive, it offers superior separation power.[9]
Q3: What is the expected melting point for pure this compound?
Published melting points vary, which is common for chemical intermediates depending on the reporting source and the purity of the analyzed sample. Reported ranges include 145-147°C and 194-198°C.[5][10] A sharp melting point within a narrow range (e.g., 1-2°C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Water
This protocol is adapted from a documented industrial process and is effective for removing minor, less polar impurities.[2][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (IPA) with stirring and gentle heating (e.g., in a water bath) until the solid completely dissolves.
-
Induce Precipitation: While the solution is still hot, add water dropwise. Water acts as the anti-solvent. Continue adding water until you observe a faint, persistent cloudiness (turbidity).
-
Re-homogenize: Add a few drops of hot IPA to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the precipitated crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter paper with a small amount of cold 1:1 IPA/water mixture, followed by a wash with cold water to remove residual IPA.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by TLC and melting point analysis.
Caption: Troubleshooting guide for failed recrystallization.
Protocol 2: Flash Column Chromatography
This protocol is a standard method for purifying complex mixtures where components have different polarities.[7][11]
-
TLC Analysis & Solvent Selection: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). The ideal system will give your target compound an Rf of ~0.25-0.35 and show good separation from all impurities.
-
Column Preparation:
-
Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen starting eluent (the least polar mixture you will use). Pour the slurry into the column, tapping the side gently to ensure even packing. Do not let the silica run dry.
-
Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your product adsorbed onto the silica.
-
Carefully add this powder as a uniform layer on top of the sand in your packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes or vials).
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions onto TLC plates.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified compound.
References
-
ChemBK. (2024). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Available at: [Link]
-
Chem-Impex. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Available at: [Link]
-
Stoltz, B. M., et al. (n.d.). Supporting Information - Caltech Authors. Available at: [Link]
-
Angene. (n.d.). CAS 24522-30-3 2-Cyano-N-[4-(Trifluoromethyl)Phenyl]Acetamide. Available at: [Link]
- Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Shrivastava, A., et al. (2021). Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide. Rasayan Journal of Chemistry, 41(2), 82-92. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 24522-30-3| Product Name : Leflunomide - Impurity H. Available at: [Link]
- Google Patents. (n.d.). EP1777216A1 - A process for the preparation and purification of bicalutamide.
- Google Patents. (n.d.). CN106748884B - Preparation method of bicalutamide intermediate.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
IUCr Journals. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. Available at: [Link]
-
Professor Dave Explains. (2019). Column Chromatography. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available at: [Link]
Sources
- 2. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide | 24522-30-3 [chemicalbook.com]
- 3. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide [lgcstandards.com]
- 4. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 5. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide CAS#: 24522-30-3 [m.chemicalbook.com]
- 6. CN106748884B - Preparation method of bicalutamide intermediate - Google Patents [patents.google.com]
- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 8. orgsyn.org [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chemimpex.com [chemimpex.com]
- 11. journals.iucr.org [journals.iucr.org]
Troubleshooting low solubility of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide in experiments
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges
Welcome to the technical support guide for N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide (CAS No. 97760-99-1). As a Senior Application Scientist, I understand that realizing the full potential of a promising compound can be hindered by practical experimental challenges. One of the most common hurdles for complex organic molecules like this one is achieving and maintaining solubility, especially in aqueous systems used for biological assays.
This guide is structured to provide you with direct, actionable solutions. We will move from foundational knowledge and first-line troubleshooting in our FAQ section to in-depth protocols and advanced strategies for the most challenging experimental setups.
Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and issues encountered when working with this compound.
Q1: What is the best starting solvent for dissolving this compound?
The recommended starting solvents are polar aprotic organic solvents. Dimethyl sulfoxide (DMSO) is the most common and effective choice.[1] Other options include dimethylformamide (DMF) and alcohols like methanol or ethanol.[2][3] This compound is a solid, typically a white to off-white powder, and has very low solubility in water.[4][5] Therefore, direct dissolution in aqueous buffers is not recommended and will likely fail.
Q2: I've dissolved the compound in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture media or buffer. What happened and how can I fix it?
This is a classic problem known as solvent-shift precipitation. The compound is stable in the 100% organic solvent but becomes insoluble when the solvent polarity dramatically increases upon dilution into an aqueous medium.
Immediate Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium. The solubility limit may have been exceeded.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, always be mindful of the DMSO tolerance of your cells or assay components, as concentrations above 0.5-1% can cause toxicity or artifacts.
-
Modify the Dilution Protocol: Do not add the aqueous buffer directly to your DMSO stock. Instead, add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that initiate precipitation.[6]
Q3: Can I heat the solution to get the compound to dissolve?
Gentle warming (e.g., to 37°C) can be used to aid the dissolution of the compound in the initial organic solvent (like DMSO). However, use caution. Prolonged or excessive heating can potentially degrade the compound. Never heat aqueous solutions after dilution, as this can accelerate degradation and may not resolve the underlying insolubility.
Q4: Is sonication a good method to improve solubility?
Yes, sonication is an excellent method to break up solid particles and apply energy to facilitate dissolution in the primary organic solvent.[7] If you are having trouble dissolving the powder in DMSO, vortexing followed by a short period in a bath sonicator is a highly recommended step.
In-Depth Troubleshooting & Experimental Protocols
When basic troubleshooting is insufficient, a more systematic approach is required. This section provides detailed protocols and explains the scientific reasoning behind each step.
Understanding the Physicochemical Properties
This compound is a hydrophobic molecule. The trifluoromethyl and cyano groups contribute to its chemical properties but do not confer significant water solubility.[8] Its structure necessitates a formulation strategy that respects this limited aqueous compatibility. Many discovery compounds face this issue, which can lead to variable data and underestimated activity if not properly managed.[6]
Data Summary: Solvent Selection
Precise quantitative solubility data for this specific compound (CAS 97760-99-1) is not widely published. However, based on data for structurally similar compounds and general chemical principles, the following table can guide solvent selection.
| Solvent | Type | Expected Solubility | Notes & Recommendations |
| DMSO | Polar Aprotic | High [1] | Recommended primary solvent for stock solutions. |
| DMF | Polar Aprotic | High [3] | A good alternative to DMSO. |
| Ethanol | Polar Protic | Moderate [3] | Can be used for stock solutions, may be better tolerated in some biological systems. |
| Methanol | Polar Protic | Moderate [1][9] | Another alcohol option, but generally more volatile. |
| Aqueous Buffers (e.g., PBS) | Aqueous | Very Low / Insoluble [3] | Not suitable for primary dissolution. Used as the final dilution medium. |
Note: Quantitative values of ~25-33 mg/mL in DMSO/DMF/Ethanol are reported for the related compound RU-58841 and can be used as a rough starting estimate.[3][10]
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the standard procedure for reliably creating a stock solution.
Objective: To prepare a 10 mM stock solution of this compound (MW: 228.17 g/mol ) in DMSO.[4]
Materials:
-
This compound powder
-
Anhydrous, analytical grade DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculation: To make 1 mL of a 10 mM stock, you need 2.28 mg of the compound. Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 228.17 g/mol * 1000 mg/g = 2.28 mg
-
Weighing: Carefully weigh out 2.28 mg of the compound and place it into a clean vial.
-
Solvent Addition: Add 1 mL of high-quality DMSO to the vial.
-
Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution against a light source. It should be clear and free of any visible particulates. If particulates remain, repeat steps 4 and 5.
-
Storage: Store the stock solution at -20°C.[11] For long-term storage, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles, which can reduce compound solubility over time.[6]
Protocol 2: Preparing a Final Working Solution in an Aqueous Medium
This protocol is critical for avoiding the precipitation issues discussed in the FAQs.
Objective: To prepare a 10 µM final working solution in Phosphate-Buffered Saline (PBS) from a 10 mM DMSO stock.
Procedure:
-
Prepare Dilution Buffer: Have your final volume of PBS ready in an appropriately sized tube (e.g., 10 mL).
-
Calculate Volume: To make 10 mL of a 10 µM solution, you need 10 µL of your 10 mM stock. Calculation: (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL This will result in a final DMSO concentration of 0.1%, which is well-tolerated by most cell-based assays.
-
Vigorous Mixing: Begin vortexing or rapidly stirring the 10 mL of PBS.
-
Serial Dilution (Recommended for high dilutions): To improve accuracy, you may perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM solution, then add 1 mL of this to 9 mL of PBS.
-
Final Dilution: While the PBS is still mixing, add the 10 µL of 10 mM DMSO stock directly into the vortexing liquid. This ensures the compound is dispersed and diluted instantly, minimizing the chance of precipitation.
-
Final Inspection: The final solution should remain clear. If you observe any cloudiness or precipitate, the concentration is likely too high for that specific aqueous medium. You will need to reduce the final concentration.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting solubility issues during your experiment.
Advanced Strategies for Formulation
For highly demanding applications, such as in vivo studies or high-concentration screens, more advanced formulation strategies may be necessary. These methods aim to create stable microscopic environments that keep the drug solubilized in an aqueous world.
-
Use of Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent water solubility.[7]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment.[7][12]
-
Lipid-Based Formulations: For oral or parenteral delivery, formulating the compound in lipids, oils, or as part of a self-emulsifying drug delivery system (SEDDS) can significantly enhance solubility and bioavailability.[7]
The selection of these advanced methods is highly dependent on the specific application, required concentration, and route of administration, often requiring specialized formulation expertise.[13]
References
-
Allmpus. (n.d.). BICALUTAMIDE EP IMPURITY C. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Retrieved from [Link]
-
ChemBK. (2024). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. PubChem. Retrieved from [Link]
-
Li, D., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 456–461. Retrieved from [Link]
-
SlideShare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bicalutamide. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-[3-(trifluoromethyl)phenyl]- (CAS 351-36-0). Retrieved from [Link]
-
ChemWhat. (n.d.). Bicalutamide EP Impurity C CAS#: 906008-94-4. Retrieved from [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. RU 58841 | 154992-24-2 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | 97760-99-1 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide CAS#: 24522-30-3 [m.chemicalbook.com]
- 10. caymanchem.com [caymanchem.com]
- 11. biossusa.com [biossusa.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
Optimizing reaction conditions for synthesizing N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Welcome to the technical support center for the synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and mechanistic insights to help you navigate the complexities of this synthesis and achieve high-yield, high-purity results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Low or No Product Formation
Q: I am not observing any significant formation of the desired acetamide product. What are the likely causes and how can I resolve this?
A: Low or no product formation in the N-acetylation of 4-amino-2-(trifluoromethyl)benzonitrile is a common issue, often stemming from the reduced nucleophilicity of the starting material or suboptimal reaction conditions.
-
Causality: The starting material, 4-amino-2-(trifluoromethyl)benzonitrile, has a strongly electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring. This group significantly decreases the electron density of the amino group, making it a weaker nucleophile compared to aniline.[1] Consequently, more forcing reaction conditions may be necessary to drive the acetylation to completion.
-
Troubleshooting Steps:
-
Choice of Acetylating Agent: If you are using a mild acetylating agent, consider switching to a more reactive one. Acetic anhydride is a common and effective choice.[2][3] In some cases, acetyl chloride can be used, but it generates hydrochloric acid as a byproduct, which can protonate the starting amine and halt the reaction.[4]
-
Role of a Base: The presence of a suitable base is crucial, especially when using acetyl chloride, to neutralize the liberated acid.[4] For acetic anhydride, a base like sodium acetate can help to activate the anhydride and deprotonate the ammonium ion formed during the reaction, pushing the equilibrium towards the product.
-
Solvent Selection: The choice of solvent can influence the reaction rate. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile can be effective.[4] Some procedures also utilize aqueous conditions, where the aniline is first dissolved in dilute acid.[2]
-
Temperature and Reaction Time: Given the deactivated nature of the starting amine, increasing the reaction temperature or prolonging the reaction time may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.
-
Issue 2: Formation of Impurities and Side Products
Q: My final product is contaminated with significant impurities. What are the possible side reactions, and how can I minimize them?
A: The formation of impurities is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
-
Causality: Side reactions can include diacetylation (formation of a diacetylated amine), hydrolysis of the nitrile group under harsh conditions, or degradation of the starting material or product.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a carefully controlled amount of the acetylating agent (typically a slight excess) to avoid diacetylation.
-
Temperature Management: Exothermic reactions can lead to side product formation.[5] Adding the acetylating agent slowly and maintaining a controlled temperature (e.g., using an ice bath) can minimize this.[2]
-
Aqueous Work-up: A proper aqueous work-up is essential to remove unreacted reagents and water-soluble byproducts. Pouring the reaction mixture into ice-cold water can precipitate the crude product.[5]
-
Purification: Recrystallization is a powerful technique to purify the final product. Solvents such as aqueous ethanol or toluene have been reported to be effective for similar acetanilides.[2]
-
Issue 3: Difficulties in Product Isolation and Purification
Q: I am struggling to isolate a pure product after the reaction. What are the best practices for purification?
A: Effective purification is critical to obtaining this compound of the desired quality.
-
Causality: The crude product may be an oil or a solid contaminated with colored impurities, often arising from oxidation of the starting aniline derivative.[5]
-
Troubleshooting Steps:
-
Initial Isolation: After the reaction, quenching with ice water is a standard procedure to precipitate the crude product.[5] This can then be collected by vacuum filtration.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can also be effective.
-
Decolorization: If the product is colored, activated charcoal can be used during recrystallization to remove colored impurities.[5]
-
-
Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a key intermediate in the synthesis of several pharmaceutical compounds, most notably Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[6]
Q2: What are the main safety precautions to consider during this synthesis?
A2: Standard laboratory safety practices should be followed. Acetic anhydride is corrosive and a lachrymator, and should be handled in a well-ventilated fume hood.[7] Aromatic amines can be toxic and should be handled with appropriate personal protective equipment.[8] The reaction can be exothermic, so controlled addition of reagents is important.[5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (4-amino-2-(trifluoromethyl)benzonitrile). The formation of a new, typically less polar spot corresponding to the product indicates the reaction is proceeding. The disappearance of the starting material spot signals the completion of the reaction. HPLC can also be used for more quantitative monitoring.
Q4: Can I use acetic acid directly for the acetylation?
A4: While acetylation with acetic acid is possible, it is generally a much slower reaction as acetic acid is a less powerful acetylating agent than acetic anhydride or acetyl chloride.[7][9] Catalysts and higher temperatures are often required to achieve reasonable reaction rates and yields.[10] For a less reactive amine like 4-amino-2-(trifluoromethyl)benzonitrile, using a more potent acetylating agent is generally recommended for efficiency.
Optimized Reaction Conditions
The following table summarizes optimized conditions for the N-acetylation of 4-amino-2-(trifluoromethyl)benzonitrile based on general procedures for aniline acetylation.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-amino-2-(trifluoromethyl)benzonitrile | The substrate for the acetylation reaction.[11] |
| Acetylating Agent | Acetic Anhydride (1.1 - 1.5 equivalents) | A reactive and readily available acetylating agent. A slight excess drives the reaction to completion.[2][3] |
| Base | Sodium Acetate (1.2 - 1.5 equivalents) | Acts as a catalyst and neutralizes the acetic acid byproduct. |
| Solvent | Acetic Acid (glacial) or Water | Acetic acid can serve as both solvent and catalyst. Aqueous conditions with initial acidification of the amine are also common.[2] |
| Temperature | 0°C to Room Temperature, then gentle heating (50-80°C) if necessary | Initial cooling helps control the exothermicity, followed by heating to ensure complete reaction of the deactivated amine.[5] |
| Reaction Time | 1 - 4 hours | Monitor by TLC for completion. |
| Work-up | Quench with ice water, filter the precipitate | A standard and effective method for isolating the crude product.[5] |
| Purification | Recrystallization from aqueous ethanol or toluene | Effective for removing impurities and obtaining a crystalline product.[2] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
4-amino-2-(trifluoromethyl)benzonitrile
-
Acetic anhydride
-
Sodium acetate
-
Glacial acetic acid (optional, as solvent)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in a suitable solvent such as glacial acetic acid. Alternatively, an aqueous suspension can be prepared by adding the amine to water followed by the addition of a small amount of concentrated hydrochloric acid to dissolve it.[2]
-
Addition of Base: Add sodium acetate (1.2 equivalents) to the reaction mixture and stir until it is dissolved or well-suspended.
-
Addition of Acetylating Agent: Cool the mixture in an ice bath to 0-5°C. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature below 10°C during the addition to control the exothermic reaction.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. If TLC analysis shows incomplete conversion, gently heat the mixture to 50-60°C for an additional 1-2 hours.
-
Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture slowly into a beaker containing ice-cold water with constant stirring. A precipitate of the crude product should form.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any remaining acid and salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and water, to obtain pure this compound as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Visualizing the Process
Reaction Mechanism
The N-acetylation of 4-amino-2-(trifluoromethyl)benzonitrile with acetic anhydride proceeds through a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism for the N-acetylation.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A systematic workflow for troubleshooting the synthesis.
References
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). [Link]
-
YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
-
YouTube. (2020, September 10). Acetylation of aniline. [Link]
-
Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]
-
Jones, C. D., et al. (2005). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 146(1), 32-41. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. [Link]
- Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
-
IJCRT.org. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]
-
EASTFINE. (2025, April 21). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
ResearchGate. (n.d.). Base-Mediated N-Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. [Link]
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
-
NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. [Link]
-
EASTFINE. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. [Link]
-
IJTSRD. (2022, February). An eco-friendly and simple route to synthesis of acetanilide from aniline. [Link]
-
ResearchGate. (2025, October 17). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijcrt.org [ijcrt.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ymerdigital.com [ymerdigital.com]
- 10. researchgate.net [researchgate.net]
- 11. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
Common byproducts in N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide synthesis and how to avoid them
Welcome to the technical support center for the synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you achieve high yield and purity for this critical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and straightforward method is the N-acylation of 4-amino-2-(trifluoromethyl)benzonitrile. This reaction typically involves treating the starting amine with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base or in a suitable solvent.
Q2: Why is the purity of the starting material, 4-amino-2-(trifluoromethyl)benzonitrile, so critical?
The purity of the starting amine is paramount because impurities can lead to side reactions, forming byproducts that may be difficult to separate from the desired product.[1] Contaminants can also interfere with the reaction kinetics, potentially leading to incomplete conversion and lower yields.[2][3] Always use a highly pure starting material ( >99%) or consider purifying it by recrystallization before use.
Q3: What are the key safety precautions for this synthesis?
Acetylating agents like acetyl chloride are corrosive and react violently with water, releasing HCl gas. Acetic anhydride is also corrosive and a lachrymator. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Many of the solvents used can be toxic and flammable.[4] A thorough risk assessment is essential before starting the experiment.
Troubleshooting Guide: Common Byproducts & Avoidance Strategies
This section addresses specific issues encountered during the synthesis, focusing on the identification and mitigation of common byproducts.
Issue 1: My final product is contaminated with unreacted 4-amino-2-(trifluoromethyl)benzonitrile.
Possible Cause & Mechanism: This is one of the most common impurities and indicates an incomplete reaction. The nucleophilicity of the aromatic amine is reduced by the two electron-withdrawing groups (-CN and -CF3), making the acylation reaction slower than for more electron-rich anilines. Insufficient acetylating agent, low reaction temperature, or short reaction time can lead to unreacted starting material.
Troubleshooting & Optimization:
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the acetylating agent (acetyl chloride or acetic anhydride) to drive the reaction to completion.
-
Temperature & Time: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine spot is no longer visible.
-
Catalysis: For less reactive systems, adding a catalytic amount of a stronger base, like pyridine or 4-dimethylaminopyridine (DMAP), can accelerate the acylation.
Issue 2: I've isolated a byproduct with a molecular weight of 272.19 g/mol . What is it and how can I avoid it?
Possible Cause & Mechanism: This impurity is likely N-[4-carbamoyl-3-(trifluoromethyl)phenyl]acetamide, resulting from the partial hydrolysis of the nitrile (-CN) group to a primary amide (-CONH2). This occurs if water is present in the reaction mixture, especially under acidic or basic conditions. The acetylating agents themselves can generate acidic byproducts (HCl from acetyl chloride, acetic acid from acetic anhydride) that can catalyze this hydrolysis.
Troubleshooting & Optimization:
-
Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried before use. Use anhydrous solvents and high-purity, dry reagents.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture.
-
Reagent Quality: Use freshly opened or properly stored acetylating agents. Old bottles of acetyl chloride can absorb moisture and hydrolyze to HCl, increasing the risk of nitrile hydrolysis.
-
Work-up Procedure: During the work-up, minimize prolonged contact with strong aqueous acids or bases. A rapid quench and extraction are recommended.
Issue 3: My NMR spectrum shows an unexpected singlet around δ 2.2 ppm, in addition to my product's acetyl methyl peak.
Possible Cause & Mechanism: While less common, this could indicate the presence of a diacetylated byproduct, where a second acetyl group has been added. However, diacetylation on the amide nitrogen is generally unfavorable. A more likely source is residual acetic acid if acetic anhydride was used as the acetylating agent and the work-up was not thorough enough to remove it.
Troubleshooting & Optimization:
-
Controlled Stoichiometry: Avoid a large excess of the acetylating agent. Stick to the 1.1-1.2 equivalent range.
-
Thorough Work-up: Ensure the work-up includes a wash with a mild base, such as a saturated aqueous sodium bicarbonate (NaHCO3) solution. This will neutralize and remove any acidic byproducts like acetic acid or HCl.
-
Purification: If the impurity persists, it can typically be removed by recrystallization or column chromatography.
Summary of Byproducts and Mitigation
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause | Prevention Strategy |
| 4-amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | 186.14 | Incomplete reaction | Use slight excess of acetylating agent; optimize time/temp; use catalyst. |
| N-[4-carbamoyl-3-(trifluoromethyl)phenyl]acetamide | C10H8F3N2O2 | 272.19 | Presence of water/moisture | Maintain strict anhydrous conditions; use inert atmosphere. |
| Acetic Acid | C2H4O2 | 60.05 | Byproduct/excess reagent | Thorough work-up with a basic wash (e.g., NaHCO3 solution). |
Reaction Pathway and Byproduct Formation
The following diagram illustrates the desired synthetic pathway and the potential side reactions leading to common impurities.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
Stability issues of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide in different solvents
Welcome to the technical support center for N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various laboratory solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Introduction to this compound Stability
This compound, a key intermediate and a known impurity in the synthesis of pharmaceuticals such as bicalutamide, requires careful handling to ensure the integrity of experimental results.[1] Its stability in solution is a critical factor that can be influenced by solvent choice, storage conditions, and exposure to environmental factors. This guide provides a comprehensive overview of the potential stability issues and the protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
Solvent Type: The polarity and protic nature of the solvent can impact the solubility and degradation rate of the compound.
-
pH: The acetamide functional group is susceptible to hydrolysis under strongly acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light Exposure: Photodegradation can occur, especially with prolonged exposure to UV or broad-spectrum light.
-
Presence of Oxidizing Agents: The molecule may be susceptible to oxidation.
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: Based on its known solubility, the following solvents are commonly used:
-
Dimethyl Sulfoxide (DMSO): Offers good solubility.[2] However, DMSO is hygroscopic and can absorb water from the atmosphere, which may contribute to hydrolysis over long-term storage.
-
Acetonitrile (ACN): A common solvent for analytical chromatography, offering good compatibility with reverse-phase HPLC methods.
-
Methanol (MeOH): Another common solvent for analytical standards, though its protic nature may participate in solvolysis over extended periods.[2]
For optimal stability, it is recommended to use anhydrous solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Q3: How should I store solutions of this compound to ensure their stability?
A3: Proper storage is crucial for maintaining the integrity of your solutions. Here are some best practices:
-
Temperature: For short-term storage (up to 24-48 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Container Closure: Use tightly sealed containers with inert caps to prevent solvent evaporation and moisture ingress.
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: The appearance of unexpected peaks could be due to several reasons:
-
Degradation: The compound may have degraded due to improper solution preparation, storage, or handling. Review your procedures and consider preparing a fresh solution.
-
Solvent Impurities: The solvent itself may contain impurities that are being detected. Run a blank injection of the solvent to confirm.
-
Contamination: Your analytical system or sample vials may be contaminated. Ensure proper cleaning and handling procedures are followed.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased peak area of the main compound over time | Degradation of this compound in solution. | 1. Prepare a fresh solution and re-analyze. 2. Review the solvent used and storage conditions. Consider switching to a more suitable solvent or storing at a lower temperature. 3. Perform a short-term stability study to determine the acceptable use period for your solutions. |
| Appearance of new peaks in the chromatogram | Formation of degradation products. | 1. Identify the degradation products if possible using techniques like LC-MS. 2. Based on the identity of the degradants, determine the likely degradation pathway (e.g., hydrolysis, oxidation). 3. Implement preventative measures such as using anhydrous solvents, inert atmosphere, and light protection. |
| Poor peak shape or splitting | Co-elution of the main peak with a degradation product or impurity. | 1. Optimize your chromatographic method to improve the resolution between the peaks. 2. Prepare a fresh, high-purity standard to confirm the peak shape. |
| Inconsistent results between experiments | Variability in the stability of the analytical solutions. | 1. Standardize your solution preparation and storage procedures. 2. Define a clear "use by" date for your solutions based on stability data. 3. Always use freshly prepared solutions for critical experiments. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Accurately weigh a known amount of this compound solid.
-
Dissolve the solid in a minimal amount of the chosen solvent (e.g., DMSO, Acetonitrile, or Methanol) in a volumetric flask.
-
Sonicate briefly to ensure complete dissolution.
-
Dilute to the final volume with the same solvent.
-
Transfer the solution to a clean, amber glass vial with a screw cap lined with an inert material.
-
Store the solution at the recommended temperature, protected from light.
Protocol 2: Conducting a Short-Term Solution Stability Study
This protocol is designed to determine the stability of your prepared solution under your specific laboratory conditions.
-
Prepare a stock solution of this compound in your chosen solvent as described in Protocol 1.
-
Immediately after preparation (T=0), analyze the solution using a validated stability-indicating HPLC method.
-
Store the solution under your intended storage conditions (e.g., room temperature, 2-8°C).
-
Analyze the solution at regular intervals (e.g., 6, 12, 24, 48 hours).
-
Compare the peak area and the presence of any new peaks to the T=0 data. A change of more than a predefined percentage (e.g., 2%) in the peak area may indicate instability.
Visualization of Experimental Workflow
Below is a diagram illustrating the workflow for assessing the stability of this compound solutions.
Caption: Workflow for preparing and evaluating the stability of this compound solutions.
Potential Degradation Pathways
Based on forced degradation studies of related compounds, the following degradation pathways for this compound can be anticipated.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- Shrivastava, A., et al. (2021). Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide. Hacettepe University Journal of the Faculty of Pharmacy, 41(2), 82-92.
-
DergiPark. (2021). Separation of Four Impurities and Degradants By HPLC: A Case of Bicalutamide. Retrieved from [Link]
- Gorniak, A., et al. (2022). How Does Long-Term Storage Influence the Physical Stability and Dissolution of Bicalutamide from Solid Dispersions and Minitablets?. Pharmaceutics, 14(5), 1046.
-
Pharmaffiliates. (n.d.). Bicalutamide-impurities. Retrieved from [Link]
-
ChemRxiv. (2021). pH-rate profile for hydrolysis of 4-nitrophenyl β-D-glucopyranoside: unimolecular, bimolecular and intramolecular cleavage me. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Bicalutamide-impurities. Retrieved from [Link]
-
Ark Pharm, Inc. (n.d.). N-(4-cyano-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
PubChem. (n.d.). [4-(Trifluoromethyl)phenyl]acetonitrile. Retrieved from [Link]
- Al-Majed, A. A., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific reports, 13(1), 1-13.
-
Pharmaffiliates. (n.d.). N-(4-(Trifluoromethyl)phenyl)acetamid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((R)-(4-fluorophenyl)sulfinyl)-2-hydroxy-2-methylpropanamide. Retrieved from [Link]
-
iChemical. (n.d.). N-(4-trifluoromethylphenyl)cyanoacetamide, CAS No. 24522-30-3. Retrieved from [Link]
Sources
Technical Support Center: Resolving Peak Tailing in HPLC for N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, specifically peak tailing, ensuring data integrity and reproducibility.
Introduction: Understanding the Challenge
This compound is a compound whose structure suggests potential challenges in reversed-phase HPLC. The presence of the acetamide group can impart basic properties, making the molecule susceptible to undesirable secondary interactions with the stationary phase. Peak tailing is a frequent manifestation of such issues, compromising peak integration, reducing analytical accuracy, and affecting resolution.[1][2] This guide provides a systematic approach to identifying the root causes of peak tailing and implementing effective solutions.
Troubleshooting Guide: A Question-and-Answer Approach
Q1: Why am I observing significant peak tailing for this compound on my C18 column?
Peak tailing is most often a symptom of more than one retention mechanism occurring during the separation.[3][4] While the primary retention mechanism on a C18 column is hydrophobic interaction, secondary interactions can occur, leading to asymmetrical peaks. For a molecule like this compound, the most probable cause is the interaction between the analyte and residual silanol groups on the silica-based stationary phase.[1][2][5]
Primary Causes to Investigate:
-
Secondary Silanol Interactions: The most common cause for basic compounds.[3][6]
-
Mobile Phase pH: An inappropriate pH can lead to inconsistent ionization of the analyte.[7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[2][9]
-
Extra-Column Effects: Issues with tubing and connections can cause peak dispersion.[5][10]
-
Column Contamination or Degradation: A compromised column will exhibit poor performance.[2]
Below is a logical workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for HPLC peak tailing.
In-Depth Troubleshooting & Protocols
Q2: How do silanol groups cause peak tailing and how can I mitigate this?
Mechanism of Interaction: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[11] Even after the C18 chains are bonded and the surface is "end-capped," some silanols remain due to steric hindrance.[12][13] These silanol groups are acidic and can become ionized (negatively charged, Si-O⁻) at mobile phase pH levels above approximately 3.[1][3] If this compound is protonated (positively charged) under these conditions, a strong ionic interaction occurs between the analyte and the stationary phase. This secondary retention mechanism is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[6]
Caption: Analyte interaction with stationary phase.
Solutions & Protocols:
-
Lower the Mobile Phase pH: By lowering the pH of the mobile phase to a range of 2.5-3.0, the ionization of the silanol groups is suppressed (they become protonated, Si-OH).[3][14] This eliminates the strong ionic secondary interaction, leading to a more symmetrical peak shape.[15]
-
Protocol: Mobile Phase pH Adjustment
-
Prepare the aqueous portion of your mobile phase.
-
Add a suitable buffer, such as phosphate or formate, at a concentration of 10-25 mM.[14][16]
-
Adjust the pH to 2.8 using an acid like phosphoric acid or formic acid.
-
Filter the aqueous buffer through a 0.45 µm filter.
-
Mix with the organic modifier (e.g., acetonitrile or methanol) to the desired final composition.
-
Equilibrate the column with at least 10 column volumes of the new mobile phase before injecting the sample.
-
-
-
Use a Modern, High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity "Type B" silica, which has a lower metal content and more homogenous surface.[14][15] They also employ advanced end-capping techniques, sometimes using bulky reagents or double end-capping, to more effectively shield the residual silanols.[17] This minimizes the potential for secondary interactions.
Column Type Silanol Activity Recommended for Basic Compounds? Traditional (Type A Silica) High No Modern End-Capped (Type B) Low Yes Polar-Embedded/End-Capped Very Low Excellent Hybrid Silica Very Low Excellent -
Add a Competing Base (Mobile Phase Additive): Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can improve peak shape.[14] The TEA molecules are small and basic, and they will preferentially interact with the active silanol sites, effectively masking them from the analyte.[14]
-
Caution: This approach can shorten column lifetime and may suppress ionization if using mass spectrometry (MS) detection.[14] It is often considered a "last resort" with modern columns.
-
Q3: My peak shape is still not ideal after lowering the pH. What else could be wrong?
If lowering the pH does not fully resolve the issue, consider the following factors:
-
Insufficient Buffering: The mobile phase must have sufficient buffer capacity to control the pH at the column surface, where the sample is most concentrated.[5] A low buffer concentration may be insufficient to prevent localized pH shifts, leading to poor peak shape.
-
Recommendation: Ensure your buffer concentration is between 10-50 mM.[16]
-
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the active sites on the stationary phase, leading to a characteristic "shark-fin" or right-triangular peak shape.[2][9]
-
Troubleshooting Step: Perform a dilution series. Dilute your sample 10-fold and 100-fold and inject again. If the peak shape improves significantly, you are likely overloading the column.[18]
-
-
Extra-Column Effects: Peak broadening and tailing can be introduced by the HPLC system itself, outside of the column. This is caused by dead volume in the system.[2][10]
Frequently Asked Questions (FAQs)
Q: Can the choice of organic solvent (acetonitrile vs. methanol) affect peak tailing? A: Yes, it can. Methanol is a protic solvent and can engage in hydrogen bonding with residual silanols, sometimes helping to mask them and improve the peak shape for basic compounds compared to acetonitrile. If you are using acetonitrile and experiencing tailing, switching to methanol or a mixture of both could be a viable troubleshooting step.
Q: My column is several years old. Could this be the problem? A: Absolutely. Over time, and especially with exposure to high or low pH mobile phases, the bonded phase of the column can hydrolyze, exposing more raw silica and active silanol groups. This degradation leads to increased peak tailing for basic analytes. If your column is old or has been used extensively, its performance may be compromised. Replacing it with a new, high-quality column is often the simplest solution.[9]
Q: What is "end-capping" and why is it important? A: End-capping is a chemical process performed after the primary stationary phase (like C18) is bonded to the silica surface.[17] A small, reactive silane (like trimethylchlorosilane) is used to bond with and cover many of the remaining, accessible silanol groups.[12][13] This process is crucial because it deactivates these sites, preventing the unwanted secondary interactions that cause peak tailing for polar and basic compounds.[3][12]
Q: I see "double end-capped" columns advertised. Is this better? A: Double end-capping is a more exhaustive process that repeats the end-capping step to cover an even greater percentage of residual silanols.[17] For challenging basic compounds, a double end-capped column can offer superior peak symmetry and performance, especially when operating in the mid-pH range.[17]
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
Element Lab Solutions. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ALWSCI. (n.d.). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
AIT. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Scribd. (n.d.). Peak Tailing. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
AZoM. (2023, April 4). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]
-
Separation Science. (n.d.). End-capping. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Is Endcapping in HPLC Columns. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). The bidentate structure of Zorbax Extend-C 18. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC? Retrieved from [Link]
-
LCGC Europe. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. support.waters.com [support.waters.com]
- 11. End-capping | Separation Science [sepscience.com]
- 12. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hplc.eu [hplc.eu]
- 17. chromtech.com [chromtech.com]
- 18. scribd.com [scribd.com]
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide degradation pathways and prevention
Welcome to the technical support center for N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a key chemical intermediate. Understanding its stability and potential degradation pathways is critical for obtaining reliable and reproducible experimental results. This guide provides practical, field-proven insights into identifying, mitigating, and preventing the degradation of this compound.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common degradation pathway for this compound?
The most prevalent degradation pathway for this compound is the hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and alkaline conditions, breaking the amide linkage to yield 4-amino-2-(trifluoromethyl)benzonitrile and acetic acid.[1][2][3] Alkaline conditions, in particular, have been shown to significantly promote this degradation.[1][4]
FAQ 2: What are the primary factors that can accelerate the degradation of this compound?
Several factors can accelerate degradation:
-
pH: Both strongly acidic and, particularly, alkaline solutions can catalyze amide hydrolysis.[1][2]
-
Temperature: Elevated temperatures can increase the rate of hydrolytic degradation.
-
Solvent: The choice of solvent can influence stability. Protic solvents, especially in the presence of acid or base, can facilitate hydrolysis.
FAQ 3: How can I detect if my sample of this compound has degraded?
Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1][5][6][7] A validated HPLC method can separate the parent compound from its degradation products. The appearance of new peaks corresponding to the retention times of the expected degradants, such as 4-amino-2-(trifluoromethyl)benzonitrile, is a clear indicator of degradation.
FAQ 4: Are there any visual indicators of degradation?
While not always reliable, visual cues such as a change in the color or clarity of a solution containing the compound might suggest degradation or contamination. However, analytical confirmation is essential.
Troubleshooting Guide
Scenario 1: Unexpected peaks are observed in my HPLC analysis.
-
Problem: Your HPLC chromatogram shows additional peaks that were not present in the reference standard. This could indicate that your compound has degraded.
-
Troubleshooting Steps:
-
Verify Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks. The primary degradation product to look for is 4-amino-2-(trifluoromethyl)benzonitrile.
-
Review Sample Preparation and Storage:
-
pH of Solutions: Was the compound dissolved in a basic or strongly acidic solution? Amide hydrolysis is accelerated under these conditions.[1][2] Consider using a buffered solution at a neutral or slightly acidic pH (e.g., pH 4-6) for sample preparation and storage.
-
Storage Temperature: Were the samples stored at elevated temperatures? For long-term storage, it is advisable to keep solutions at low temperatures (e.g., 2-8°C or frozen).
-
Solvent Choice: Was a protic solvent used? If so, was the sample stored for an extended period? Consider using aprotic solvents if compatible with your experimental design.
-
-
Perform a Forced Degradation Study: To confirm the identity of the degradation peaks, you can intentionally degrade a small amount of your compound under acidic, basic, and oxidative conditions.[1][6] This will help you to confirm the retention times of the degradation products.
-
Scenario 2: I am seeing poor recovery of the parent compound.
-
Problem: The concentration of this compound in your sample is lower than expected.
-
Troubleshooting Steps:
-
Assess for Degradation: As in the previous scenario, analyze your sample for the presence of degradation products using a validated HPLC method.
-
Evaluate Experimental Conditions:
-
Reaction pH: If the compound is used in a reaction, check the pH of the reaction mixture. If it is alkaline, the amide bond may be cleaving.
-
Temperature and Duration: High temperatures over extended periods can lead to degradation.
-
-
Prevention Strategies:
-
pH Control: Maintain the pH of your solutions in a neutral to slightly acidic range.
-
Temperature Management: Avoid prolonged exposure to high temperatures. If heating is necessary, minimize the duration.
-
Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, although hydrolysis is the more common issue.
-
-
Degradation Pathway and Prevention
The primary degradation pathway for this compound is hydrolysis.
Hydrolytic Degradation Pathway
Caption: Hydrolysis of this compound.
Prevention Strategies
| Strategy | Rationale |
| pH Control | Maintaining a neutral to slightly acidic pH (4-6) minimizes both acid and base-catalyzed hydrolysis of the amide bond.[1][2] |
| Temperature Control | Storing solutions at low temperatures (2-8°C or frozen) significantly reduces the rate of chemical degradation. |
| Solvent Selection | Using aprotic solvents can help to prevent hydrolysis, as they do not act as a source of protons. |
| Use Fresh Solutions | Prepare solutions fresh whenever possible to minimize the time the compound is exposed to potentially degradative conditions. |
Experimental Protocols
Protocol 1: Stability Testing Using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a given solution.
Objective: To determine the stability of the compound over time under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Buffer salts (if required)
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the desired solvent to a known concentration.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to establish the initial purity and peak area of the parent compound.
-
Storage: Store aliquots of the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week), remove an aliquot from storage, bring it to ambient temperature, and analyze by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. Calculate the percentage of the compound remaining. Monitor for the appearance and increase in the peak area of any degradation products.
Caption: Workflow for Stability Testing.
References
-
Rao, R. N., et al. (2008). Isolation and characterization of process related impurities and degradation products of bicalutamide and development of RP-HPLC method for impurity profile study. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 505-519. Available at: [Link]
-
Shrivastava, A., et al. (2021). Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide. Hacettepe University Journal of the Faculty of Pharmacy, 41(2), 82-92. Available at: [Link]
-
Suneetha, D., et al. (2014). development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 271-278. Available at: [Link]
-
Chemguide. (n.d.). HYDROLYSING AMIDES. Available at: [Link]
-
Professor Dave Explains. (2023, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
Shrivastava, A., et al. (2021). Separation of Four Impurities and Degradants By HPLC: A Case of Bicalutamide. DergiPark. Available at: [Link]
Sources
- 1. Isolation and characterization of process related impurities and degradation products of bicalutamide and development of RP-HPLC method for impurity profile study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. pharmascholars.com [pharmascholars.com]
- 7. Hacettepe University Journal of the Faculty of Pharmacy » Submission » Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide [dergipark.org.tr]
Technical Support Center: Optimizing Crystallization of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide. As a key intermediate in pharmaceutical synthesis, achieving high purity and a consistent crystalline form is paramount.[1][2][3][4][5] This document moves beyond standard protocols to explain the underlying principles, enabling you to troubleshoot and optimize your crystallization processes effectively.
Section 1: Foundational Principles - Understanding the Molecule
Successful crystallization begins with a deep understanding of the target molecule's physicochemical properties. The unique combination of functional groups in this compound dictates its behavior in solution and during lattice formation.
Q1: What are the key molecular features of this compound that influence its crystallization?
A1: The crystallization behavior of this molecule is a direct consequence of the interplay between its three primary functional regions: the aromatic ring, the acetamide linker, and the electron-withdrawing substituents.
-
Aromatic Core: The substituted phenyl ring provides a rigid scaffold, promoting molecular planarity and enabling π-π stacking interactions in the crystal lattice.
-
Acetamide Group (-NHC=O)CH₃): This is the most critical group for directing crystallization. The amide's N-H group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This allows for the formation of robust, predictable hydrogen-bonding networks, such as the common head-to-tail chains or dimeric rings that are characteristic of primary and secondary amides.[6][7][8]
-
Cyano Group (-C≡N): The nitrile is a polar, weakly basic group that can act as a hydrogen bond acceptor. Its linearity and polarity influence the overall dipole moment of the molecule and can participate in weaker N···H or C-H···N interactions, further stabilizing the crystal packing.
-
Trifluoromethyl Group (-CF₃): This is a highly lipophilic and electron-withdrawing group.[9] It significantly impacts solubility, favoring less polar organic solvents. While not a hydrogen bond donor or acceptor, the fluorine atoms can participate in weak C-H···F interactions, and the group's steric bulk will influence how molecules pack in the crystal lattice.
These features are summarized in the table below.
| Feature | Property | Influence on Crystallization |
| Molecular Formula | C₁₀H₇F₃N₂O | - |
| Molecular Weight | 228.17 g/mol | Influences dissolution and diffusion rates. |
| Acetamide Group | Strong H-bond donor (N-H) and acceptor (C=O) | Primary driver of intermolecular interactions, leading to predictable supramolecular synthons (e.g., chains, dimers).[7][8] |
| Cyano Group | Polar, H-bond acceptor | Contributes to polarity and can participate in secondary packing interactions. |
| Trifluoromethyl Group | Lipophilic, electron-withdrawing, sterically bulky | Increases solubility in non-polar to moderately polar organic solvents; influences crystal packing through steric effects.[9] |
| Aromatic Ring | Planar, rigid | Allows for stabilizing π-π stacking interactions. |
Section 2: Core Methodologies & Protocols
This section provides actionable, step-by-step protocols for developing a robust crystallization process.
Q2: How do I systematically screen for an optimal crystallization solvent?
A2: The ideal solvent should exhibit poor solubility for your compound at room temperature but high solubility at an elevated temperature (e.g., the solvent's boiling point).[10] A systematic screening process is the most reliable method for identifying such a solvent.
Experimental Protocol: Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes or vials.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL). Choose solvents from different chemical classes (see table below). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary crystallization solvent but may be useful as the "good" solvent in a mixed-solvent system.[10]
-
Heating: For solvents where the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point while stirring. Continue adding small aliquots of the solvent until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes.
-
Observation: The best solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a high yield of well-formed crystals upon cooling.
Table of Candidate Solvents:
| Solvent Class | Example Solvents | Properties & Rationale |
| Alcohols | Isopropanol, Ethanol, Methanol | Protic, polar. Can form H-bonds with the amide group. Good for dissolving polar impurities. Isopropanol/water is a common system for related compounds.[11][12] |
| Esters | Ethyl Acetate | Moderately polar, aprotic. Good H-bond acceptor. Often used with a non-polar anti-solvent like hexane.[13] |
| Ketones | Acetone | Polar, aprotic. Strong solvent, may need an anti-solvent. |
| Aromatic Hydrocarbons | Toluene | Non-polar. Can interact with the phenyl ring via π-stacking. Often paired with a non-polar anti-solvent.[14] |
| Aliphatic Hydrocarbons | Heptane, Hexane | Non-polar. Primarily used as anti-solvents ("poor" solvents) to induce precipitation from more polar solutions.[13] |
| Ethers | Tetrahydrofuran (THF) | Polar, aprotic. Good solvent for initial dissolution before adding an anti-solvent. |
Q3: What is a reliable single-solvent recrystallization workflow?
A3: Once a suitable solvent is identified, a standard recrystallization can be performed to significantly enhance purity. The key is to use the minimum amount of hot solvent necessary to fully dissolve the compound.
Workflow: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[15] Do not disturb the flask during this period.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Standard workflow for single-solvent recrystallization.
Q4: When and how should I use a mixed-solvent (anti-solvent) system?
A4: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile. This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then carefully adding a miscible "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes saturated, inducing crystallization.
Use this method when:
-
Your compound is too soluble in all tested polar solvents, even when cold.
-
Your compound is nearly insoluble in all tested non-polar solvents, even when hot.
Experimental Protocol: Anti-Solvent Crystallization
-
Dissolution: At room temperature or with gentle warming, dissolve the compound in the minimum amount of the "good" solvent (e.g., THF, Acetone, Isopropanol).
-
Anti-Solvent Addition: While stirring the solution, add the "poor" anti-solvent (e.g., Water, Hexane, Heptane) dropwise.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation. If it becomes too cloudy, add a drop or two of the "good" solvent to redissolve the fine precipitate.
-
Cooling & Growth: Cover the flask and allow it to stand undisturbed. Crystals will form as the solution slowly cools and equilibrates.
-
Isolation & Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in the single-solvent protocol.
Section 3: Troubleshooting Guide (FAQs)
This section addresses the most common issues encountered during crystallization experiments.
Q5: My compound is not crystallizing. The solution is clear (supersaturated) or has "oiled out." What should I do?
A5: This is a common problem related to nucleation failure or excessive solubility. Oiling out occurs when the solute's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.
Troubleshooting Steps:
-
Induce Nucleation (for clear solutions):
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a surface for crystal nucleation.[15]
-
Seed Crystals: If available, add a single, tiny crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.
-
Ultrasonic Bath: Brief sonication can sometimes induce nucleation.
-
-
Address Supersaturation:
-
Reduce Solvent: Gently heat the solution to boil off a small portion of the solvent, then allow it to cool again.[15] This increases the solute concentration.
-
Add Anti-Solvent: If using a single-solvent system, you can cautiously add a compatible anti-solvent to reduce the overall solubility.
-
-
If Oiling Out Occurs:
-
Re-dissolve: Heat the solution and add more of the "good" solvent until the oil redissolves completely.
-
Slow Down Cooling: Allow the solution to cool much more slowly. An insulated container (e.g., a beaker with paper towels) can help.[15]
-
Change Solvents: The chosen solvent may be inappropriate. Screen for a solvent with lower solvating power.
-
Caption: Decision-making flowchart for nucleation failure.
Q6: The solid "crashed out" as a fine powder. How do I obtain larger, better-quality crystals?
A6: This indicates that the solution became supersaturated too quickly, leading to rapid, uncontrolled nucleation. The goal is to slow down the process.
-
Increase Solvent Volume: Re-dissolve the solid by heating and add a small amount of additional hot solvent (perhaps 5-10% more). This ensures the solution is less saturated and will crystallize more slowly upon cooling.[15]
-
Insulate the Flask: After dissolving, place the flask in an insulated container or cover it with an inverted beaker to slow the rate of heat loss. This promotes the growth of fewer, larger crystals over rapid formation of many small ones.[15]
Q7: My final yield is unacceptably low. What are the likely causes and solutions?
A7: A low yield is typically due to excessive loss of the compound to the mother liquor or mechanical losses.
-
Cause 1: Too much solvent was used.
-
Solution: If the mother liquor has not been discarded, try concentrating it by boiling off some solvent and cooling again to obtain a second crop of crystals. For future attempts, use the absolute minimum amount of hot solvent required for dissolution.[15]
-
-
Cause 2: The compound has significant solubility even in the cold solvent.
-
Solution: Ensure the solution is cooled for an adequate amount of time in an ice bath (or even a colder bath, if the solvent's freezing point allows).
-
-
Cause 3: Premature crystallization during hot filtration.
-
Solution: Use fluted filter paper for a faster filtration rate and ensure both the funnel and receiving flask are pre-heated with hot solvent vapor before pouring the solution through.
-
Q8: The crystals have a persistent color or appear impure after crystallization. What should I do?
A8: This suggests that impurities are being trapped within the crystal lattice (occlusion) or are co-crystallizing.
-
Charcoal Treatment: If the impurity is a colored, non-polar compound, adding a small amount of activated charcoal to the hot solution before filtration can adsorb it. Use sparingly, as charcoal can also adsorb your product.
-
Repeat Recrystallization: A second recrystallization is often sufficient to remove trapped impurities. The purity of the crystals should increase with each successive recrystallization.
-
Chromatographic Purification: If impurities persist, the crude material may require purification by column chromatography before attempting the final crystallization.
Section 4: Advanced Considerations
Q9: Should I be concerned about polymorphism with this compound?
A9: Yes. Polymorphism—the ability of a compound to exist in two or more different crystal structures—is a critical consideration in pharmaceutical science. Different polymorphs of the same compound can have different melting points, solubilities, stabilities, and bioavailability.
-
Causality: The presence of multiple hydrogen bonding sites (amide) and other interaction points (cyano, CF₃) in this compound creates the potential for different packing arrangements in the solid state.
-
Screening: Crystallizing the compound from a wide variety of solvents (polar, non-polar, protic, aprotic) and using different cooling rates is a fundamental method for discovering different polymorphic forms.[16]
-
Validation: Characterize the crystalline solid from each successful experiment using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify and differentiate polymorphs.
References
-
Pharmaffiliates. Bicalutamide-impurities. [Link]
-
Veeprho. Bicalutamide Impurity 1 | CAS 90357-53-2. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Allmpus. bicalutamide ep impurity m. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
CrystEngComm (RSC Publishing). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. [Link]
-
CORA. Unzipping the dimer in primary amides by cocrystallization with sulfoxides. [Link]
-
SOP: CRYSTALLIZATION. [Link]
- Google Patents. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
-
ACS Publications, Crystal Growth & Design. Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. allmpus.com [allmpus.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. (2RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide [lgcstandards.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Unzipping the dimer in primary amides by cocrystallization with sulfoxides [cora.ucc.ie]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS 24522-30-3: 2-Cyano-N-[4-(trifluoromethyl)phenyl]aceta… [cymitquimica.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide CAS#: 24522-30-3 [m.chemicalbook.com]
- 12. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide | 24522-30-3 [chemicalbook.com]
- 13. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 14. Page loading... [wap.guidechem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Scaling up the synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide for pilot studies
Answering your request to create a technical support center with troubleshooting guides and FAQs for scaling up the synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, here is a comprehensive guide structured for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of this compound. This molecule is a critical intermediate in the synthesis of various pharmaceutically active compounds, most notably Bicalutamide, a non-steroidal anti-androgen agent used in the treatment of prostate cancer.[1][2]
Scaling a synthesis from the bench to a pilot plant introduces challenges that require a deep understanding of reaction kinetics, thermodynamics, and process engineering. This guide is designed to provide practical, experience-driven advice to navigate these challenges effectively.
Reaction Overview: The Acetylation of 4-amino-2-(trifluoromethyl)benzonitrile
The most direct and scalable route to this compound is the N-acylation of 4-amino-2-(trifluoromethyl)benzonitrile. This involves the reaction of the primary amine with an acetylating agent, typically acetic anhydride or acetyl chloride.
Reaction Scheme:
While seemingly straightforward, the electron-withdrawing nature of the trifluoromethyl and cyano groups modifies the nucleophilicity of the amine, and the reaction conditions must be carefully controlled to ensure high conversion and purity, especially at scale.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that may arise during the pilot-scale synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower at pilot scale compared to the lab. What are the likely causes?
A1: A drop in yield upon scale-up is a frequent issue, often attributable to a combination of physical and chemical factors that are less pronounced at the bench.
-
Causality—Mixing and Mass Transfer: In a large reactor, inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. It can also result in incomplete conversion if the reactants are not brought into contact effectively. The surface-area-to-volume ratio decreases dramatically at scale, impacting heat and mass transfer.
-
Troubleshooting Steps:
-
Agitation Review: Verify that the agitation speed and impeller design are adequate for the reactor volume and viscosity of the reaction medium. Model the mixing profile if possible.
-
Reagent Addition Strategy: Instead of bulk addition, implement a slow, controlled addition of the acetylating agent below the surface of the reaction mixture to ensure rapid dispersion and minimize side reactions.
-
Temperature Monitoring: Use multiple temperature probes to detect thermal gradients within the reactor, which would indicate poor mixing.
-
Reaction Sampling: Increase the frequency of in-process controls (e.g., TLC, HPLC) to accurately determine the reaction endpoint. Incomplete conversion is a common cause of low yield.
-
Q2: The final product is off-color (yellow to brown), requiring extensive purification. How can I prevent this?
A2: The formation of colored impurities in aniline reactions is typically due to oxidation.[3] The amino group, even when acylated, can be sensitive to air, especially at elevated temperatures or in the presence of trace metal catalysts.
-
Causality—Oxidation: Aniline derivatives can oxidize to form highly colored polymeric species. This is exacerbated by prolonged reaction times and exposure to atmospheric oxygen.[3]
-
Troubleshooting Steps:
-
Inert Atmosphere: This is the most critical control. Ensure the reactor is purged with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the process.[3]
-
Starting Material Purity: Use high-purity 4-amino-2-(trifluoromethyl)benzonitrile. Impurities in the starting material can often promote discoloration.
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up.
-
Decolorization: During the work-up, a treatment of the product solution with activated carbon can effectively adsorb colored impurities before crystallization.[2] A 1-5% w/w charge of activated carbon relative to the crude product is a typical starting point.
-
Q3: We are experiencing a dangerous exotherm during the addition of the acetylating agent. How do we manage this?
A3: The acylation of an amine is a highly exothermic reaction. What is easily managed in a lab flask with an ice bath can become a serious safety hazard in a large, jacketed reactor with slower heat transfer.
-
Causality—Heat of Reaction & Transfer: The heat generated by the reaction (enthalpy of reaction) can accumulate faster than the reactor's cooling system can remove it, leading to a thermal runaway.
-
Troubleshooting Steps:
-
Calorimetry Data: If not already done, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is essential for safe scale-up.
-
Controlled Addition: The addition rate of the acetylating agent is your primary control variable. Link the addition rate to the internal temperature, programming the pump to stop if the temperature exceeds a set limit.
-
Dilution: Increasing the solvent volume can help create a larger heat sink, though this may impact reaction kinetics and downstream processing.
-
Cooling Capacity: Ensure the reactor's cooling system is operating at maximum efficiency. Check coolant temperature and flow rate.
-
Q4: During crystallization, the product "oils out" before solidifying, leading to poor purity and difficult filtration. What's the solution?
A4: "Oiling out" occurs when the product separates from the solution as a liquid phase because the concentration has exceeded its solubility limit at a temperature that is still above its melting point (or the melting point of a product-solvent eutectic).
-
Causality—Supersaturation and Impurities: This is often caused by cooling the solution too quickly, creating a high level of supersaturation. Impurities can also suppress the melting point and inhibit crystal lattice formation.
-
Troubleshooting Steps:
-
Controlled Cooling Profile: Implement a slow, linear cooling ramp. A rate of 5-10 °C per hour is often a good starting point. Hold the batch at the temperature where nucleation is expected to begin.
-
Seeding: Introduce a small quantity of pure product crystals (seed crystals) at the point of supersaturation to promote controlled, heterogeneous nucleation.
-
Solvent System: The choice of crystallization solvent is critical. You may need to switch to a different solvent or use a mixed-solvent system (a solvent/anti-solvent pair) to better control solubility.
-
Purity: Ensure the crude product entering crystallization is as pure as possible. An initial wash or carbon treatment can remove impurities that inhibit proper crystal growth.
-
Frequently Asked Questions (FAQs)
What are the most critical process parameters (CPPs) to monitor for this synthesis? The CPPs for this acylation are:
-
Temperature: Directly impacts reaction rate and impurity formation.
-
Reagent Stoichiometry: An excess of the acetylating agent can lead to side reactions and purification challenges.
-
Addition Rate: Crucial for controlling the exotherm.[3]
-
Agitation Rate: Ensures homogeneity and efficient heat transfer.
What analytical techniques are recommended for process monitoring?
-
Reaction Progress: High-Performance Liquid Chromatography (HPLC) is ideal for accurately quantifying the consumption of starting material and the formation of the product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks on the plant floor.
-
Purity Analysis: HPLC with a validated method is the standard for final product purity and impurity profiling.
-
Structural Confirmation: NMR and FTIR should be used to confirm the structure of the final product, and Mass Spectrometry for molecular weight verification.
What are the primary safety concerns for this process at scale?
-
Thermal Runaway: As discussed, the exotherm must be controlled.
-
Corrosive Reagents: If using acetyl chloride, it is highly corrosive and reacts violently with water, releasing HCl gas. Acetic anhydride is also corrosive and a lachrymator.
-
Handling of Powders: The starting material and final product are fine powders. Appropriate personal protective equipment (PPE), including respiratory protection, must be used to prevent inhalation.
Data Presentation: Solvent Selection
The choice of solvent is critical for reaction performance, work-up, and crystallization. Below is a summary table of common solvents and their applicability.
| Solvent | Reaction Suitability | Crystallization Suitability | Scale-Up Considerations |
| Toluene | Good; non-polar, allows for azeotropic removal of water if needed. | Excellent for recrystallization.[2][4] | Flammable; relatively high boiling point requires more energy for removal. |
| Ethyl Acetate | Good; common reaction and extraction solvent.[2][5] | Good; product often has moderate solubility. | Flammable; lower boiling point makes for easier removal. |
| Dichloromethane (DCM) | Excellent; dissolves reactants well. | Poor; product is often too soluble. | Environmental and health concerns make it less desirable for large-scale use. |
| Acetonitrile | Good; polar aprotic solvent. | Can be used, often in a solvent/anti-solvent system with water. | Can be challenging to remove from the final product. |
Visualization of Workflows
General Synthesis Workflow
This diagram outlines the logical flow from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis and purification of the target acetamide.
Troubleshooting Logic: Low Yield
This diagram provides a decision-making framework for diagnosing the root cause of low product yield.
Caption: A decision tree for troubleshooting low yield in a chemical synthesis process.
Experimental Protocols
Part A: Lab-Scale Protocol (Predictive)
-
Setup: In a 500 mL flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 4-amino-2-(trifluoromethyl)benzonitrile (18.6 g, 0.1 mol) and ethyl acetate (200 mL).
-
Reaction: Begin stirring and cool the mixture to 0-5 °C using an ice bath. Slowly add acetic anhydride (11.2 g, 0.11 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC or HPLC until the starting amine is consumed.
-
Isolation: Pour the reaction mixture into 200 mL of cold water with vigorous stirring. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude solid with water (2 x 50 mL). Recrystallize the solid from a suitable solvent like toluene or ethanol to yield pure this compound. Dry under vacuum at 50 °C.
Part B: Key Considerations for Pilot-Scale Protocol
Transitioning the above protocol to a 100 L reactor requires procedural changes beyond simply multiplying quantities.
-
Reagent Charging: The solid 4-amino-2-(trifluoromethyl)benzonitrile should be charged through a powder transfer system to minimize dust exposure. The solvent can be transferred via a dedicated line.
-
Thermal Control: Pre-cool the reactor jacket to 0 °C before starting the acetic anhydride addition. The addition should be done via a calibrated dosing pump over 2-4 hours, with the rate linked to the internal temperature.
-
Work-Up: The quench step will be performed by transferring the reaction mixture into a separate, agitated vessel containing the quench water. Alternatively, water can be slowly added to the reaction vessel if the engineering controls are sufficient to manage the heat of mixing.
-
Isolation & Drying: The crude product will be isolated using a centrifuge or a filter-dryer (Nutsche filter). Drying will be performed in a vacuum oven or directly in the filter-dryer to achieve the required level of dryness.
References
Sources
- 1. EP1614677A2 - Improved procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 2. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN106748884B - Preparation method of bicalutamide intermediate - Google Patents [patents.google.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Validation & Comparative
A Guide to the Structural Validation of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide by ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients (APIs), the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth analysis of the structural validation of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, a key intermediate in the synthesis of various therapeutic agents, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of its ¹H and ¹³C NMR spectra, present predicted data based on established substituent effects, and outline a robust experimental protocol for its verification. This guide is designed to equip researchers with the necessary knowledge to confidently synthesize and validate this critical compound.
The Imperative of Structural Integrity
This compound is a precursor in the synthesis of several notable compounds, including non-steroidal anti-androgen agents. Its precise molecular architecture is paramount to the desired reactivity and the ultimate efficacy and safety of the final API. Even minor structural deviations, such as positional isomers, can lead to significant alterations in biological activity and potential toxicity. Therefore, rigorous spectroscopic validation is not merely a procedural step but a fundamental aspect of quality control and drug safety.
Predicting the ¹H NMR Spectrum: A Step-by-Step Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can predict the chemical shifts and coupling patterns by considering the electronic effects of the substituents on the aromatic ring.
The structure and numbering scheme are as follows:
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
The aromatic region of the spectrum is particularly informative. The three aromatic protons (H-2, H-5, and H-6) will exhibit distinct signals due to their unique electronic environments shaped by the three substituents: an electron-donating acetamido group (-NHCOCH₃), and two powerful electron-withdrawing groups, trifluoromethyl (-CF₃) and cyano (-CN).
The acetamido group, being an ortho, para-director, will shield the ortho (H-2, H-6) and para (H-4, which is substituted) positions. Conversely, the -CF₃ and -CN groups are meta-directors and strongly deshielding.
-
H-2: This proton is ortho to the activating -NHCOCH₃ group and meta to the deactivating -CF₃ group. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet, coupled to H-6.
-
H-6: This proton is ortho to the activating -NHCOCH₃ group and ortho to the deactivating -CF₃ group. The deshielding effect of the proximate -CF₃ group will shift it downfield relative to H-2. It will appear as a doublet of doublets, coupled to H-2 (ortho coupling) and H-5 (meta coupling).
-
H-5: This proton is meta to the activating -NHCOCH₃ group and ortho to the deactivating -CN group. The strong deshielding from the adjacent cyano group will likely make this the most downfield aromatic proton. It will appear as a doublet, coupled to H-6.
In addition to the aromatic signals, we expect:
-
-NH- Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
-COCH₃ Protons: A sharp singlet integrating to three protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.2 | d | J(H2-H6) ≈ 2.0 |
| H-5 | ~8.0 | dd | J(H5-H6) ≈ 8.5, J(H5-F) ≈ 1.5 |
| H-6 | ~7.9 | d | J(H6-H5) ≈ 8.5 |
| -NH- | ~8.3 (broad) | s | - |
| -COCH₃ | ~2.2 | s | - |
Predicting the ¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing insights into the carbon framework. The chemical shifts of the aromatic carbons are also heavily influenced by the substituents.
-
C-1: Attached to the nitrogen of the acetamido group, its chemical shift will be influenced by this electron-donating group.
-
C-2 & C-6: These carbons will have distinct chemical shifts due to their different neighboring substituents.
-
C-3: Bonded to the electron-withdrawing -CF₃ group, this carbon will be significantly deshielded. It will also exhibit a strong one-bond coupling to the fluorine atoms (¹JCF).
-
C-4: Attached to the electron-withdrawing -CN group, this carbon will also be deshielded.
-
C-5: This carbon will be influenced by its proximity to the -CN and -NHCOCH₃ groups.
-
-CF₃ Carbon: This will appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
-CN Carbon: The nitrile carbon will have a characteristic chemical shift in the 115-120 ppm range.
-
-C=O Carbon: The carbonyl carbon of the acetamido group will appear significantly downfield.
-
-CH₃ Carbon: The methyl carbon of the acetamido group will be found in the aliphatic region.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-1 | ~141 | s | - |
| C-2 | ~120 | q | ⁴JCF ≈ 1.5 |
| C-3 | ~132 | q | ²JCF ≈ 33 |
| C-4 | ~110 | s | - |
| C-5 | ~135 | s | - |
| C-6 | ~126 | q | ³JCF ≈ 5 |
| -CF₃ | ~123 | q | ¹JCF ≈ 272 |
| -CN | ~116 | s | - |
| -C=O | ~169 | s | - |
| -CH₃ | ~25 | s | - |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for structural validation, a standardized protocol is essential.
Caption: A typical workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[1][2]
-
Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument.[3]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[2]
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width).
-
Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the low natural abundance of ¹³C.[3]
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.
-
Reference the spectrum using an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Comparison and Validation: Distinguishing from Alternatives
The true power of this predicted NMR data lies in its use as a benchmark for comparison against experimentally obtained spectra. Any significant deviation from the predicted chemical shifts or coupling patterns would warrant further investigation into the sample's purity and structural integrity.
For instance, the starting material for the synthesis of the title compound is often 4-amino-2-(trifluoromethyl)benzonitrile. The ¹H NMR spectrum of this precursor would show an -NH₂ signal (typically a broad singlet) instead of the distinct -NH- and -COCH₃ signals of the acetamide. Furthermore, the aromatic proton signals in the precursor would be at different chemical shifts due to the stronger electron-donating nature of the amino group compared to the acetamido group.
Similarly, a positional isomer, such as N-[3-cyano-4-(trifluoromethyl)phenyl]acetamide, would exhibit a completely different set of aromatic proton signals and coupling patterns, allowing for unambiguous differentiation.
Conclusion
The structural validation of this compound through ¹H and ¹³C NMR spectroscopy is a critical step in ensuring the quality and reliability of subsequent synthetic transformations in drug development. By leveraging a deep understanding of substituent effects and coupling phenomena, a highly predictive model of the expected NMR spectra can be constructed. This guide provides a comprehensive framework for this predictive analysis, a robust experimental protocol for data acquisition, and a logical approach to spectral interpretation and validation. Adherence to these principles will empower researchers to proceed with confidence in the structural integrity of their synthesized molecules.
References
-
University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Retrieved from [Link]
- Adcock, W., Gupta, B. D., & Kitching, W. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Magnetic Resonance in Chemistry, 23(2), 129-131.
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
R-NMR. SOP data acquisition. Retrieved from [Link]
-
Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Oxford Instruments. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Retrieved from [Link]
-
University of California, Irvine. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
Hans Reich. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
PubChem. 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
Jasperse, C. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Retrieved from [Link]
- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
-
ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
- Malfara, M., Jansen, A., & Tierney, J.
-
Seton Hall University. (2012, January 14). 200 MHz MR SOP manual. Retrieved from [Link]
- Adcock, W., & Gupta, B. D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 581-587.
-
Pearson. How might you use 13C NMR spectroscopy to differentiate between t.... Retrieved from [Link]
-
Transtutors. (2022, April 7). Interpret the NMR spectrum of acetanilide and contrast the.... Retrieved from [Link]
-
Hans Reich. 1H NMR Coupling Constants. Retrieved from [Link]
- Carcenac, Y., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Magnetic Resonance in Chemistry, 44(6), 617-623.
-
ResearchGate. Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. Retrieved from [Link]
-
Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]
-
Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]
- Abraham, R. J., et al. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 523-532.
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
- Marinković, A. D., et al. (2006). 13C- and 1H-NMR substituent-induced chemical shifts in N(1)-(4-substituted phenyl)-3-cyano-4,6-dimethyl-2-pyridones. Journal of the Serbian Chemical Society, 71(5), 513-524.
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB. Retrieved from [Link]
-
ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]
-
Royal Society of Chemistry. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]
-
ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]
- National Institutes of Health. (2008). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 73(15), 6033–6036.
-
ResearchGate. Figure S2: 1 H NMR spectrum of the given aniline compound.. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
-
SpectraBase. Acetanilide. Retrieved from [Link]
-
Hans Reich. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
Comparing the efficacy of different N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide synthesis routes
In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, a crucial building block in the synthesis of several therapeutic agents, including the non-steroidal antiandrogen Bicalutamide, is a molecule of significant interest. This guide provides an in-depth comparison of different synthetic routes to this compound, offering experimental data and field-proven insights to aid researchers in selecting the most efficacious pathway for their specific needs.
Introduction to this compound
This compound, with its characteristic trifluoromethyl and cyano moieties on the phenyl ring, presents unique challenges and opportunities in its synthesis. The electronic properties of these substituents significantly influence the reactivity of the aromatic ring and the amino group. This guide will dissect the synthesis into two main stages: the preparation of the key intermediate, 4-amino-2-(trifluoromethyl)benzonitrile, and its subsequent acetylation to yield the final product.
Synthesis of the Key Intermediate: 4-amino-2-(trifluoromethyl)benzonitrile
Two primary routes for the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile are prominently described in the literature. Each route offers a distinct set of advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.
Route 1: Three-Step Synthesis from m-Trifluoromethyl Fluorobenzene
This route, detailed in patent literature, provides a robust and high-yielding pathway suitable for industrial production[1][2]. The synthesis proceeds through three main steps: regioselective bromination, cyanation, and subsequent aminolysis.
Workflow of Route 1:
Figure 1: Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile from m-trifluoromethyl fluorobenzene.
The initial bromination of m-trifluoromethyl fluorobenzene is directed to the position para to the fluorine atom due to the ortho,para-directing effect of fluorine and the meta-directing effect of the trifluoromethyl group. The subsequent Rosenmund-von Braun cyanation replaces the bromine with a nitrile group. The final step involves a nucleophilic aromatic substitution of the fluorine atom with ammonia under pressure. This route boasts a high overall yield and produces a product of exceptional purity[1][2].
Route 2: Conversion from 4-amino-2-trifluoromethylbenzaldehyde
This alternative pathway utilizes a more functionalized starting material, 4-amino-2-trifluoromethylbenzaldehyde, and converts it to the desired benzonitrile in a single step.
Workflow of Route 2:
Figure 2: Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile from 4-amino-2-trifluoromethylbenzaldehyde.
This method involves the reaction of the aldehyde with a source of ammonia and a dehydrating agent to form the nitrile directly. While this route is shorter, its overall efficiency is highly dependent on the availability and cost of the starting aldehyde. The reported yield for this specific transformation is very high[3].
Comparative Analysis of Intermediate Synthesis Routes
| Parameter | Route 1: From m-Trifluoromethyl Fluorobenzene | Route 2: From 4-amino-2-trifluoromethylbenzaldehyde |
| Starting Material | m-Trifluoromethyl fluorobenzene (readily available) | 4-amino-2-trifluoromethylbenzaldehyde (less common) |
| Number of Steps | 3 | 1 |
| Overall Yield | 73-75%[1][2] | ~99% (for the final step)[3] |
| Purity | >99% (HPLC)[1][2] | 99.9% (HPLC)[3] |
| Reagents & Conditions | Strong acids, high temperatures, pressure, toxic cyanide | Refluxing with milder reagents |
| Scalability | Demonstrated for industrial scale[1] | Potentially scalable, dependent on starting material |
| Safety & Environmental | Use of corrosive acids and highly toxic cuprous cyanide. | Use of toluene (volatile organic solvent). |
Final Step: Acetylation of 4-amino-2-(trifluoromethyl)benzonitrile
The final step in the synthesis of this compound is the N-acetylation of 4-amino-2-(trifluoromethyl)benzonitrile. This transformation can be achieved using common acetylating agents, primarily acetyl chloride and acetic anhydride. The choice between these two reagents often depends on factors such as reactivity, cost, and ease of handling.
Method A: Acetylation with Acetyl Chloride
Acetyl chloride is a highly reactive acetylating agent that readily reacts with primary amines. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme for Method A:
Figure 3: Acetylation using acetyl chloride.
The high reactivity of acetyl chloride allows for rapid reaction times, often at room temperature. However, it is corrosive, moisture-sensitive, and generates HCl, requiring careful handling and the use of a stoichiometric amount of base.
Method B: Acetylation with Acetic Anhydride
Acetic anhydride is a less reactive but more commonly used acetylating agent. It offers advantages in terms of handling and cost. The reaction can be performed under neutral, acidic, or basic conditions.
Reaction Scheme for Method B:
Figure 4: Acetylation using acetic anhydride.
The reaction with acetic anhydride may require heating or the use of a catalyst to proceed at a reasonable rate. The byproduct, acetic acid, is less corrosive and easier to handle than HCl. For anilines, this reaction is often carried out in the presence of sodium acetate in water or neat[4].
Comparative Analysis of Acetylation Methods
| Parameter | Method A: Acetyl Chloride | Method B: Acetic Anhydride |
| Reactivity | High, rapid reaction | Moderate, may require heat or catalyst |
| Byproduct | Hydrochloric acid (corrosive) | Acetic acid (less corrosive) |
| Handling | Moisture-sensitive, corrosive | Easier to handle, less moisture-sensitive |
| Cost | Generally more expensive | More economical |
| Yield | Typically high | Generally high |
| Work-up | Requires neutralization of strong acid | Simpler work-up |
Experimental Protocols
Route 1: Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile[1][2]
Step 1: Positioning Bromination In a suitable reactor, m-trifluoromethyl fluorobenzene is mixed with glacial acetic acid and concentrated sulfuric acid. Dibromohydantoin is added in portions, and the mixture is refluxed for 5-7 hours. After cooling, the mixture is washed with an ice-water solution to yield 4-fluoro-2-trifluoromethyl bromobenzene.
Step 2: Cyano Group Replacement The 4-fluoro-2-trifluoromethyl bromobenzene is added dropwise to a refluxing solution of cuprous cyanide in quinoline. The reaction is maintained at reflux for approximately 22 hours. The product, 4-fluoro-2-trifluoromethyl benzonitrile, is then isolated by steam distillation.
Step 3: Aminolysis Substitution The 4-fluoro-2-trifluoromethyl benzonitrile is dissolved in ethanol in a sealed reactor. Liquid ammonia is introduced, and the mixture is heated to around 120-122°C for 8-10 hours. The crude product is then purified by recrystallization from toluene to give 4-amino-2-(trifluoromethyl)benzonitrile with a purity of over 99%.
Method B: Acetylation of 4-amino-2-(trifluoromethyl)benzonitrile[4]
In a flask, 4-amino-2-(trifluoromethyl)benzonitrile is dissolved in water containing a stoichiometric amount of hydrochloric acid to form the hydrochloride salt. Acetic anhydride is then added, followed immediately by a solution of sodium acetate in water. The mixture is stirred, and the product, this compound, precipitates out of the solution. The solid is collected by vacuum filtration and can be recrystallized from a suitable solvent like ethanol to achieve high purity.
Conclusion and Recommendations
The synthesis of this compound can be approached through various strategic pathways. For the preparation of the key intermediate, 4-amino-2-(trifluoromethyl)benzonitrile, the three-step route starting from m-trifluoromethyl fluorobenzene offers a well-documented, high-yielding, and scalable method, making it ideal for large-scale production despite the use of hazardous reagents. The one-step conversion from the corresponding benzaldehyde is highly efficient but is contingent on the availability of the starting material.
For the final acetylation step, the use of acetic anhydride is generally recommended for most laboratory and industrial applications. It is safer, more cost-effective, and easier to handle than acetyl chloride. While acetyl chloride offers higher reactivity, the benefits of acetic anhydride, particularly in terms of safety and waste management, often outweigh the need for slightly more forcing reaction conditions. The choice of acetylation method should be guided by the scale of the synthesis, available equipment, and safety considerations.
This guide provides a comprehensive overview to assist researchers in making informed decisions for the synthesis of this important pharmaceutical intermediate. The provided data and protocols are intended to serve as a foundation for further optimization and scale-up efforts.
References
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 2011, 3(5): 35-38. [Link]
- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. ResearchGate. [Link]
- Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
-
Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica, 2002, 32(5): 399-415. [Link]
-
1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 3. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Purity Analysis of Commercial N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide Batches
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure; it is a cornerstone of experimental reproducibility and, ultimately, therapeutic safety and efficacy. This guide provides an in-depth comparative purity analysis of commercial batches of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the rationale behind the analytical methodology, present comparative data against a next-generation alternative, Enzalutamide, and provide detailed, field-proven protocols.
Introduction: The Criticality of Purity for this compound
This compound is a crucial building block in the synthesis of non-steroidal anti-androgens, a class of drugs primarily used in the treatment of prostate cancer.[1] Its molecular structure, featuring a trifluoromethyl group and a cyano group, makes it a versatile reagent but also susceptible to the formation of various impurities during synthesis and storage.[2] These impurities can arise from unreacted starting materials, by-products of side reactions, or degradation.[3] The presence of such impurities, even in minute quantities, can have significant consequences, including altered biological activity, increased toxicity, and compromised stability of the final active pharmaceutical ingredient (API).
Therefore, a robust analytical framework for the purity assessment of this compound is paramount. This guide will compare the purity profiles of several hypothetical commercial batches of this intermediate and benchmark them against Enzalutamide, a highly potent second-generation non-steroidal anti-androgen.[4][5] This comparison will not only highlight the importance of stringent quality control but also provide a practical guide for researchers to qualify their own batches.
Experimental Design & Rationale
Our comparative analysis employs a multi-tiered approach, leveraging High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification. This dual-pronged strategy ensures both the accurate quantification of the main component and the structural elucidation of potential contaminants, adhering to the principles outlined in the International Council for Harmonisation (ICH) guideline Q3A(R2) on Impurities in New Drug Substances and the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[3][6][7]
Selection of Analytical Techniques
-
HPLC-UV: This is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is chosen for its versatility in separating compounds with varying polarities, which is ideal for resolving this compound from its potential impurities. UV detection is suitable as the aromatic nature of the analyte and its likely impurities provides strong chromophores.
-
LC-MS: This technique is indispensable for the identification of unknown impurities. By coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, we can obtain the molecular weight of impurities, which is a critical first step in their structural characterization.
The Comparator: Enzalutamide
Enzalutamide is selected as a comparator due to its structural relevance and its status as a next-generation therapeutic agent.[8] As a marketed drug, it has a well-defined purity profile and serves as a benchmark for the stringent quality control required for APIs. Comparing an intermediate to a final drug product underscores the importance of maintaining high purity throughout the entire manufacturing process.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the analytical results, as mandated by USP <621>.[9][10]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from the USP monograph for Bicalutamide, a structurally related compound, and optimized for the analysis of this compound.[1][11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of each commercial batch of this compound and transfer to separate 25 mL volumetric flasks. Dissolve in and dilute to volume with the diluent.
-
Enzalutamide Comparator Solution (1.0 mg/mL): Prepare in the same manner as the sample solution.
System Suitability:
Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%, and the tailing factor is not more than 1.5.
Workflow for HPLC-UV Purity Analysis:
Caption: Workflow for HPLC-UV purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Impurity Identification
The same chromatographic conditions as the HPLC-UV method are used, with the eluent from the column being directed to a mass spectrometer.
Mass Spectrometer Conditions:
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative |
| Mass Range | 50 - 1000 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Comparative Data and Discussion
The following table presents hypothetical purity data for three commercial batches of this compound and the Enzalutamide comparator.
Table 3: Comparative Purity Analysis Data
| Sample | Purity by HPLC-UV (% Area) | Number of Impurities > 0.1% | Major Impurity (m/z) |
| Batch A | 99.5% | 1 | 162.1 (Corresponding to 4-amino-2-(trifluoromethyl)benzonitrile) |
| Batch B | 98.2% | 3 | 162.1, 205.1 (Unidentified) |
| Batch C | 99.8% | 0 | - |
| Enzalutamide | >99.9% | 0 | - |
Discussion of Results:
-
Batch C demonstrates the highest purity, comparable to the high standards expected of a final drug product like Enzalutamide. This batch would be the most suitable for use in research and development activities where purity is critical.
-
Batch A shows good purity, with one significant impurity identified as a likely starting material, 4-amino-2-(trifluoromethyl)benzonitrile. This suggests that the purification process for this batch may have been less efficient.
-
Batch B exhibits the lowest purity, with multiple impurities, one of which remains unidentified. The use of this batch in sensitive applications would be inadvisable without further purification and characterization of the unknown impurity.
The presence of unreacted starting materials or novel, unidentified impurities highlights the variability that can exist between commercial batches and underscores the necessity of in-house quality control.
Potential Impurity Formation Pathway:
Caption: Potential impurity formation pathway.
Conclusion and Recommendations
This guide has outlined a comprehensive framework for the purity analysis of commercial this compound batches. The experimental data, though hypothetical, illustrates the potential for significant variability in purity between different suppliers and even different lots from the same supplier.
As a Senior Application Scientist, I offer the following recommendations:
-
Always Qualify Incoming Materials: Never assume the purity stated on a supplier's certificate of analysis is sufficient for your application. Perform, at a minimum, an HPLC-UV analysis to confirm the purity and impurity profile.
-
Choose High-Purity Batches for Critical Applications: For late-stage drug development or sensitive biological assays, only batches with the highest purity (e.g., >99.5%) and no significant unknown impurities should be used.
-
Maintain a Reference Standard: A well-characterized in-house reference standard is invaluable for consistent and reliable purity assessments over time.
-
Combine Orthogonal Analytical Techniques: For a comprehensive understanding of a sample's purity, a combination of techniques like HPLC-UV and LC-MS is highly recommended.
By adhering to these principles and employing the robust analytical methods detailed in this guide, researchers and drug development professionals can ensure the quality and integrity of their work, leading to more reliable and reproducible scientific outcomes.
References
-
Veeprho Pharmaceuticals. (n.d.). Bicalutamide Impurities and Related Compound. Retrieved from [Link]
-
European Medicines Agency. (2006, October). ICH Q3A(R2) Impurities in new drug substances. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Comparison of bicalutamide with other antiandrogens. Retrieved from [Link]
-
Oncology Support Network. (2025, June 10). What Are The Alternatives To Bicalutamide? [Video]. YouTube. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Synthesis of Apalutamide Intermediate: A Deep Dive into Production and Purity. Retrieved from [Link]
- Rani, J. S., & Devanna, N. (2018). Method development and validation of Enzalutamide pure drug substance by using liquid chromatographic technique. Journal of Chemical and Pharmaceutical Sciences, Special Issue 1, 5-9.
-
Dr. Oracle. (2025, October 15). What are alternative medications to bicalutamide (Casodex) that do not significantly increase cholesterol levels in patients with prostate cancer? Retrieved from [Link]
-
IsraMeds. (n.d.). Bicalutamide Alternatives: Effective Options for Prostate Cancer Treatment. Retrieved from [Link]
-
SynThink. (n.d.). Apalutamide EP Impurities and Related Compounds. Retrieved from [Link]
-
YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]
-
Veeprho. (n.d.). Apalutamide Impurities and Related Compound. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
Qingmu Pharmaceutical. (2024, May 13). Manufacturing Processes of Apalutamide API. Retrieved from [Link]
- U.S. Pharmacopeia. (2023, September 1). Bicalutamide Tablets. USP-NF.
- Ma, S., Zhou, J., Zou, Y., & Ouyang, P. (2016). Validated RP-HPLC method for determination of enzalutamide in bulk drug and pharmaceutical dosage form.
- U.S. Pharmacopeia. (2018, October 26). Bicalutamide Tablets Revision Bulletin. USP-NF.
-
Wikipedia. (n.d.). Antiandrogen. Retrieved from [Link]
Sources
- 1. Bicalutamide [drugfuture.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. usp.org [usp.org]
- 4. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. jchps.com [jchps.com]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. agilent.com [agilent.com]
- 11. uspnf.com [uspnf.com]
A Comparative Guide to Mass Spectrometry, NMR, and HPLC for the Definitive Identification of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
In the landscape of pharmaceutical development and chemical research, the unequivocal identification of a molecule is the cornerstone of safety, efficacy, and intellectual property. For N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, a compound of interest in various research and development pipelines, confirming its chemical identity is a critical step. This guide provides an in-depth comparison of three powerful analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—for the structural confirmation of this specific molecule. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to guide researchers in their analytical strategies.
The Critical Role of Identity Confirmation
This compound, with a molecular weight of 228.17 g/mol , is a complex aromatic compound containing a trifluoromethyl group, a nitrile group, and an amide linkage. Each of these functional groups presents unique chemical properties that can be exploited for its identification. In the context of drug development, even minor impurities or structural ambiguities can have profound effects on a compound's biological activity and safety profile. Therefore, employing robust analytical methods for identity confirmation is not just a matter of good science but a regulatory necessity.
Mass Spectrometry: A Deep Dive into Molecular Weight and Structure
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is an indispensable tool for confirming the molecular weight of a compound and can provide significant structural information through fragmentation analysis.
Experimental Protocol: LC-MS/MS Analysis
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is ideal for the analysis of this compound, offering both separation of the analyte from any potential impurities and its subsequent structural elucidation.
1. Sample Preparation:
-
Accurately weigh 1 mg of the this compound standard.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 1 µg/mL for analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining and separating this moderately polar compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B. The inclusion of formic acid helps to promote protonation of the analyte for positive ion mode mass spectrometry.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is the preferred method for this molecule. The amide and nitrile groups can be readily protonated. Atmospheric pressure chemical ionization (APCI) could also be considered as it works well for less polar compounds, but ESI is generally a good starting point for molecules with heteroatoms.[2]
-
MS1 Scan: A full scan from m/z 50 to 400 to detect the protonated molecule [M+H]⁺.
-
MS/MS (Tandem MS): Product ion scan of the precursor ion at m/z 229.1. Collision-induced dissociation (CID) is used to fragment the precursor ion, providing structural information. The collision energy should be optimized (e.g., ramped from 10-40 eV) to obtain a rich fragmentation spectrum.
Expected Results and Fragmentation Pathway
In the full scan MS1 spectrum, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 229.06, corresponding to the molecular formula C₁₀H₈F₃N₂O⁺.
The MS/MS spectrum will reveal the fragmentation pattern. Based on the principles of amide and aromatic compound fragmentation, a plausible pathway is proposed below. The cleavage of the amide bond is a common fragmentation pathway for amides.[3]
Caption: Proposed MS/MS fragmentation of this compound.
Visualization of the Mass Spectrometry Workflow
Caption: Workflow for LC-MS/MS analysis.
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive confirmation of identity often benefits from orthogonal techniques that provide different types of structural information. Here, we compare mass spectrometry with NMR spectroscopy and HPLC with UV detection.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Information | Molecular weight and fragmentation pattern (connectivity) | Detailed atomic connectivity and 3D structure | Purity and retention time |
| Sensitivity | High (picogram to femtogram) | Low (milligram to microgram) | Moderate (nanogram to microgram) |
| Structural Elucidation | Good for confirming molecular formula and proposing structure | Excellent for de novo structure elucidation and stereochemistry | Poor, relies on comparison to a reference standard |
| Quantitative Analysis | Can be quantitative with appropriate standards | Inherently quantitative (qNMR) | Excellent for quantification with a reference standard |
| Sample Requirements | Small amount, destructive | Larger amount, non-destructive | Small to moderate amount, non-destructive (fraction collection possible) |
| Throughput | High | Low | High |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy provides unparalleled detail about the chemical environment of each atom in a molecule, making it the definitive method for structural elucidation.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid interfering signals.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Expected Spectral Features
The ¹H NMR spectrum is expected to show signals for the aromatic protons, the amide proton, and the methyl protons. The trifluoromethyl group will cause splitting of the adjacent aromatic proton signals. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, with the trifluoromethyl carbon having a characteristic quartet due to coupling with the fluorine atoms.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Purity and Quantification
HPLC is a powerful separation technique that is widely used for determining the purity of a compound and for its quantification.
Experimental Protocol: Reversed-Phase HPLC-UV
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions to create a calibration curve for quantification.
2. HPLC Conditions:
-
The same LC conditions as described for the LC-MS/MS method can be used.
-
UV Detection: A photodiode array (PDA) detector is recommended to monitor the absorbance at multiple wavelengths and to obtain a UV spectrum of the analyte. The aromatic nature of the compound suggests a maximum absorbance (λmax) in the range of 254-280 nm.
Expected Results
A successful HPLC analysis will show a single, sharp peak for the pure this compound at a specific retention time. The peak area can be used for quantification against a calibration curve. The UV spectrum obtained from the PDA detector can serve as an additional piece of identifying information, although it is not as specific as a mass spectrum or an NMR spectrum.
Conclusion: A Multi-faceted Approach for Unambiguous Confirmation
In the rigorous environment of pharmaceutical and chemical research, relying on a single analytical technique for identity confirmation can be a risky proposition. While mass spectrometry provides excellent sensitivity and crucial molecular weight information, its structural elucidation capabilities are inferential. NMR spectroscopy, on the other hand, offers definitive structural information but with lower sensitivity. HPLC-UV is a robust method for assessing purity and for quantification but provides limited structural information.
Therefore, a synergistic approach that leverages the strengths of each of these techniques is the most reliable strategy for the unambiguous confirmation of the identity of this compound. Mass spectrometry confirms the molecular weight and provides fragmentation data, NMR elucidates the precise atomic connectivity and stereochemistry, and HPLC-UV verifies the purity and enables accurate quantification. This multi-technique approach ensures the highest level of confidence in the identity and quality of the compound, which is paramount for its intended application.
References
-
Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry - Longdom Publishing. (n.d.). Retrieved January 6, 2026, from [Link]
-
Small molecule analysis using MS - Bioanalysis Zone. (n.d.). Retrieved January 6, 2026, from [Link]
-
Tandem mass spectrometry - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Mass Spectrometer system offers solution for small molecule identification and characterisation - European Pharmaceutical Review. (2018, June 20). Retrieved January 6, 2026, from [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024, May 30). Retrieved January 6, 2026, from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. (2018, June 12). Retrieved January 6, 2026, from [Link]
-
Tandem Mass Spectrometry (MS/MS) - National MagLab. (2023, August 8). Retrieved January 6, 2026, from [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7). Retrieved January 6, 2026, from [Link]
-
This compound - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
-
FDA issues revised guidance for analytical method validation - ResearchGate. (2015, August 6). Retrieved January 6, 2026, from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved January 6, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved January 6, 2026, from [Link]
-
The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... - ResearchGate. (2015, August 6). Retrieved January 6, 2026, from [Link]
-
Differences in HPLC and NMR: Structural Elucidation Relevance - Patsnap Eureka. (2025, September 19). Retrieved January 6, 2026, from [Link]
-
N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
(PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry - ACS Publications. (2013, September 4). Retrieved January 6, 2026, from [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
Electrospray and APCI Mass Analysis - AxisPharm. (n.d.). Retrieved January 6, 2026, from [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (2025, March 13). Retrieved January 6, 2026, from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021, October 20). Retrieved January 6, 2026, from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26). Retrieved January 6, 2026, from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. (2025, September 22). Retrieved January 6, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 6, 2026, from [Link]
-
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 6, 2026, from [Link]
Sources
A Comparative Guide to Non-Steroidal Androgen Receptor Modulator Precursors: The Aryl Propionamide Backbone in Focus
In the landscape of androgen receptor (AR) modulation, the quest for tissue-selective, orally bioavailable compounds with favorable safety profiles has led to the development of non-steroidal selective androgen receptor modulators (SARMs). These molecules hold immense promise for therapeutic applications ranging from muscle-wasting diseases and osteoporosis to male contraception.[1][2][3] At the heart of these innovative drugs lie their chemical precursors, which dictate the ultimate pharmacological properties of the final SARM. This guide provides an in-depth technical comparison of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, a key precursor for aryl propionamide-based SARMs, with other major classes of androgen receptor modulator precursors.
Introduction to SARM Precursors and the Significance of the Aryl Propionamide Scaffold
The development of non-steroidal SARMs has largely revolved around a few key chemical scaffolds, each with its own synthetic pathway and resulting biological activity profile. The primary classes of SARM precursors include:
-
Aryl Propionamides: This class is arguably the most well-known, giving rise to first-generation SARMs like Andarine (S-4) and Ostarine (MK-2866).[3] The core structure is typically derived from an aniline derivative, such as this compound.
-
Bicyclic Hydantoins: This class of precursors has yielded potent SARMs like BMS-564929.[3] The synthesis often involves the Bucherer-Bergs reaction to create the hydantoin ring structure.[4][5]
-
Quinolines and Tetrahydroquinolines: These precursors form the basis for SARMs such as LGD-2226, demonstrating the versatility of heterocyclic structures in AR ligand design.[6][7]
The aryl propionamide scaffold, and specifically precursors like this compound, gained prominence due to its evolution from non-steroidal antiandrogens like bicalutamide.[8] Structural modifications to these antiandrogens led to the discovery of compounds with potent agonist activity in anabolic tissues like muscle and bone, while exhibiting only partial agonist or even antagonist activity in androgenic tissues such as the prostate.[3] This tissue selectivity is the hallmark of a successful SARM.
Comparative Analysis of SARM Precursors and Their Derivatives
The choice of precursor scaffold has a profound impact on the resulting SARM's performance. Below is a comparative analysis of key performance metrics for SARMs derived from different precursor classes.
Androgen Receptor Binding Affinity (Ki)
| SARM | Precursor Class | Ki (nM) | Source(s) |
| Andarine (S-4) | Aryl Propionamide | 4 | [9] |
| Ostarine (MK-2866) | Aryl Propionamide | 3.8 | [9] |
| RAD140 (Testolone) | Thiohydantoin Derivative | 7 | [10] |
| LGD-4033 (Ligandrol) | Quinoline | 1 | [8] |
| BMS-564929 | Bicyclic Hydantoin | 0.44 (in myoblasts) | [11] |
Lower Ki values indicate higher binding affinity.
Expertise & Experience: The data indicates that while aryl propionamides exhibit high binding affinity, quinoline and bicyclic hydantoin derivatives can achieve even tighter binding to the androgen receptor. The sub-nanomolar affinity of BMS-564929 in myoblasts highlights the potential of the hydantoin scaffold for developing highly potent SARMs.
In Vitro Transcriptional Activation (EC50)
| SARM | Cell Line | EC50 (nM) | Source(s) |
| Ostarine (GTx-024) | HEK-293 | 2.9 | [12] |
| GTx-027 | HEK-293 | 1.8 | [12] |
| BMS-564929 | Myoblasts | 0.44 | [11] |
| BMS-564929 | Prostate Cells | 8.66 | [11] |
| R1881 (Synthetic Androgen) | HEK-293 | 0.023 | [12] |
Lower EC50 values indicate higher potency in activating androgen receptor-mediated gene transcription.
Expertise & Experience: The EC50 values for the bicyclic hydantoin SARM, BMS-564929, demonstrate significant tissue-selective activation, being much more potent in muscle precursor cells (myoblasts) than in prostate cells.[11] This is a key objective in SARM development. Aryl propionamide derivatives also show potent activation, albeit at slightly higher concentrations than the synthetic androgen R1881.
In Vivo Anabolic and Androgenic Activity (Hershberger Assay)
The Hershberger assay in castrated rats is the gold standard for assessing the anabolic and androgenic effects of SARMs. The weights of the levator ani muscle (anabolic) and the ventral prostate (androgenic) are measured.
| SARM | Precursor Class | Anabolic Activity (Levator Ani) | Androgenic Activity (Ventral Prostate) | Anabolic/Androgenic Ratio | Source(s) |
| Testosterone Propionate | Steroidal | High | High | ~1:1 | [8] |
| Andarine (S-4) | Aryl Propionamide | High | Low (Partial Agonist) | High | [3] |
| RAD140 | Thiohydantoin Derivative | High | Low | 90:1 | [8] |
| BMS-564929 | Bicyclic Hydantoin | High | Low (Partial Agonist) | High | [3] |
Expertise & Experience: The high anabolic/androgenic ratio of RAD140 is particularly noteworthy and suggests a high degree of tissue selectivity.[8] This is a significant advantage over traditional anabolic steroids. Aryl propionamide and bicyclic hydantoin derivatives also demonstrate the desired dissociation of anabolic and androgenic effects.
Pharmacokinetic Properties
| SARM | Precursor Class | Oral Bioavailability | Half-life | Source(s) | | :--- | :--- | :--- | :--- | | Andarine (S-4) | Aryl Propionamide | ~95% (low doses) | ~4 hours |[13] | | Ostarine (MK-2866) | Aryl Propionamide | High (assumed) | ~24 hours |[13] | | LGD-4033 | Quinoline | High | 24-36 hours |[14] | | BMS-564929 | Bicyclic Hydantoin | Orally available | 8-14 hours (in humans) |[8] |
Expertise & Experience: One of the key advantages of non-steroidal SARMs is their oral bioavailability, which is a significant improvement over many steroidal androgens.[1] The longer half-lives of Ostarine and LGD-4033 allow for once-daily dosing, which is a major benefit for patient compliance. The shorter half-life of Andarine may require more frequent administration.
Experimental Protocols
Synthesis of this compound (Aryl Propionamide Precursor)
This protocol outlines a general synthesis pathway for the title precursor, starting from 4-cyano-3-(trifluoromethyl)aniline.
Causality Behind Experimental Choices: The use of a tertiary amine base in the acylation step is to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane is a common solvent for this type of reaction due to its inertness and ability to dissolve both reactants.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-cyano-3-(trifluoromethyl)aniline in a suitable inert solvent such as dichloromethane.[15]
-
Base Addition: Add a tertiary amine base, such as pyridine or triethylamine, to the solution.
-
Acylation: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride dropwise.
-
Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.[15]
Caption: Synthesis of an Aryl Propionamide Precursor.
Synthesis of a Hydantoin Core (Bucherer-Bergs Reaction)
This protocol describes the multicomponent Bucherer-Bergs reaction for synthesizing a hydantoin ring, a core structure for hydantoin-based SARMs.
Causality Behind Experimental Choices: The Bucherer-Bergs reaction is a robust and efficient method for creating 5,5-disubstituted hydantoins from simple ketones or aldehydes.[5] Ammonium carbonate serves as the source of ammonia and carbon dioxide, while potassium cyanide provides the cyanide nucleophile.[16] The reaction is typically carried out in a protic solvent like ethanol or water to facilitate the various reaction steps.
Step-by-Step Methodology:
-
Reactant Mixture: In a pressure vessel, combine the starting ketone or aldehyde, potassium cyanide, and ammonium carbonate in a solvent mixture of ethanol and water.[16]
-
Heating: Seal the vessel and heat the mixture to a temperature between 60-100°C for several hours. The reaction progress can be monitored by TLC or LC-MS.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The hydantoin product often precipitates out of the solution.
-
Isolation: Collect the precipitate by filtration and wash with cold water.
-
Purification: The crude hydantoin can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Caption: Bucherer-Bergs Synthesis of a Hydantoin Core.
Androgen Receptor Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the androgen receptor.
Causality Behind Experimental Choices: This assay relies on the principle of competitive binding. A radiolabeled androgen with known high affinity for the AR (e.g., [3H]-R1881) is used. The ability of a test compound to displace the radioligand is a measure of its own binding affinity. Rat prostate cytosol is often used as a source of the androgen receptor.
Step-by-Step Methodology:
-
Preparation of AR Source: Prepare a cytosolic fraction from rat ventral prostates by homogenization and ultracentrifugation.
-
Incubation: In assay tubes, incubate the AR-containing cytosol with a fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 4°C overnight).
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This is commonly achieved by adsorption of the AR-ligand complex onto hydroxylapatite followed by washing.
-
Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
Caption: Androgen Receptor Competitive Binding Assay Workflow.
Androgen Receptor Signaling Pathway
The biological effects of SARMs are mediated through their interaction with the androgen receptor, a ligand-activated nuclear transcription factor.
Mechanism of Action:
-
Ligand Binding: In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). The binding of a SARM to the ligand-binding domain (LBD) of the AR induces a conformational change.
-
HSP Dissociation and Dimerization: This conformational change leads to the dissociation of HSPs and the formation of an AR homodimer.
-
Nuclear Translocation: The SARM-AR complex translocates into the nucleus.
-
DNA Binding and Co-regulator Recruitment: In the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of tissue-specific co-activators and co-repressors, modulates gene transcription.[9][15]
-
Biological Response: The resulting changes in gene expression lead to the tissue-selective anabolic effects characteristic of SARMs.
Caption: Simplified Androgen Receptor Signaling Pathway for SARMs.
Conclusion and Future Directions
The choice of a precursor scaffold is a critical determinant in the development of non-steroidal SARMs. While this compound and the broader class of aryl propionamides have yielded clinically investigated SARMs like Ostarine, other precursors, particularly bicyclic hydantoins and quinolines, have led to the discovery of compounds with exceptional potency and tissue selectivity in preclinical models.
The future of SARM development will likely involve the exploration of novel scaffolds and the fine-tuning of existing ones to further optimize the dissociation between anabolic and androgenic effects. A deeper understanding of the interactions between different SARM-AR complexes and tissue-specific co-regulators will be crucial in designing the next generation of these promising therapeutics. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers in this dynamic and impactful field of drug discovery.
References
- EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
- Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit.
- Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modul
- 4-Cyano-3-(trifluoromethyl)aniline. Wikipedia.
- Steroids vs SARMs: The Ultimate Showdown for Muscle Gains and Health Risks. (2025-03-31).
- SARMs increase AR transactivation without increasing N-C interaction.
- LGD-4033 synthesis. ChemicalBook.
- Bucherer–Bergs reaction. Wikipedia.
- Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modul
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- Aryl-Propionamide-Derived Selective Androgen Receptor Modulators: Liquid Chromatography-Tandem Mass Spectrometry Characterization of the in Vitro Synthesized Metabolites for Doping Control Purposes. DOI.
- The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity.
- Synthesis of the main long-term dihydroxylated metabolite of LGD-4033 as reference material for doping control analysis. WADA.
- The activation of AR mutants by various steroids. The EC50 values of...
- Selective androgen receptor modulators (SARMs) — potential anabolic drugs for the treatment of cachexia and frailty syndrome. Via Medica Journals.
- Bucherer-Bergs Reaction. Alfa Chemistry.
- WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE.
- Structure revision and chemical synthesis of ligandrol's main bishydroxylated long-term metabolic marker. RSC Publishing.
- Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth. NIH.
- Bucherer-Bergs Reaction. Organic Chemistry Portal.
- Selective Androgen Receptor Modulators (SARMs): A Mini-Review. Lupine Publishers.
- Selective androgen receptor modul
- Selective androgen receptor modulators: the future of androgen therapy?. PubMed Central.
- Selective androgen receptor modul
- Selective androgen receptor modul
- Selective Androgen Receptor Modulators (SARMs)
- SUPPLEMENTARY INFORM
- (PDF) Selective Androgen Receptor Modulators (SARMs) Negatively Regulate Triple-Negative Breast Cancer Growth and Epithelial:Mesenchymal Stem Cell Signaling.
- (PDF) Variation of Sequential Ligandrol (LGD-4033) Metabolite Levels in Routine Anti-Doping Urine Samples Detected with or without Other Xenobiotics.
- Results of Transactivation Assays Showing Approximate EC 50 Values for... Download Table.
- Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recre
- Selective androgen receptor modulators in preclinical and clinical development. PMC.
- Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. NIH.
- Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140.
- Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recre
- (PDF) Structure revision and chemical synthesis of ligandrol's main bishydroxylated long-term metabolic marker.
- Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modul
- 654-70-6 | 4-Cyano-3-trifluoromethylaniline. Capot Chemical.
- Screening for metabolically stable aryl-propionamide-derived selective androgen receptor modulators for doping control purposes | Request PDF.
- RAD140 (Testolone, CAS Number: 1182367-47-0). Cayman Chemical.
- Testolone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Mass spectrometry of hydantoin-derived selective androgen receptor modulators | Request PDF.
- LGD-4033. Wikipedia.
Sources
- 1. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]
- 6. Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Selective Androgen Receptor Modulators (SARMs) - Current Knowledge and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the spectral data of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide for confirmation
An In-Depth Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide is a key intermediate in the synthesis of pharmacologically active molecules, including non-steroidal antiandrogen agents like Bicalutamide.[1][2][3][4][5] Its purity and structural integrity are paramount for the successful synthesis of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the suite of spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—required to confirm the identity and structure of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, thereby creating a self-validating analytical workflow.
Molecular Structure: A Predictive Analysis
Before delving into the experimental data, a foundational analysis of the target molecule's structure allows us to predict the expected spectral features.
This compound
-
Aromatic Ring: A 1,2,4-trisubstituted benzene ring. We expect three distinct aromatic proton signals and six unique aromatic carbon signals. The substitution pattern, featuring a strongly electron-withdrawing trifluoromethyl (-CF₃) group and a cyano (-CN) group, will significantly influence the chemical shifts of the aromatic protons and carbons.
-
Acetamide Group (-NHCOCH₃): This group will contribute signals for a secondary amide proton (N-H), a carbonyl carbon (C=O), and a methyl group (-CH₃).
-
Trifluoromethyl Group (-CF₃): This group will produce a characteristic signal in the ¹³C NMR spectrum, which will be split into a quartet due to coupling with the three fluorine atoms.
-
Cyano Group (-C≡N): This will show a characteristic, though often weak, signal in the ¹³C NMR spectrum and a distinct vibrational band in the IR spectrum.
This predictive framework is the first step in our self-validating system; the experimental data must align with these structural expectations.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.
Expected ¹H NMR Signals
The 1,2,4-trisubstitution pattern of the aromatic ring leads to a predictable splitting pattern for the three aromatic protons. The electron-withdrawing nature of the -CF₃ and -CN groups will shift these protons downfield (to a higher ppm value).
-
Aromatic Protons (Ar-H):
-
H-5: This proton is ortho to the -CN group and meta to the -CF₃ group. It is expected to appear as a doublet.
-
H-6: This proton is ortho to the acetamido group and meta to the -CN group. It will likely be a doublet of doublets.
-
H-2: This proton is ortho to both the acetamido and -CF₃ groups, making it the most deshielded. It is expected to appear as a small doublet.
-
-
Amide Proton (-NH): This proton will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
-
Methyl Protons (-CH₃): The three protons of the acetyl methyl group will appear as a sharp singlet, typically in the range of 2.0-2.3 ppm.
Data Interpretation
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |
| -NH | 8.0 - 10.0 | Broad Singlet | 1H |
| Ar-H (H-2) | ~8.2 | d | 1H |
| Ar-H (H-6) | ~8.0 | dd | 1H |
| Ar-H (H-5) | ~7.8 | d | 1H |
| -CH₃ | ~2.2 | Singlet | 3H |
Causality: The downfield shift of the aromatic protons compared to benzene (7.34 ppm) is a direct consequence of the cumulative electron-withdrawing effects of the -CN, -CF₃, and to a lesser extent, the -NHCOCH₃ substituents. The specific splitting patterns arise from spin-spin coupling with adjacent protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
Analysis: Calibrate the spectrum using the residual solvent peak as an internal standard. Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy: The Carbon Skeleton Backbone
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance the signal.[6]
Expected ¹³C NMR Signals
We expect a total of 10 distinct carbon signals, as all carbons in the molecule are in unique chemical environments.
-
Carbonyl Carbon (-C=O): This will be one of the most downfield signals, typically appearing in the 168-172 ppm range.[7]
-
Aromatic Carbons (Ar-C): Six unique signals are expected. The carbons directly attached to the electron-withdrawing substituents (-CN, -CF₃) will be significantly affected.
-
Trifluoromethyl Carbon (-CF₃): This signal will be split into a quartet by the three attached fluorine atoms (¹JC-F coupling).[8]
-
Cyano Carbon (-C≡N): This signal is typically found in the 115-120 ppm range and is often of lower intensity.
-
Methyl Carbon (-CH₃): This will be the most upfield signal, typically around 24-25 ppm.
Data Interpretation
| Carbon Assignment | Predicted δ (ppm) | Notes |
| -C =O | ~169 | |
| Ar-C -NH | ~142 | |
| Ar-C -CF₃ | ~133 (q) | Quartet due to C-F coupling |
| Ar-C -H (C-6) | ~127 | |
| Ar-C -H (C-2) | ~125 | |
| -C F₃ | ~123 (q) | Quartet, ¹JC-F ≈ 272 Hz |
| Ar-C -H (C-5) | ~120 | |
| -C ≡N | ~116 | |
| Ar-C -CN | ~108 | |
| -C H₃ | ~24 |
Causality: The chemical shifts of the aromatic carbons are modulated by the electronic effects of the substituents. The large one-bond coupling constant (¹JC-F) for the -CF₃ carbon is a hallmark of fluorinated compounds and serves as a key diagnostic feature.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.
-
Acquisition Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.[6]
-
Set a spectral width of approximately 240 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may range from several hundred to several thousand depending on the sample concentration.
-
-
Analysis: Process the data and calibrate the spectrum using the deuterated solvent signal as a reference.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Absorption Bands
-
N-H Stretch: A sharp to moderately broad band is expected around 3300 cm⁻¹, characteristic of a secondary amide.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals for the methyl group will appear just below 3000 cm⁻¹.
-
C≡N Stretch: A sharp, intense absorption band is expected in the 2220-2240 cm⁻¹ region. This is a highly diagnostic peak.
-
C=O Stretch (Amide I): A very strong, sharp absorption is expected around 1670-1690 cm⁻¹, characteristic of an amide carbonyl.[7]
-
N-H Bend (Amide II): A strong band is expected around 1550 cm⁻¹.
-
C-F Stretches: Strong, often complex, absorptions are expected in the 1100-1350 cm⁻¹ region due to the C-F bonds of the trifluoromethyl group.
Data Interpretation
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | Medium-Strong |
| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | ~2950-2850 | Medium-Weak |
| C≡N Stretch | ~2230 | Strong, Sharp |
| C=O Stretch | ~1680 | Very Strong |
| N-H Bend | ~1550 | Strong |
| C-F Stretches | ~1320, ~1170, ~1130 | Very Strong |
Causality: Each functional group has a characteristic vibrational frequency determined by bond strength and the mass of the atoms involved. The high intensity of the C=O and C-F stretching bands is due to the large change in dipole moment during these vibrations.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the ATR anvil and collect the sample spectrum.
-
Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure.
Expected Mass Spectrum
-
Molecular Ion (M⁺•): The molecular weight of this compound (C₁₀H₇F₃N₂O) is 228.17 g/mol . A strong molecular ion peak is expected at m/z = 228.
-
Key Fragments: Electron Ionization (EI) would likely induce fragmentation. Key expected fragments include:
-
[M - 43]⁺ (m/z = 185): Loss of the acetyl group (•COCH₃). This is often a prominent fragmentation pathway for N-aryl acetamides.
-
[M - 42]⁺• (m/z = 186): Loss of ketene (CH₂=C=O) via McLafferty rearrangement.
-
[M - 69]⁺ (m/z = 159): Loss of the trifluoromethyl radical (•CF₃).
-
Data Interpretation
| m/z Value | Proposed Fragment | Significance |
| 228 | [C₁₀H₇F₃N₂O]⁺• | Molecular Ion (M⁺•) |
| 186 | [C₈H₄F₃N₂]⁺• | Loss of ketene (CH₂=C=O) |
| 185 | [C₈H₄F₃N₂]⁺ | Loss of acetyl radical (•COCH₃) |
| 159 | [C₉H₇N₂O]⁺ | Loss of trifluoromethyl radical (•CF₃) |
Causality: The fragmentation patterns are governed by the relative stability of the resulting ions and neutral fragments. The cleavage of the amide bond to lose the acetyl group is a common and energetically favorable process.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Acquisition:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The GC will separate the compound from any impurities before it enters the MS.
-
The MS will be set to scan a mass range, for example, from m/z 40 to 400.
-
-
Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound. Identify the molecular ion peak and major fragment ions.
Integrated Spectroscopic Confirmation Workflow
No single technique provides absolute proof of structure. True confidence is achieved when the data from all methods converge to support a single, unambiguous structure. This integrated approach forms a self-validating system where each piece of data corroborates the others.
Caption: Workflow for integrated spectroscopic confirmation.
Comparison with Alternative Methods
-
Elemental Analysis: While it can confirm the empirical formula, it provides no information on connectivity or isomerism. Spectroscopic methods are far more informative.
-
X-ray Crystallography: This is the gold standard for absolute structure determination of crystalline solids. However, it requires a suitable single crystal, which can be difficult and time-consuming to grow. The spectroscopic approach is much faster and is applicable to non-crystalline samples.
Conclusion
The structural confirmation of this compound is reliably achieved through a multi-technique spectroscopic approach. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon frameworks, IR spectroscopy confirms the presence of key functional groups (amide, cyano, trifluoromethyl), and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. When used in concert, these methods provide a robust, self-validating data package that unequivocally confirms the structure of the target molecule, ensuring the quality and integrity of this critical synthetic intermediate.
References
-
PubChem. N-[4-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Available from: [Link]
- Rajendiran, N., & Ramalingam, M. (2007). Spectral Characteristics of Bicalutamide Drug in Different Solvents and β-Cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 58(1-2), 161-167.
-
iChemical. acetamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-propenyl)benzo[2][9]thieno[2,3-d]pyrimidin-2-yl]thio]-. Available from: [Link]
- Furlanetto, S., et al. (2022). Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins. Pharmaceutics, 14(11), 2505.
-
PubChem. N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide. National Center for Biotechnology Information. Available from: [Link]
-
iChemical. N-(4-trifluoromethylphenyl)cyanoacetamide. Available from: [Link]
-
PubChem. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. Available from: [Link]
- Sahoo, P. K., et al. (2009). Spectrophotometric Estimation of Bicalutamide in Tablets. Indian Journal of Pharmaceutical Sciences, 71(1), 89-91.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag.
- Perlovich, G. L., et al. (2021). Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability. Molecules, 26(15), 4469.
-
International Union of Crystallography. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. Available from: [Link]
- Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
- Google Patents. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
-
IUCr Journals. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. Available from: [Link]
- Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-395.
-
NIST. Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. NIST Chemistry WebBook. Available from: [Link]
-
Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
NIST. Acetamide, N-phenyl-. NIST Chemistry WebBook. Available from: [Link]
-
NIST. Acetamide, N-[3-(trifluoromethyl)phenyl]-. NIST Chemistry WebBook. Available from: [Link]
- Perlovich, G. L., & Raevsky, O. A. (2024). Conformational Landscape, Polymorphism, and Solid Forms Design of Bicalutamide: A Review. Pharmaceutics, 16(10), 1391.
-
ResearchGate. The FT-IR spectrum of the o-acetamide. Available from: [Link]
-
NIST. 4-(Trifluoromethyl)phenylacetonitrile. NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 5. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. 3-(Trifluoromethyl)phenyl isocyanate(329-01-1) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
How to confirm the absence of residual solvents in synthesized N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Introduction: The Criticality of Solvent Removal in API Synthesis
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, the complete removal of solvents used during the manufacturing process is paramount. Residual solvents provide no therapeutic benefit and can pose significant risks to patient safety due to their potential toxicity.[1][2][3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3C guidelines and national pharmacopeias like the United States Pharmacopeia (USP) chapter <467>, have established strict limits on the presence of these organic volatile impurities.[1][2][3][4][5][6][7]
The target molecule, this compound, is a key intermediate in the synthesis of various pharmaceuticals. A review of common synthetic routes reveals the potential use of solvents such as toluene, ethyl acetate, pyridine, dichloromethane, tetrahydrofuran (THF), and various alcohols and aliphatic hydrocarbons (e.g., petroleum ether).[8][9][10] Each of these solvents is classified by ICH based on its toxicity, dictating the permissible daily exposure (PDE) and corresponding concentration limits in the final drug substance.[1][4][11]
This guide provides a comparative analysis of the two most robust and widely accepted analytical techniques for confirming the absence of these residual solvents: Headspace Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy . We will delve into the causality behind experimental choices, provide detailed protocols, and offer supporting data to guide researchers in selecting the most appropriate methodology for their needs.
The Analytical Challenge: Matrix Effects and Method Selection
The choice of analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the regulatory standards that must be met. Headspace Gas Chromatography (GC) is the workhorse and prescribed method in pharmacopeial guidelines like USP <467> for its exceptional sensitivity and ability to separate volatile compounds.[3][5][12][13][14] It is ideally suited for this application because it analyzes the volatile components in the "headspace" above the sample, effectively separating them from the non-volatile API matrix and avoiding contamination of the instrument.[15][16][17]
However, no single method is infallible. Orthogonal techniques, which rely on different chemical or physical principles, are crucial for unequivocal confirmation. Quantitative NMR (qNMR) serves as a powerful orthogonal method.[18][19] Unlike chromatography, which separates components over time, NMR provides a simultaneous snapshot of all proton-bearing molecules in a sample, offering a distinct and complementary analysis. Its direct proportionality between signal area and the number of nuclei makes it inherently quantitative without the need for extensive calibration curves for each analyte.[19][20][21]
Method 1: Headspace Gas Chromatography with Flame Ionization Detection (GC-FID)
Headspace GC-FID is the gold standard for residual solvent testing in the pharmaceutical industry.[12][16][22] The technique involves heating a sealed vial containing the sample dissolved in a high-boiling solvent. Residual solvents partition between the liquid phase and the gas phase (headspace) in the vial. A sample of this gas is then injected into the GC for separation and detection.
Causality of Experimental Choices
-
Why Headspace Sampling? Direct injection of a dissolved API can contaminate the GC inlet and column with non-volatile material, leading to poor performance and downtime. Headspace sampling elegantly bypasses this by only introducing the volatile solvents into the system, ensuring robustness and longevity.[12][15][17]
-
Why a G43 Phase Column? The USP <467> procedure recommends a column with a G43 phase (6% cyanopropylphenyl–94% dimethylpolysoxane).[12][13] This mid-polarity phase provides excellent selectivity and resolution for the wide range of solvents—from non-polar hydrocarbons to polar alcohols—that might be present.
-
Why Flame Ionization Detection (FID)? FID is the detector of choice due to its high sensitivity to nearly all carbon-containing organic compounds, its wide linear range, and its robustness.[3][16] It is less sensitive to common diluents like water or DMSO, which is a significant advantage.
Experimental Protocol: Headspace GC-FID Analysis
This protocol is aligned with the principles outlined in USP <467>.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Diluent Addition: Add 5.0 mL of a suitable high-boiling solvent in which the sample is soluble (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)). The purity of this dissolution solvent is critical to avoid introducing interfering peaks.[17]
-
Standard Preparation: Prepare a standard stock solution containing all potential residual solvents at a known concentration. Create a calibration standard by spiking the diluent with the stock solution at the concentration limits specified by ICH Q3C.
-
Vial Sealing: Immediately seal the vials with an appropriate crimp cap.
-
Incubation & Injection: Place the vials in the headspace autosampler. The system will equilibrate the vial at a set temperature (e.g., 80 °C) for a specific time (e.g., 60 minutes) before automatically injecting a portion of the headspace gas into the GC.[17]
-
Chromatographic Conditions:
-
Data Analysis: Identify peaks in the sample chromatogram by comparing their retention times to those in the standard chromatogram. Quantify any detected solvents by comparing their peak areas to the corresponding peaks in the standard.
Workflow for Headspace GC-FID Analysis
Caption: Workflow for residual solvent analysis by Headspace GC-FID.
Hypothetical Data Summary: GC-FID
| Solvent | Retention Time (min) | ICH Class | ICH Limit (ppm) | Result (ppm) | Status |
| Dichloromethane | 5.8 | 2 | 600 | < 10 | Pass |
| Toluene | 10.2 | 2 | 890 | < 10 | Pass |
| Ethyl Acetate | 11.5 | 3 | 5000 | 45 | Pass |
| Pyridine | 14.1 | 2 | 200 | < 5 | Pass |
| Tetrahydrofuran | 15.3 | 2 | 720 | < 10 | Pass |
Method 2: Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative NMR is a powerful primary analytical method that can determine the concentration of an analyte by comparing its signal integral to that of a certified internal standard of known purity.[18][19] It offers a completely different analytical viewpoint, making it an ideal confirmatory technique.
Causality of Experimental Choices
-
Why ¹H NMR? Proton (¹H) NMR is the most sensitive nucleus for NMR and provides distinct signals for most organic solvents, which are rich in hydrogen atoms.[18]
-
Why an Internal Standard? The addition of a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) allows for direct and accurate quantification. The standard should have a simple spectrum with peaks that do not overlap with the analyte or expected solvent signals.[19]
-
Why a Deuterated Solvent? NMR samples are dissolved in deuterated solvents (e.g., DMSO-d₆) to avoid a massive signal from the solvent itself, which would otherwise overwhelm the signals from the trace impurities.[19][23][24] DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of polar and non-polar compounds.[23]
Experimental Protocol: qNMR Analysis
-
Sample Preparation: Accurately weigh ~25 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent Addition: Add ~0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the tube and vortex until all solids are completely dissolved.
-
NMR Acquisition:
-
Spectrometer: Bruker 400 MHz spectrometer or equivalent.
-
Experiment: A standard quantitative ¹H NMR experiment.
-
Key Parameters: Ensure a long relaxation delay (D1, e.g., 30-60 seconds) to allow for complete T1 relaxation of all protons, which is critical for accurate integration and quantification. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction). Carefully integrate the characteristic signal of the internal standard and any signals corresponding to residual solvents.
-
Calculation: Use the following formula to calculate the amount of each solvent:
Amount (Solvent) = [ (I_solv / N_solv) / (I_std / N_std) ] * (m_std / m_API) * (MW_solv / MW_std) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
m = mass
-
MW = Molecular Weight
-
P = Purity of the standard
-
Workflow for qNMR Analysis
Caption: Workflow for residual solvent analysis by quantitative NMR (qNMR).
Head-to-Head Comparison: GC-FID vs. qNMR
| Feature | Headspace GC-FID | Quantitative ¹H NMR |
| Principle | Chromatographic separation of volatile compounds followed by detection. | Direct spectroscopic detection and quantification of all ¹H-containing species. |
| Sensitivity | Very High (ppm to ppb). Ideal for trace-level detection required by ICH. | High (ppm range), but generally less sensitive than optimized GC methods.[18][25] |
| Selectivity | Excellent separation of complex mixtures based on volatility and column interaction.[15] | Excellent for distinguishing structurally similar compounds and isomers.[25] |
| Quantification | Requires a specific reference standard for each solvent to be quantified. | Can quantify any detected solvent relative to a single internal standard.[23] |
| Sample Throughput | High, with modern autosamplers. A single run can take 20-40 minutes.[12] | Lower. Requires longer experiment times per sample due to long relaxation delays. |
| Method Validation | Well-established procedures outlined by USP <1467>.[26][27] | Relatively simple method development and validation.[18] |
| Regulatory Status | The primary recommended technique in USP <467> and other pharmacopeias.[3][5] | Accepted as a powerful, orthogonal quantitative technique. |
| Cost (Instrument) | Moderate to High. | High. |
Conclusion and Best Practices
For the routine quality control and release of this compound, Headspace GC-FID is the method of choice . Its high sensitivity, robustness, and regulatory acceptance make it the industry standard for demonstrating compliance with ICH Q3C and USP <467> guidelines.[3][5][12][28] The methodology is specifically designed for the task of quantifying volatile impurities at the required low ppm levels.
Quantitative ¹H NMR serves as an indispensable orthogonal method . It is exceptionally valuable for:
-
Confirming Identity: Unequivocally confirming the identity of a solvent detected by GC, especially if an unexpected peak appears.
-
Troubleshooting: Investigating out-of-specification results from GC analysis.
-
Broad Screening: Detecting non-volatile or semi-volatile impurities that may not be amenable to headspace GC.
A Self-Validating System: The most trustworthy approach involves using GC-FID as the primary testing method and employing qNMR as a secondary, confirmatory technique. If a batch passes the stringent limits via a validated GC-FID method, it can be released with high confidence. If any ambiguity or unexpected result arises, qNMR provides an authoritative, independent verification, creating a robust, self-validating quality control system. Manufacturers must ensure that any analytical procedure selected is appropriately validated for its intended use.[2]
References
-
ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu UK. [Link]
-
USP 467 Residual Solvents Guide for Pharma Manufacturers. ResolveMass Laboratories Inc. [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu Corporation. [Link]
-
Headspace-gas Chromatography Analysis of Residual Solvents in Pharmaceuticals. Technology Networks. [Link]
-
ICH Q3C(R6) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). [Link]
-
ICH Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
A Generic Headspace GC Method for Residual Solvents in Pharmaceutical. LCGC International. [Link]
-
USP-NF <467> Residual Solvents. U.S. Pharmacopeia. [Link]
-
Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System. Agilent Technologies. [Link]
-
RESIDUAL SOLVENTS USP <467>. RD Laboratories. [Link]
-
USP-NF <467> Residual Solvents (2019). U.S. Pharmacopeia. [Link]
-
USP-NF <1467> Residual Solvents—Verification of Compendial Procedures and Validation of Alternative Procedures. Scribd. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis. Intertek. [Link]
-
All About USP 467 Residual Solvent: Regulatory and Application Updates. Agilent Technologies. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. [Link]
-
What is qNMR and why is it important?. Mestrelab Resources. [Link]
-
Quantitative NMR Assays (qNMR). Bruker. [Link]
-
Residual Solvents: Alternate Validated Methods. Eurofins. [Link]
-
Understanding the Revisions to USP Monograph <467>: Residual Solvents. Phenomenex. [Link]
-
Practical Applications to USP <467> Implementation. SGS. [Link]
- Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
- Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
-
Residual solvent testing: a review of gas-chromatographic and alternative techniques. PubMed. [Link]
-
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. ChemBK. [Link]
-
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Chem-Impex. [Link]
-
Discrepancy in comparing the yields by NMR and GC?. ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. database.ich.org [database.ich.org]
- 3. rdlaboratories.com [rdlaboratories.com]
- 4. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. database.ich.org [database.ich.org]
- 7. uspnf.com [uspnf.com]
- 8. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Residual solvent testing: a review of gas-chromatographic and alternative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. GC Analysis Data Collection for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 17. fishersci.de [fishersci.de]
- 18. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis [intertek.com]
- 19. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 20. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 21. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 22. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 23. resolvemass.ca [resolvemass.ca]
- 24. scs.illinois.edu [scs.illinois.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. scribd.com [scribd.com]
- 27. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 28. sgs.com [sgs.com]
A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Introduction: The Critical Role of Intermediates in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is paramount. However, this quality is not forged in the final step but is built upon the consistency and purity of every preceding component, including starting materials and intermediates. N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, a key intermediate in the synthesis of significant pharmaceutical compounds such as the anti-androgen drug Bicalutamide, serves as a perfect case study.[1] The molecular integrity and purity of this intermediate directly influence the impurity profile, yield, and overall quality of the final API.
Batch-to-batch consistency is not merely about meeting a set of specifications; it is the hallmark of a well-understood and controlled manufacturing process.[2] For researchers and drug developers, inconsistent batches of an intermediate can lead to failed experiments, misleading structure-activity relationship (SAR) data, and significant delays in development timelines. For manufacturers, it can result in process deviations, batch failures, and regulatory hurdles.[2][3]
This guide provides a comprehensive framework for assessing the batch-to-batch consistency of this compound. It moves beyond simple pass/fail testing to advocate for a multi-faceted analytical approach that provides a deep understanding of a batch's physicochemical properties. The methodologies described herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a scientifically sound and regulatory-compliant strategy.[4][5]
Understanding the 'Why': Sources of Batch-to-Batch Variability
A robust assessment strategy begins with understanding potential sources of inconsistency. For this compound, variability can be introduced at several stages of the chemical synthesis and supply chain:
-
Raw Materials: Purity and reactivity of starting materials, such as 4-amino-2-(trifluoromethyl)benzonitrile.[6]
-
Reaction Conditions: Minor fluctuations in temperature, pressure, reaction time, or catalyst concentration.
-
Work-up and Purification: Inconsistencies in extraction, washing, or crystallization processes can lead to different impurity profiles and physical properties.
-
Drying and Storage: Improper drying can leave residual solvents, while suboptimal storage conditions can lead to degradation.
A consistent intermediate exhibits reproducibility across multiple dimensions, including stable assay values, a highly consistent impurity profile, and stable physical properties like crystal form and particle size.[2]
A Multi-Parametric Approach to Consistency Verification
No single analytical technique can fully characterize an organic molecule. A holistic and self-validating assessment relies on the strategic combination of orthogonal methods—techniques that measure different properties of the molecule. This ensures that a comprehensive physicochemical "fingerprint" is established for each batch.
The core analytical workflow for assessing the consistency of this compound is outlined below.
Caption: Workflow for comprehensive batch-to-batch consistency assessment.
Experimental Protocols & Data Interpretation
The following sections detail the experimental protocols for the core analytical techniques. It is imperative that these methods are properly validated according to ICH Q2(R2) guidelines to ensure their accuracy, precision, and reliability.[7][8][9]
Chromatographic Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity (assay) of the main component and quantifying any organic impurities.[10][11] An impurity profile is a critical component of a batch's fingerprint.
Objective: To accurately quantify this compound and create a detailed profile of all related substances and process impurities.
Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A validated HPLC or UPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 85% B
-
15-18 min: 85% B
-
18-18.1 min: 85% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
Injection Volume: 5 µL.
-
Analysis: Inject a reference standard, a blank (diluent), and the samples from each batch. Calculate the assay value against the reference standard and determine the area percent of all impurity peaks.
Causality & Trustworthiness: The use of a gradient elution allows for the separation of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are detected. Method validation, including specificity, linearity, and accuracy, ensures that the results are trustworthy.[12] For impurities present above the identification threshold defined by ICH Q3A guidelines, structural elucidation using techniques like LC-MS is required.[4][13][14]
Data Presentation: Comparison of HPLC Impurity Profiles
| Batch ID | Assay (%) | Impurity A (RRT 0.85) | Impurity B (RRT 1.15) | Total Impurities (%) |
| Reference | 99.85 | 0.04% | 0.06% | 0.15% |
| Batch 001 | 99.79 | 0.05% | 0.07% | 0.21% |
| Batch 002 | 99.82 | 0.04% | 0.06% | 0.18% |
| Batch 003 | 99.15 | 0.35% | 0.11% | 0.85% |
Data is hypothetical for illustrative purposes.
Batch 003 shows a lower assay and a significantly different impurity profile, indicating a potential process deviation that warrants investigation.
Spectroscopic Identity Confirmation
Spectroscopic techniques provide confirmation of the molecule's chemical structure, acting as an identity check.
-
Nuclear Magnetic Resonance (NMR): Provides definitive structural confirmation by mapping the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.[11][15] The chemical shifts, splitting patterns, and integrations should be identical between batches and match the established reference structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): An excellent tool for a rapid identity "fingerprint."[15] The vibrational frequencies of functional groups (e.g., C≡N stretch, C=O stretch, N-H bend) create a unique spectrum. Overlaying the FTIR spectra of different batches provides a quick and powerful visual comparison of consistency.
Physicochemical Characterization
The physical properties of a chemical intermediate can significantly impact its handling, reactivity in subsequent steps, and the properties of the final API.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, which are indicative of purity and crystalline form.
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum pan and hermetically seal it.
-
Heating Program: Equilibrate at 25 °C, then ramp up to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Determine the onset temperature and peak maximum of the melting endotherm, and calculate the enthalpy of fusion (ΔHfus).
Causality & Trustworthiness: A pure, single-polymorph crystalline solid will exhibit a sharp melting peak at a defined temperature.[10] A broad peak or a lower melting point can indicate the presence of impurities. Different polymorphic forms will have distinct melting points and enthalpies, making DSC a critical tool for polymorph screening and consistency checks.
Protocol: X-Ray Powder Diffraction (XRPD)
Objective: To identify the specific crystalline form (polymorph) of the material.
-
Instrumentation: A powder X-ray diffractometer.
-
Sample Preparation: Lightly pack the sample powder onto a zero-background sample holder.
-
Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using Cu Kα radiation.
-
Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ angle) to that of the reference standard.
Causality & Trustworthiness: Different polymorphs have different crystal lattice arrangements, resulting in unique XRPD patterns. Since polymorphs can have different solubility and stability, ensuring batch-to-batch polymorphic consistency is critical for the downstream process and final product performance.[10]
Data Presentation: Comparison of Physicochemical Properties
| Batch ID | Melting Point (DSC, Onset) | Enthalpy of Fusion (J/g) | Crystalline Form (XRPD) |
| Reference | 155.2 °C | 110.5 | Form I |
| Batch 001 | 155.1 °C | 111.2 | Form I |
| Batch 002 | 154.9 °C | 109.8 | Form I |
| Batch 003 | 151.8 °C (Broad) | 95.3 | Mixture of Form I and Amorphous |
Data is hypothetical for illustrative purposes.
The data for Batch 003 again indicates a significant deviation in its physical form, which could impact its stability and dissolution behavior in the next synthetic step.
Statistical Interpretation of Data
Visual comparison of data is useful, but a robust system relies on statistical analysis to make objective batch disposition decisions. USP General Chapter <1010> "Analytical Data—Interpretation and Treatment" provides a framework for this.[5][16][17] By analyzing multiple batches over time, control charts can be established for critical parameters like assay, total impurities, and melting point. A new batch is expected to fall within the established statistical process control limits.
Caption: Logical relationship of analytical pillars for ensuring consistency.
Conclusion
Assessing the batch-to-batch consistency of a critical intermediate like this compound is a comprehensive, science-driven endeavor. It requires moving beyond simple specification checks to a deep, multi-parametric characterization of each batch. By integrating chromatographic, spectroscopic, and physicochemical techniques, a robust "fingerprint" can be established. This approach, grounded in authoritative regulatory and pharmacopeial guidelines, not only ensures the quality and consistency of the intermediate but also safeguards the integrity of the final pharmaceutical product. For researchers and developers, this diligence translates into reliable data, smoother process scale-up, and ultimately, a more efficient path to market.
References
- API Characteriz
- Bicalutamide EP Impurities & USP Related Compounds. SynThink Research Chemicals.
- General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TRE
- Pharmaceutical Ingredient Characterization Essential Analytical Techniques. Veeprho.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy - gmp-compliance.org.
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- ICH and FDA Guidelines for Analytical Method Valid
- FDA Releases Guidance on Analytical Procedures.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
- USP 1010 Analytical Data – Interpretation and Tre
- USP 1010 Analytical Data - Interpretation and Tre
- USP <1010> for Beginners: An Introduction to Procedure Comparison Studies
- Physical and Chemical Characteriz
- Batch-to-Batch Consistency: Why It Matters for Intermediates.
- N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide | 90357-51-0. ChemicalBook.
- Bicalutamide EP Impurity D | 654-70-6. SynZeal.
- Quality Assurance Techniques for Batch-to-Batch Consistency.
Sources
- 1. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide | 90357-51-0 [chemicalbook.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. usp.org [usp.org]
- 6. Bicalutamide EP Impurity D | 654-70-6 | SynZeal [synzeal.com]
- 7. fda.gov [fda.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 15. labinsights.nl [labinsights.nl]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
- 17. particletechlabs.com [particletechlabs.com]
A Comparative Guide to Purity Analysis: Benchmarking N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide Against a Certified Reference Standard
Introduction
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, a key starting material or potential impurity in the synthesis of APIs like Bicalutamide, requires stringent purity control. The International Council for Harmonisation (ICH) guideline Q3A(R2) establishes a clear mandate: impurities in new drug substances must be rigorously identified, qualified, and controlled.[1][2][3] This guide provides an in-depth comparison of a test sample of this compound against a certified reference standard, elucidating the experimental rationale and showcasing the self-validating nature of a well-designed analytical protocol.
The presence of undesired chemical substances, even in trace amounts, can have significant consequences, potentially altering the drug's therapeutic effect or causing adverse health effects.[2] Therefore, benchmarking every manufactured batch against a highly characterized, pharmacopeial-grade reference standard is the cornerstone of a robust quality control strategy.
The Foundational Role of a Certified Reference Standard
A reference standard (RS) is a substance of established purity and quality, against which test samples are compared. For this compound, which may be a process-related impurity or a starting material, using an RS from a recognized pharmacopeia (e.g., USP, EP) or a certified supplier is non-negotiable.[4][5] This ensures traceability and provides a definitive basis for crucial quality decisions, from batch release to regulatory submission. The RS serves as the anchor for both qualitative (identification) and quantitative (purity assay) analysis.
Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)
For separating, identifying, and quantifying non-volatile organic compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the industry's gold standard.[6][7] Specifically, Reversed-Phase HPLC (RP-HPLC) is the technique of choice.
Causality Behind Method Selection: RP-HPLC is selected for its high resolution, sensitivity, and reproducibility in analyzing moderately polar to non-polar compounds.[8][9][10] The methodology employs a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8][11] Hydrophobic molecules, like our target analyte, interact more strongly with the stationary phase, leading to longer retention times compared to more polar impurities, thus enabling effective separation.[10][11] This principle allows for the precise quantification of the main component and the detection of trace-level impurities.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be self-validating through the incorporation of rigorous system suitability testing, as mandated by pharmacopeial guidelines like USP General Chapter <621>.[12][13]
Reagents and Materials
-
This compound Reference Standard (Purity ≥99.5%)
-
This compound Test Sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (ACS Grade)
Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system capable of delivering precise gradients and stable detector response. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | C18 chemistry provides the necessary hydrophobicity for retaining the analyte. The particle size and dimensions offer a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid is added to control pH and improve peak shape by ensuring the analyte is in a single ionic state. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier. Acetonitrile is chosen for its low UV cutoff and viscosity. The gradient elution will increase the concentration of B to elute more hydrophobic compounds. |
| Gradient Program | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | The gradient is optimized to ensure separation of the main peak from potential early- and late-eluting impurities. The re-equilibration step ensures reproducibility between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection | UV at 254 nm | This wavelength is chosen based on the UV absorbance maximum of the analyte's chromophores, providing high sensitivity. |
| Injection Vol. | 10 µL | A small volume to prevent column overloading and peak distortion. |
Solution Preparation
-
Diluent: Methanol/Water (50:50 v/v)
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Test Sample Solution (0.1 mg/mL): Prepare in the same manner as the Reference Standard Solution using the test sample.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system's performance must be verified. This is a critical self-validating step. Inject the Reference Standard Solution five times.
-
Tailing Factor: Must be ≤ 1.5. A value greater than this indicates poor peak symmetry, often due to column degradation or secondary interactions.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 1.0%. This ensures the system's precision and reproducibility.
-
Theoretical Plates: Must be ≥ 2000. This measures the column's efficiency and separation power.
Only when all SST criteria are met can the analysis of the test sample proceed.[13]
HPLC Analysis Workflow
Caption: High-level workflow for HPLC purity analysis.
Data Interpretation and Comparative Analysis
The purity of the test sample is determined by comparing its chromatogram to that of the reference standard. Purity is calculated using the area percent method, which assumes that all compounds have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Data Summary
| Parameter | Reference Standard | Test Sample | Acceptance Criteria |
| Retention Time (min) | 12.51 | 12.52 | ± 2% of RS |
| Purity (Area %) | 99.85% | 99.62% | ≥ 99.5% |
| Largest Impurity (Area %) | 0.08% | 0.15% | ≤ 0.15% |
| Total Impurities (Area %) | 0.15% | 0.38% | ≤ 0.50% |
Analysis of Results:
-
Identification: The retention time of the main peak in the test sample matches that of the reference standard, confirming the identity of the compound.
-
Purity Assay: The test sample's purity of 99.62% meets the acceptance criterion of ≥ 99.5%.
-
Impurity Profile: The test sample exhibits a higher total impurity level compared to the reference standard, with one specific impurity at 0.15%. According to ICH Q3A guidelines, any impurity exceeding the identification threshold (typically 0.10%) must be structurally characterized.[14][15] The largest impurity in the test sample meets this threshold, warranting further investigation.
The Impact of Purity on Drug Development
The purity of starting materials and intermediates has a cascading effect throughout the drug development lifecycle. Failure to control impurities at the source can lead to significant downstream consequences.
Caption: Impact of API purity on drug development pathways.
An out-of-specification result for purity, as illustrated above, can trigger costly investigations, batch rejections, and significant delays. More critically, unidentified impurities can introduce unforeseen toxicological risks, jeopardizing patient safety and leading to clinical trial failures.[2]
Conclusion
Benchmarking the purity of this compound against a certified reference standard using a robust, self-validating HPLC method is a fundamental requirement for ensuring the quality and safety of pharmaceutical products. This guide has detailed not only the "how" but the "why" behind the experimental choices, from method selection to system suitability. The comparative data underscores the power of this approach in identifying subtle differences in impurity profiles that could have profound implications for drug development. Adherence to these rigorous analytical principles, grounded in authoritative guidelines from bodies like the USP and ICH, is indispensable for researchers, scientists, and drug development professionals.
References
-
Title: 〈621〉 CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]
-
Title: ICH Q3A(R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Principle of HPLC | HPLC System Working Explained Source: Pharmaguideline URL: [Link]
-
Title: <621> Chromatography - Notice of Adoption of Harmonized Standard Source: US Pharmacopeia URL: [Link]
-
Title: 〈621〉 Chromatography Source: BioGlobaX URL: [Link]
-
Title: Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications Source: ResearchGate URL: [Link]
-
Title: Impurities in new drug substance| ICH Q3A(R2) Source: YouTube URL: [Link]
-
Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
-
Title: Reversed-Phase Chromatography: An Overview Source: AZoLifeSciences URL: [Link]
-
Title: Principles of Reversed Phase HPLC Source: YouTube URL: [Link]
-
Title: Bicalutamide EP Impurity C Source: ChemWhat URL: [Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. chemwhat.com [chemwhat.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. bioglobax.com [bioglobax.com]
- 8. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. usp.org [usp.org]
- 13. agilent.com [agilent.com]
- 14. database.ich.org [database.ich.org]
- 15. youtube.com [youtube.com]
Safety Operating Guide
A Guide to the Safe Disposal of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
For the diligent researchers, scientists, and drug development professionals navigating the complexities of pharmaceutical and chemical research, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, ensuring that its management is as meticulous as its application.
The unique structure of this compound, incorporating both a cyano (-CN) and a trifluoromethyl (-CF3) group, necessitates a disposal protocol that addresses a multi-faceted hazard profile. This document will elucidate these hazards, detail the necessary precautions, and provide a clear workflow to manage this chemical waste responsibly.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, universally adopted Safety Data Sheet (SDS) for this compound may vary by supplier, analysis of structurally related compounds allows for a robust and cautious hazard assessment. The primary risks stem from its aromatic, nitrile, and fluorinated nature.
Key Hazards:
-
Acute Toxicity: Similar cyano- and trifluoromethyl-containing aromatic compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Irritation: The compound is expected to cause skin and serious eye irritation.[2][3][4][5] Inhalation may also lead to respiratory irritation.[2][3][4]
-
Aquatic Toxicity: Many complex organic molecules exhibit long-term adverse effects on aquatic ecosystems.[6]
-
Reactivity of the Cyano Group: The most critical, yet often overlooked, hazard is the potential for cyanide-bearing wastes to generate highly toxic hydrogen cyanide (HCN) gas if brought into contact with acids.[7] The U.S. Environmental Protection Agency (EPA) classifies wastes that can generate toxic gases in dangerous quantities as characteristically reactive.[7]
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Rationale & Implication for Disposal |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Prevents accidental ingestion through strict hygiene. Waste must be securely contained. |
| Skin Irritation | H315: Causes skin irritation | Requires chemical-resistant gloves to prevent direct contact.[2][4][5] |
| Eye Irritation | H319: Causes serious eye irritation | Mandates the use of safety goggles or a face shield.[2][4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | All handling and preparation for disposal must occur in a well-ventilated area, preferably a chemical fume hood.[4][8] |
| Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects | Prohibits disposal down the drain.[4][6] Requires disposal via a licensed hazardous waste facility to prevent environmental release.[9] |
| Reactivity Hazard | (Implicit) | CRITICAL: Do NOT mix with acidic waste streams to prevent the release of toxic hydrogen cyanide gas.[7] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Equipping personnel with the correct PPE is the first line of defense against chemical exposure. The choice of PPE is directly informed by the hazard profile outlined above.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[9][10] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.
-
Eye and Face Protection: Use safety goggles that provide a complete seal around the eyes.[5] When there is a risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[9][10]
-
Respiratory Protection: All handling of the solid compound or its solutions for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for ensuring safety and regulatory compliance. The following protocol provides a self-validating system for managing this compound waste from generation to final pickup.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[10][11]
-
Designate a Specific Waste Container: Use a dedicated, chemically compatible container for this compound waste. High-density polyethylene (HDPE) containers are a suitable choice.[11]
-
Avoid Co-mingling: Do NOT mix this waste with other chemical streams, especially acidic, reactive, or incompatible wastes.[8] Keep solid and liquid waste streams separate.[10]
Step 2: Containerization and Labeling
Clear and accurate labeling prevents dangerous mix-ups and ensures the waste is handled correctly by all personnel, including the disposal technicians.
-
Solid Waste: Collect solid this compound, along with any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated solid waste container.[9]
-
Liquid Waste: Collect solutions containing the compound in a designated, leak-proof liquid waste container.
-
Labeling Protocol: The container must be clearly and securely labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The associated hazard pictograms (e.g., exclamation mark, health hazard, environment).
-
The date of accumulation.
-
Step 3: Secure Storage
Waste containers must be stored safely pending collection.
-
Seal the Container: Keep the waste container tightly closed when not in use.[4][5] Do not overfill; a maximum of 90% capacity is a best practice to allow for expansion.[11]
-
Storage Location: Store the container in a designated, well-ventilated hazardous waste storage area, such as a satellite accumulation area within the lab or a central storage facility.[10] The area should be secure and away from heat sources or incompatible chemicals.[1][10]
Step 4: Arranging Final Disposal
Disposal of this chemical is regulated and must not be done through standard municipal waste or sewer systems.[4][9]
-
Contact EHS: Arrange for collection through your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8][9]
-
Provide Documentation: Be prepared to provide the full chemical name and any other required information to the waste disposal personnel.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and correct response is critical.
-
Spill Response:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or vacuum the material (with HEPA filter) and place it into the hazardous waste container.[4] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into the waste container.[5][10]
-
Decontaminate: Clean the spill area thoroughly.
-
-
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[13][14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][12]
-
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.
References
- BenchChem. (n.d.). Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-[3-Cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide.
- Fisher Scientific. (2025). Safety Data Sheet.
- Key Organics. (2017). Safety Data Sheet: 2-[4-(trifluoromethyl)phenyl]acetamide.
- TCI Chemicals. (2019). Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: Acetamide, 2,2,2-trifluoro-.
- U.S. Environmental Protection Agency. (n.d.). Treatment of Complex Cyanide Compounds for Reuse or Disposal.
- CymitQuimica. (n.d.). Safety Data Sheet: 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyl-oxiranecarboxamine.
- U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics.
- Echemi. (n.d.). N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide Safety Data Sheets.
- Massachusetts Department of Environmental Protection. (2016). Guidance on Quantifying Use and Reporting Cyanide Compounds.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- U.S. Environmental Protection Agency. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. Retrieved from Department of Toxic Substances Control, California.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Cyanide.
- McGill University. (n.d.). Hazardous waste disposal guidelines.
- CymitQuimica. (2024). Safety Data Sheet: 2-CYANO-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Author's Note: As researchers, our primary goal is to advance science, but our foremost responsibility is to do so safely. This guide moves beyond a simple checklist for handling N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide. It is designed to instill a deep, causal understanding of the necessary precautions. The protocols herein are built on a foundation of risk mitigation, ensuring that every step is a self-validating measure of safety. By understanding the "why" behind each piece of personal protective equipment (PPE) and every procedural step, you empower yourself to work confidently and securely. This document serves as your trusted resource for protecting yourself, your colleagues, and your research.
Hazard Assessment Summary
This compound and its close analogs are classified with specific hazards that dictate our handling protocols. A comprehensive understanding of these risks is the first step in effective laboratory safety.
| Hazard Classification | GHS Hazard Statement | Implication for Handling | Source(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Prevents any ingestion. Prohibits eating, drinking, or smoking in the lab. Requires thorough hand washing after handling. | [1][2][3][4] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Mandates the use of appropriate gloves and a lab coat to prevent skin contact. | [1][5] |
| Skin Irritation | H315: Causes skin irritation | Reinforces the need for gloves and protective clothing. Requires immediate washing upon contact. | [1][2][6] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Requires the use of chemical safety goggles at all times. A face shield is recommended for splash risks. | [1][2][6] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Requires handling in a well-ventilated area, preferably a certified chemical fume hood. | [1][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Reinforces the need for a chemical fume hood and dictates the need for respiratory protection if ventilation is inadequate. | [2][6][7] |
Pre-Operational Checks & Engineering Controls
Your first line of defense is not PPE, but rather the environment in which you work. Engineering controls are designed to contain the hazard at its source.
-
Primary Engineering Control: Chemical Fume Hood
-
Secondary Controls: Eyewash Station & Safety Shower
-
Rationale: In the event of accidental exposure, immediate decontamination is critical to mitigating serious eye or skin irritation.[2]
-
Protocol:
-
Mandatory Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical. Each component is selected to counter a specific hazard identified in Section 1.
-
Eye and Face Protection: The Non-Negotiable Barrier
-
Why: This chemical is known to cause serious eye irritation (H319).[1][2][6] Standard safety glasses are insufficient.
-
Required PPE:
-
Chemical Safety Goggles: Must provide a full seal around the eyes, conforming to European Standard EN 166 or ANSI Z87.1.[7][8]
-
Face Shield (Recommended): When handling larger quantities (>10g) or performing operations with a high splash potential, a face shield should be worn over safety goggles for full facial protection.[2]
-
-
-
Dermal Protection: Preventing Skin Contact
-
Why: The compound is categorized as harmful in contact with skin (H312) and a skin irritant (H315).[1][2][5]
-
Required PPE:
-
Gloves: Nitrile gloves are the standard. Always check for tears or punctures before use. For prolonged work, consider double-gloving. Remove and replace gloves immediately if contamination is suspected.[2][6][7]
-
Lab Coat: A clean, fully buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is required to protect skin and personal clothing.[7]
-
Footwear: Closed-toe shoes that fully cover the foot are mandatory.
-
-
-
Respiratory Protection: For Non-Routine Operations
-
Why: While a fume hood is the primary control, respiratory protection is necessary during large-scale use, or if engineering controls fail or are unavailable.[7] The substance can cause respiratory irritation and may be harmful if inhaled.[2][5][6]
-
Required PPE (under specific conditions):
-
A NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.
-
-
Step-by-Step Safe Handling Workflow
This workflow provides a procedural framework to ensure safety at every stage of handling.
Caption: Safe Handling Workflow for this compound.
Emergency Response & First Aid
Immediate and correct action following an exposure is crucial.
| Exposure Route | Immediate Action Protocol | Source(s) |
| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. 3. Call a POISON CENTER or seek immediate medical attention. | [2][6][7] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. If skin irritation occurs or persists, get medical advice. | [2][5][7] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses if present and easy to do so. Continue rinsing. 3. Seek immediate medical attention from an ophthalmologist. | [2][6][10] |
| Ingestion | 1. Rinse mouth thoroughly with water. Do NOT induce vomiting. 2. Never give anything by mouth to an unconscious person. 3. Call a POISON CENTER or seek immediate medical attention. | [2][5][10] |
Spill, Decontamination, and Disposal Plan
Proper cleanup and disposal are critical to prevent secondary exposure and environmental contamination.
-
Spill Response:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Ventilate: Ensure the fume hood is operating.
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[5] Do not use combustible materials.
-
Collect: Carefully sweep or vacuum the absorbed material into a clearly labeled, sealable hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Waste Disposal:
-
Chemical Waste: All waste containing this compound, including reaction residues and contaminated absorbent material, must be disposed of as hazardous waste.[6][7] Do not pour down the drain.[2][6]
-
Contaminated Items: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be placed in a sealed bag and disposed of as hazardous chemical waste.
-
Empty Containers: By EPA definition, containers are considered empty when all contents have been removed by normal means (e.g., scraping, pouring).[11] These containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing, deface the label and dispose of the container according to your institution's guidelines.
-
References
- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/T3095_EN_GB.pdf]
- 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyano-N-_4-_trifluoromethyl_phenyl_acetamide]
- SAFETY DATA SHEET - MilliporeSigma. [URL: https://www.sigmaaldrich.com/sds/aldrich/108448]
- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/97015.pdf]
- 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide - CymitQuimica. [URL: https://www.cymitquimica.com/sds/201900150_2-cyano-N-%5B4-(trifluoromethyl)phenyl%5Dacetamide_EN.pdf]
- Safety Data Sheet - AK Scientific, Inc. [URL: https://www.aksci.com/sds/664999-20-6.pdf]
- Safety Data Sheet - Key Organics. [URL: https://www.keyorganics.net/sds/NR-0024.pdf]
- N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67685]
- SAFETY DATA SHEET - Fisher Scientific (2-Cyanoacetamide). [URL: https://www.fishersci.com/sds/05670.pdf]
- SAFETY DATA SHEET - Fisher Scientific (2,2,2-Trifluoroacetamide). [URL: https://www.fishersci.com/sds/AC140340050.pdf]
- Material Safety Data Sheet - Cole-Parmer. [URL: https://archive.coleparmer.com/MSDS/28518.htm]
- SAFETY DATA SHEET - Fisher Scientific (Ethanone, 1-[3-(trifluoromethyl)phenyl]-). [URL: https://www.fishersci.com/sds/AC302370050.pdf]
- HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal. [URL: https://www.unmc.edu/ehs/documents/Empty_Chem_Container_Disposal.pdf]
Sources
- 1. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. keyorganics.net [keyorganics.net]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. unmc.edu [unmc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
